molecular formula C8H8ClFO B1585929 4-Chloro-3-fluorophenetole CAS No. 289039-33-4

4-Chloro-3-fluorophenetole

Cat. No.: B1585929
CAS No.: 289039-33-4
M. Wt: 174.6 g/mol
InChI Key: BBOPKBHSDDSVFS-UHFFFAOYSA-N
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Description

4-Chloro-3-fluorophenetole is a useful research compound. Its molecular formula is C8H8ClFO and its molecular weight is 174.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-4-ethoxy-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOPKBHSDDSVFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378658
Record name 4-Chloro-3-fluorophenetole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289039-33-4
Record name 1-Chloro-4-ethoxy-2-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=289039-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-fluorophenetole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Chloro-3-fluorophenetole synthesis pathway from 4-chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-Chloro-3-fluorophenetole from 4-chloro-3-fluorophenol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound from 4-chloro-3-fluorophenol. The core of this process is the Williamson ether synthesis, a robust and widely utilized method for forming ether linkages.[1][2] This document will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental protocol, and discuss critical parameters that influence reaction success, including the choice of reagents and reaction conditions. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is an important chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural motif, a substituted phenetole, is a common feature in biologically active molecules. The synthesis of this compound from the readily available 4-chloro-3-fluorophenol is a key transformation that requires a thorough understanding of ether synthesis methodologies. The Williamson ether synthesis stands out as the most direct and efficient route for this conversion.[1][2] This guide will provide the necessary theoretical and practical knowledge to successfully execute this synthesis.

The Williamson Ether Synthesis: A Mechanistic Perspective

The Williamson ether synthesis is a classic organic reaction that proceeds via an S\textsubscript{N}2 (bimolecular nucleophilic substitution) mechanism.[1] The reaction involves the nucleophilic attack of a phenoxide ion on an electrophilic alkyl halide.

The overall transformation can be represented as follows:

Ar-OH + Base → Ar-O⁻ + BH⁺

Ar-O⁻ + R-X → Ar-O-R + X⁻

In the context of synthesizing this compound, the reaction begins with the deprotonation of 4-chloro-3-fluorophenol by a suitable base to form the corresponding phenoxide ion.[3][4] This phenoxide then acts as the nucleophile, attacking the ethylating agent (an ethyl halide) to form the desired ether product and a salt byproduct.[1]

Diagram of the Reaction Mechanism

Williamson_Ether_Synthesis Phenol 4-Chloro-3-fluorophenol (Ar-OH) Phenoxide 4-Chloro-3-fluorophenoxide (Ar-O⁻) Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Product This compound (Ar-O-R) Phenoxide->Product SN2 Attack ProtonatedBase Protonated Base (e.g., KHCO₃) EthylHalide Ethyl Halide (R-X, e.g., C₂H₅I) EthylHalide->Product Salt Salt (e.g., KI)

Caption: General mechanism of the Williamson ether synthesis.

Experimental Protocol: Synthesis of this compound

This section outlines a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )CAS No.Purity
4-Chloro-3-fluorophenolC₆H₄ClFO146.55348-60-7≥98%
Potassium Carbonate (anhydrous)K₂CO₃138.21584-08-7≥99%
Ethyl IodideC₂H₅I155.9775-03-6≥99%
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Anhydrous, ≥99.8%
Diethyl Ether(C₂H₅)₂O74.1260-29-7Anhydrous
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)---
Saturated Sodium Chloride Solution (Brine)NaCl(aq)---
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9-
Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-chloro-3-fluorophenol (1.0 eq).

  • Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask, followed by anhydrous potassium carbonate (1.5 eq).[5]

  • Addition of Ethylating Agent: Stir the mixture at room temperature for 15 minutes. Then, add ethyl iodide (1.2 eq) dropwise to the suspension.[2]

  • Reaction: Heat the reaction mixture to 60-70 °C and maintain it at this temperature with stirring for 4-6 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with diethyl ether (3 x volume of DMF).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Diagram of the Experimental Workflow

Workflow Start Start: 4-Chloro-3-fluorophenol Step1 Add DMF and K₂CO₃ Start->Step1 Step2 Add Ethyl Iodide Step1->Step2 Step3 Heat at 60-70°C, 4-6h Step2->Step3 Step4 Cool and Quench with Water Step3->Step4 Step5 Extract with Diethyl Ether Step4->Step5 Step6 Wash with H₂O, NaHCO₃, Brine Step5->Step6 Step7 Dry with MgSO₄ and Concentrate Step6->Step7 Step8 Purify (Distillation/Chromatography) Step7->Step8 End End: this compound Step8->End

Caption: A step-by-step workflow for the synthesis.

Discussion of Critical Parameters

The success of the Williamson ether synthesis for preparing this compound hinges on the careful selection of several key parameters.

Choice of Base

The base plays a crucial role in deprotonating the phenol to form the reactive phenoxide.[3] While strong bases like sodium hydride can be used, milder bases such as potassium carbonate are often preferred for their ease of handling and to minimize potential side reactions.[6] The use of a carbonate base is common in laboratory and industrial settings.[1]

Choice of Ethylating Agent

The reactivity of the ethylating agent follows the trend I > Br > Cl.[7] Ethyl iodide is highly reactive and often a good choice for this synthesis.[2] However, ethyl bromide can also be used effectively. Primary alkyl halides are strongly preferred as secondary and tertiary halides are more prone to elimination side reactions.[1]

Choice of Solvent

Polar aprotic solvents are ideal for S\textsubscript{N}2 reactions as they solvate the cation of the base but do not strongly solvate the nucleophile, thus enhancing its reactivity.[1][4] N,N-Dimethylformamide (DMF) and acetonitrile are commonly used solvents for Williamson ether synthesis.[1][5] Protic solvents should be avoided as they can solvate the phenoxide, reducing its nucleophilicity.[4]

Temperature and Reaction Time

A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C, with reaction times of 1 to 8 hours.[1][6] Monitoring the reaction by TLC is essential to determine the optimal reaction time and to ensure the complete consumption of the starting material.[8]

Safety Considerations

  • 4-Chloro-3-fluorophenol: Harmful if swallowed, in contact with skin, or if inhaled.[9] Causes skin irritation and serious eye irritation.

  • Ethyl Iodide: Is a lachrymator and should be handled in a well-ventilated fume hood.

  • N,N-Dimethylformamide (DMF): Can be harmful if inhaled or absorbed through the skin.

  • Potassium Carbonate: Can cause skin and eye irritation.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[10] All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

The synthesis of this compound from 4-chloro-3-fluorophenol via the Williamson ether synthesis is a reliable and efficient method. By carefully selecting the base, ethylating agent, and solvent, and by controlling the reaction temperature and time, high yields of the desired product can be achieved. This guide provides a solid foundation for researchers and scientists to successfully perform this important chemical transformation.

References

  • How are phenols converted to ethers using Williamson synthesis, and what role does phenol play in the reaction? - Discussion Forum. (2024-02-13).
  • Williamson ether synthesis - Wikipedia.
  • Williamson Ether Synthesis.
  • US5043483A - Process for the alkylation of phenols - Google Patents.
  • Phenolates- O-alkylation and C-alkylation | Notes - PharmaXChange.info. (2011-04-09).
  • 4-Chloro-3-fluorophenol | 348-60-7 - ChemicalBook.
  • Williamson Ether Synthesis reaction - BYJU'S.
  • The Williamson Ether Synthesis.
  • Organic base catalyzed O-alkylation of phenols under solvent-free condition - ResearchGate. (2025-08-05).
  • Impact of reaction conditions on 4'-Chloro-3'-fluoroacetophenone purity - Benchchem.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press.
  • Williamson Ether Synthesis.
  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents - American Chemical Society.
  • Selective O-alkylation of Phenol Using Dimethyl Ether - ProQuest.
  • 4-Chloro-3-fluorophenol | C6H4ClFO | CID 2724523 - PubChem.
  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014-10-24).
  • Alkylation and Dealkylation of Phenols and Application of Magnesium Iodide in Dealkylation of Phenol Ethers - Alfa Chemistry.
  • Experiment 06 Williamson Ether Synthesis.
  • 4-Chloro-3-fluorophenol 98 348-60-7 - Sigma-Aldrich.
  • 4-Chloro-3-fluorophenol.
  • US2744144A - Purification of phenol - Google Patents.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06).
  • 4-Chloro-3-fluorophenol - Synquest Labs.
  • EP0459572A2 - Process for purifying phenol - Google Patents.
  • US3169101A - Purification of impure phenols by distillation with an organic solvent - Google Patents.
  • Synthesis of 4-Fluorophenols from 4-tert-Butylphenols and Fluoride Sources Under Oxidative Conditions.
  • 4-Chloro-3-fluorophenol | CAS 348-60-7 | SCBT.
  • 4-Chloro-3-fluorophenol 98 348-60-7 - Sigma-Aldrich.
  • 4-chloro-3-fluorophenol (C6H4ClFO) - PubChemLite.
  • CN102659536A - Method for synthesizing o-hydroxy phenyl ether - Google Patents.
  • Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers - ResearchGate.

Sources

An In-depth Technical Guide to the Synthesis and Physicochemical Characterization of 4-Chloro-3-fluorophenetole

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific framework for the synthesis and detailed physicochemical characterization of 4-Chloro-3-fluorophenetole (1-chloro-2-fluoro-4-ethoxybenzene). This document is structured to empower researchers in drug discovery and medicinal chemistry with both the theoretical underpinnings and practical methodologies required to work with this halogenated aromatic ether. Recognizing the limited availability of public data on this specific compound, this guide focuses on the predictive synthesis from its precursor, 4-Chloro-3-fluorophenol, and establishes a rigorous protocol for the determination of its core physicochemical and spectroscopic properties.

Introduction: The Significance of Halogenated Phenetoles in Medicinal Chemistry

Halogenated aromatic compounds are foundational scaffolds in modern drug discovery. The incorporation of halogen atoms, particularly fluorine and chlorine, into a molecular structure can profoundly influence its pharmacokinetic and pharmacodynamic properties. These modifications can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. Phenetoles, as ethyl ethers of phenols, offer a versatile platform for further molecular elaboration. This compound, the subject of this guide, combines these valuable features, making it a compound of significant interest for the synthesis of novel therapeutic agents. Its structure is anticipated to provide a unique electronic profile, influencing its reactivity and potential biological activity.

Synthesis of this compound via Williamson Ether Synthesis

The most direct and reliable method for the preparation of this compound is the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a phenoxide ion on an ethyl halide.

Starting Material: 4-Chloro-3-fluorophenol

The synthesis commences with the commercially available precursor, 4-Chloro-3-fluorophenol. A thorough understanding of its properties is essential for a successful reaction.

PropertyValueSource(s)
CAS Number 348-60-7[1][2][3][4][5]
Molecular Formula C₆H₄ClFO[1][4][5]
Molecular Weight 146.55 g/mol [1][4]
Appearance Solid[1]
Melting Point 54-56 °C[1][4]
Boiling Point 84 °C at 44 mmHg[1][4]
Solubility Soluble in chloroform[4]
Experimental Protocol for Synthesis

Principle: The acidic proton of the hydroxyl group of 4-Chloro-3-fluorophenol is abstracted by a base to form the corresponding phenoxide. This potent nucleophile then displaces a halide from an ethylating agent to form the ether linkage.

Materials:

  • 4-Chloro-3-fluorophenol

  • Anhydrous potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)

  • Ethyl iodide (CH₃CH₂I) or ethyl bromide (CH₃CH₂Br)

  • Anhydrous acetone or dimethylformamide (DMF)

  • Dichloromethane (DCM) or ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-Chloro-3-fluorophenol (1.0 eq) in anhydrous acetone or DMF.

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. The use of a moderate base like K₂CO₃ is often sufficient and helps to avoid potential side reactions.

  • Ethylating Agent Addition: To the stirred suspension, add ethyl iodide (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane or ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Causality Behind Experimental Choices
  • Choice of Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenol without being overly reactive, which could lead to decomposition or side reactions.

  • Choice of Solvent: Anhydrous polar aprotic solvents like acetone or DMF are ideal as they dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.

  • Monitoring by TLC: Regular monitoring of the reaction allows for the determination of the point of maximum conversion and prevents the formation of degradation products from prolonged heating.

Physicochemical Property Determination: A Self-Validating System

A comprehensive understanding of the physicochemical properties of a novel compound is paramount for its application in drug development. The following protocols describe a self-validating system for the characterization of synthesized this compound.

Melting Point Determination

Principle: The melting point is a key indicator of purity. A pure crystalline solid will have a sharp melting range (typically < 2°C), whereas impurities will broaden and depress the melting range.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Thermometer

Methodology:

  • Sample Preparation: Finely powder a small amount of the purified this compound.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

  • Measurement: Place the capillary tube in the heating block of the melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a characteristic physical property that is sensitive to changes in pressure.

Apparatus:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., Thiele tube with mineral oil)

Methodology:

  • Sample Preparation: Place a small amount (0.5-1 mL) of the purified this compound into a small test tube.

  • Capillary Placement: Place a capillary tube (sealed end up) into the test tube containing the liquid.

  • Heating: Heat the test tube in a heating bath.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. When the heating is stopped, the liquid will begin to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Solubility Profile

Principle: The solubility of a compound in various solvents provides insight into its polarity and the presence of acidic or basic functional groups. The "like dissolves like" principle is a guiding tenet.

Methodology:

  • Solvent Selection: Prepare test tubes containing approximately 1 mL of the following solvents: water, 5% aqueous HCl, 5% aqueous NaOH, and a common organic solvent like ethanol or acetone.

  • Sample Addition: Add a small amount (approx. 10-20 mg) of this compound to each test tube.

  • Observation: Vigorously shake each tube and observe whether the compound dissolves. Record the results as soluble, partially soluble, or insoluble.

Expected Solubility Profile: As a halogenated aromatic ether, this compound is expected to be insoluble in water and aqueous solutions of HCl and NaOH due to its non-ionizable nature and significant nonpolar character. It is anticipated to be soluble in common organic solvents.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and assessing the purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of hydrogen atoms. The aromatic region should show a complex splitting pattern due to the chloro and fluoro substituents. The ethyl group should exhibit a characteristic triplet (for the methyl protons) and quartet (for the methylene protons).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon atoms attached to fluorine will exhibit coupling (C-F coupling).

  • ¹⁹F NMR: The fluorine NMR spectrum will provide a clear signal for the single fluorine atom, and its chemical shift will be indicative of its electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected absorptions include:

  • C-O-C stretch (ether): Around 1250-1000 cm⁻¹

  • Aromatic C=C stretch: Around 1600-1450 cm⁻¹

  • Aromatic C-H stretch: Above 3000 cm⁻¹

  • C-Cl stretch: Around 800-600 cm⁻¹

  • C-F stretch: Around 1350-1150 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight of the compound. The high-resolution mass spectrum will provide the exact mass, confirming the molecular formula. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak).

Visualizations

Synthesis Workflow

Synthesis_Workflow Start 4-Chloro-3-fluorophenol Base Add Base (e.g., K₂CO₃) in Anhydrous Solvent Start->Base Ethylating_Agent Add Ethylating Agent (e.g., Ethyl Iodide) Base->Ethylating_Agent Reflux Heat to Reflux (4-6 hours) Ethylating_Agent->Reflux Workup Aqueous Workup & Extraction Reflux->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Characterization Logic

Characterization_Logic cluster_physicochemical Physicochemical Properties cluster_spectroscopic Spectroscopic Analysis Synthesized_Product Purified Product Melting_Point Melting Point (Purity Assessment) Synthesized_Product->Melting_Point Boiling_Point Boiling Point (Identity Confirmation) Synthesized_Product->Boiling_Point Solubility Solubility Profile (Polarity Characterization) Synthesized_Product->Solubility NMR NMR (¹H, ¹³C, ¹⁹F) (Structural Elucidation) Synthesized_Product->NMR IR IR Spectroscopy (Functional Group ID) Synthesized_Product->IR MS Mass Spectrometry (Molecular Weight & Formula) Synthesized_Product->MS

Caption: A logical workflow for the comprehensive characterization of this compound.

Conclusion

While this compound is not a widely characterized compound, its synthesis is readily achievable through the robust and well-established Williamson ether synthesis from 4-Chloro-3-fluorophenol. This guide provides the necessary theoretical and practical framework for its preparation and subsequent in-depth physicochemical and spectroscopic analysis. The methodologies outlined herein constitute a self-validating system to ensure the identity, purity, and properties of the target compound, thereby enabling its confident application in drug discovery and medicinal chemistry research.

References

  • Stenutz. (n.d.). 4-chloro-3-fluorophenol. Retrieved January 21, 2026, from [Link]

Sources

A Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 4-Chloro-3-fluorophenetole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Need for Predictive Spectroscopic Analysis

This guide serves as an in-depth technical resource, providing a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra for 4-Chloro-3-fluorophenetole. By grounding our analysis in the fundamental principles of substituent effects and leveraging spectral data from analogous structures, we offer a robust framework for researchers to identify and characterize this molecule. This predictive approach is a critical tool in modern chemical research, enabling scientists to anticipate spectral features and validate synthetic outcomes.

Molecular Structure and Electronic Environment

The spectral characteristics of this compound are dictated by the interplay of its three substituents on the benzene ring. Understanding their individual and collective electronic effects is paramount for an accurate spectral prediction.

Caption: Molecular structure of this compound with atom numbering.

  • Ethoxy Group (-OCH₂CH₃): This is an activating group. The oxygen atom exerts a strong positive resonance effect (+R) by donating its lone pair electrons into the ring, which outweighs its negative inductive effect (-I). This increases electron density primarily at the ortho (C2, C6) and para (C4) positions, causing an upfield (shielding) shift for these nuclei.[1]

  • Fluorine (-F): Fluorine is a deactivating group due to its very strong -I effect, which withdraws electron density from the ring. However, like other halogens, it has a +R effect and directs electrophilic substitution to the ortho and para positions. Its primary influence in NMR is the strong deshielding of the carbon it is bonded to (C3) and its characteristic spin-spin coupling with nearby ¹H and ¹³C nuclei.

  • Chlorine (-Cl): Similar to fluorine, chlorine is a deactivating, ortho-, para-directing group. Its -I effect is significant but weaker than fluorine's. It contributes to the overall deshielding of the aromatic system.[2]

The combined influence of these substituents creates a unique electronic landscape. The ethoxy group's shielding effect will compete with the deshielding effects of the halogens, resulting in a nuanced and predictable distribution of chemical shifts across the aromatic ring.

Predicted ¹H NMR Spectrum Analysis

The prediction of the ¹H NMR spectrum is derived from the foundational chemical shift of benzene (δ ≈ 7.3 ppm) and the application of substituent additivity rules, refined by data from analogous compounds like phenetole and 1-chloro-2-fluorobenzene.[3][4][5]

Aromatic Region (δ 6.5-8.0 ppm)

The three aromatic protons are chemically distinct and will each produce a separate signal. Their splitting patterns are complicated by both proton-proton (H-H) and proton-fluorine (H-F) couplings.

  • H-6: This proton is ortho to the strongly shielding ethoxy group and meta to the chlorine. It is also ortho to the fluorine atom, which will induce a significant ³J(H-F) coupling. The combined effects suggest a chemical shift around δ 6.8-7.0 ppm . Its signal is predicted to be a doublet of doublets (dd) , split by H-5 (³J(H-H)ortho ≈ 8-9 Hz) and the fluorine (³J(H-F)ortho ≈ 8-10 Hz).

  • H-2: This proton is also ortho to the ethoxy group but is meta to both halogens. It will be shielded but likely less so than H-6. Its predicted chemical shift is around δ 6.9-7.1 ppm . The signal should appear as a doublet of doublets (dd) due to coupling with H-6 (⁴J(H-H)meta ≈ 2-3 Hz) and the fluorine (⁴J(H-F)meta ≈ 5-7 Hz).

  • H-5: This proton is ortho to the chlorine and para to the ethoxy group. The deshielding from the adjacent chlorine will likely dominate, placing its signal further downfield at approximately δ 7.1-7.3 ppm . It will be split into a doublet (d) by the adjacent H-6 (³J(H-H)ortho ≈ 8-9 Hz). Any long-range coupling to fluorine (⁵J(H-F)para) is expected to be small (< 1 Hz) and may not be resolved.

Aliphatic Region (δ 1.0-4.5 ppm)

The ethoxy group signals are straightforward and can be reliably predicted based on phenetole data.[3][6]

  • Methylene Protons (-OCH₂-): These protons are adjacent to the electron-withdrawing oxygen atom, placing their signal around δ 4.0-4.1 ppm . The signal will be a quartet (q) due to coupling with the three methyl protons (³J(H-H) ≈ 7.0 Hz).

  • Methyl Protons (-CH₃): These protons are further from the oxygen and will appear upfield at approximately δ 1.4-1.5 ppm . The signal will be a triplet (t) due to coupling with the two methylene protons (³J(H-H) ≈ 7.0 Hz).

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
-OCH₂CH~ 1.45Triplet (t)³J(H-H) ≈ 7.0
-OCH ₂CH₃~ 4.05Quartet (q)³J(H-H) ≈ 7.0
H-6~ 6.90Doublet of Doublets (dd)³J(H-H)ortho ≈ 8.5, ³J(H-F)ortho ≈ 9.0
H-2~ 7.00Doublet of Doublets (dd)⁴J(H-H)meta ≈ 2.5, ⁴J(H-F)meta ≈ 6.0
H-5~ 7.20Doublet (d)³J(H-H)ortho ≈ 8.5

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum is predicted using a base value of δ 128.5 ppm for benzene and incorporating established substituent chemical shifts (SCS).[7][8] The presence of fluorine introduces characteristic C-F couplings, which are powerful diagnostic tools.

Aromatic Carbons (δ 100-160 ppm)
  • C-3 (C-F): The carbon directly bonded to fluorine will be the most deshielded due to fluorine's strong inductive effect. It will also exhibit the largest C-F coupling constant. Predicted chemical shift is ~δ 155-158 ppm with a large doublet splitting (¹J(C-F) ≈ 245-255 Hz).

  • C-1 (C-O): The carbon attached to the ethoxy group is also significantly deshielded and is predicted to appear around ~δ 152-155 ppm . It will be split by the fluorine three bonds away (³J(C-F) ≈ 5-8 Hz), appearing as a narrow doublet.

  • C-4 (C-Cl): The carbon bearing the chlorine atom is deshielded and will also be split by the adjacent fluorine. Its signal is predicted around ~δ 120-123 ppm as a doublet (²J(C-F) ≈ 20-25 Hz).

  • C-5: This carbon is ortho to the chlorine and para to the ethoxy group. It is predicted to resonate around ~δ 118-121 ppm . It will show a small coupling to fluorine (³J(C-F) ≈ 7-10 Hz), appearing as a doublet .

  • C-2: This carbon is ortho to the ethoxy group and meta to the fluorine. It is predicted to appear around ~δ 115-118 ppm as a doublet due to ²J(C-F) coupling of ≈ 20-25 Hz.

  • C-6: Being ortho to the shielding ethoxy group, this carbon will be the most upfield of the aromatic carbons, predicted around ~δ 105-108 ppm . It will show a small coupling to fluorine (⁴J(C-F) ≈ 2-4 Hz), likely appearing as a narrow doublet.

Aliphatic Carbons (δ 10-70 ppm)
  • -O CH₂CH₃: The methylene carbon is predicted to have a chemical shift of ~δ 64-65 ppm .

  • -OCH₂ CH₃: The terminal methyl carbon is predicted to appear at ~δ 14-15 ppm .

Summary of Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted ¹³C-¹⁹F Coupling (JCF, Hz)
-OCH₂C H₃~ 14.5-
-OC H₂CH₃~ 64.5-
C-6~ 106.5⁴J ≈ 3
C-2~ 116.5²J ≈ 22
C-5~ 119.5³J ≈ 8
C-4 (C-Cl)~ 121.5²J ≈ 23
C-1 (C-O)~ 153.5³J ≈ 6
C-3 (C-F)~ 156.5¹J ≈ 250

Self-Validating Experimental Protocol

To obtain high-quality, verifiable NMR data for this compound, a standardized and rigorous experimental protocol is essential. This workflow ensures reproducibility and data integrity.

Caption: Standardized workflow for NMR-based structural confirmation.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the purified solid sample.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its good solubilizing power and minimal interference.[9]

    • Add tetramethylsilane (TMS) as an internal standard, setting the reference chemical shift to δ 0.00 ppm.[10][11]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz or higher field spectrometer.

    • Experiment: Standard one-pulse proton experiment.

    • Acquisition Parameters:

      • Number of Scans: 16-32 scans for good signal-to-noise ratio.

      • Relaxation Delay (D1): 5 seconds to allow for full relaxation of protons, ensuring accurate signal integration.

      • Spectral Width: ~16 ppm to cover the entire expected range.

  • ¹³C NMR Spectroscopy:

    • Instrument: A 400 MHz or higher field spectrometer (¹³C frequency of ~100 MHz).

    • Experiment: Standard proton-decoupled pulse program (e.g., zgpg30).

    • Acquisition Parameters:

      • Number of Scans: 1024-2048 scans are typically required due to the low natural abundance (1.1%) of the ¹³C isotope.

      • Relaxation Delay (D1): 2 seconds is generally sufficient for proton-decoupled experiments.

      • Spectral Width: ~240 ppm to ensure all carbon signals are captured.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction to obtain a clean, interpretable spectrum.

    • Calibrate the spectrum by setting the TMS signal to δ 0.00 ppm for both ¹H and ¹³C.

Conclusion

This guide provides a comprehensive, theory-backed prediction of the ¹H and ¹³C NMR spectra of this compound. The analysis highlights key expected features, including the chemical shifts of aromatic and aliphatic nuclei, and the characteristic splitting patterns arising from H-H and C-F/H-F couplings. By detailing the underlying electronic effects of the substituents and providing a rigorous protocol for experimental validation, this document serves as an authoritative reference for scientists working with this compound, facilitating its unambiguous identification and characterization in a research or development setting.

References

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Solubility and stability of 4-Chloro-3-fluorophenetole in common lab solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-3-fluorophenetole

Executive Summary: this compound is a substituted aromatic ether with potential applications as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. While specific experimental data for this compound is not extensively available in the public domain, this guide provides a comprehensive framework for its characterization. By leveraging data from its close structural analog, 4-chloro-3-fluorophenol, and applying fundamental principles of physical organic chemistry, we predict its solubility and stability characteristics. This document is designed for researchers, scientists, and drug development professionals, offering not just predictive insights but also robust, field-proven methodologies for experimentally determining the precise solubility and stability profiles required for process development, formulation, and regulatory compliance.

Introduction and Physicochemical Profile

This compound belongs to the phenetole (ethoxybenzene) family of compounds, featuring chloro and fluoro substituents on the aromatic ring. Its structure suggests a compound with moderate polarity and a higher degree of lipophilicity compared to its phenol precursor. Understanding its fundamental properties is the first step in predicting its behavior in various laboratory and process conditions.

The primary distinction from its precursor, 4-chloro-3-fluorophenol, is the replacement of the acidic hydroxyl (-OH) group with an ethyl ether (-OCH₂CH₃) group. This single modification has profound implications:

  • Elimination of Acidity: The compound lacks the acidic proton of the phenol, rendering it stable to basic conditions.

  • Reduced Polarity: The ether group is less polar than the hydroxyl group, significantly decreasing its ability to act as a hydrogen bond donor. This will lower its solubility in polar protic solvents like water.

  • Increased Lipophilicity: The addition of the ethyl group increases the molecule's hydrocarbon character, which is expected to enhance its solubility in non-polar organic solvents.

A comparison of the known properties of the phenol precursor and the predicted properties for this compound is summarized below.

Property4-Chloro-3-fluorophenolPredicted this compoundRationale for Prediction
Molecular Weight 146.55 g/mol 174.59 g/mol Addition of a C₂H₄ group.
Physical Form Solid[1]Liquid or low-melting solidEtherification often lowers the melting point due to disruption of crystal lattice packing and loss of hydrogen bonding.
Boiling Point 84 °C @ 44 mmHg[1][2]Higher than precursorThe significant increase in molecular weight will lead to stronger van der Waals forces, increasing the boiling point.
pKa ~8.52 (Predicted)[2]Not Applicable (Neutral)The absence of the acidic phenolic proton makes the molecule non-ionizable under typical aqueous pH conditions.
Water Solubility LowVery LowThe loss of the polar hydroxyl group, a potent hydrogen bond donor, will drastically reduce solubility in water.
LogP (Predicted) ~2.5~3.5 - 4.0The addition of the ethyl group significantly increases lipophilicity.

Solubility Profile: A Predictive and Experimental Framework

The principle of "like dissolves like" is the cornerstone for predicting solubility.[3][4] The ether functionality and halogenated aromatic ring of this compound classify it as a moderately polar, lipophilic compound.

Theoretical Solubility Analysis
  • Non-Polar Solvents (e.g., Hexane, Heptane, Toluene): High solubility is expected. The molecule's non-polar aromatic and ethyl groups will interact favorably with these solvents.

  • Polar Aprotic Solvents (e.g., THF, Ethyl Acetate, Acetone, Methylene Chloride): Good to high solubility is predicted. The ether oxygen can act as a hydrogen bond acceptor, and the overall molecular polarity is compatible with these solvents.[5][6]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate solubility is expected. While the compound can accept hydrogen bonds, its inability to donate them and its large non-polar surface area will limit miscibility compared to smaller, more polar solutes.

  • Aqueous Solvents (e.g., Water, Buffers): Very low solubility is predicted due to the compound's non-polar nature and lack of key hydrogen bonding functionality.[3]

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction, a quantitative analysis is essential. The shake-flask method is a standard and reliable technique for determining the solubility of a compound in various solvents.[4]

Objective: To determine the saturation solubility (mg/mL or mol/L) of this compound in a panel of representative laboratory solvents at a controlled temperature (e.g., 25 °C).

Materials:

  • This compound (high purity)

  • Solvent panel (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Tetrahydrofuran, Methylene Chloride, Toluene, Heptane)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Calibrated HPLC or GC system with a validated quantitative method

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials, ensuring a visible amount of undissolved solid (or separate liquid phase) will remain at equilibrium.

  • Solvent Addition: Add a precise volume (e.g., 5.0 mL) of each test solvent to its respective vial.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can validate the required equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for at least 2 hours to allow undissolved material to settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove all particulate matter.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor.

Data Presentation: Solubility Summary Table

The results of the experimental determination should be compiled into a clear and concise table.

SolventClassificationRelative Polarity[7]Solubility at 25 °C (mg/mL)
HeptaneNon-Polar0.012(Experimental Data)
TolueneNon-Polar0.099(Experimental Data)
Methylene ChloridePolar Aprotic0.309(Experimental Data)
Ethyl AcetatePolar Aprotic0.228(Experimental Data)
AcetonePolar Aprotic0.355(Experimental Data)
Tetrahydrofuran (THF)Polar Aprotic0.207(Experimental Data)
EthanolPolar Protic0.654(Experimental Data)
MethanolPolar Protic0.762(Experimental Data)
WaterPolar Protic1.000(Experimental Data)

Chemical Stability and Degradation Profile

Assessing the chemical stability of this compound is crucial for defining its shelf-life, establishing safe handling procedures, and predicting potential incompatibilities.[8] The stability profile is determined by subjecting the compound to a range of stress conditions as outlined in ICH guidelines.[9][10]

Predicted Chemical Reactivity and Degradation Pathways
  • Hydrolytic Stability: The ether linkage is generally stable to hydrolysis under neutral and basic conditions. However, under strong acidic conditions and elevated temperatures, cleavage of the ether bond to form 4-chloro-3-fluorophenol and ethanol is possible.

  • Oxidative Stability: Like many organic molecules, it can be susceptible to degradation by strong oxidizing agents. The aromatic ring and the ethyl group are potential sites of oxidation.

  • Photostability: Halogenated aromatic compounds can be sensitive to UV or visible light, potentially leading to dehalogenation or other radical-mediated degradation pathways. Photostability testing is a critical component of a full stability workup.[11]

  • Thermal Stability: The compound is expected to be thermally stable under typical storage conditions, but forced degradation at high temperatures should be performed to identify potential degradants.

The degradation of related chlorophenols often proceeds via hydroxylation and ring-cleavage pathways.[12][13][14] While the ether group in this compound blocks the initial hydroxylation site of the phenol, analogous pathways involving the aromatic ring are conceivable under harsh oxidative or photolytic stress.

Experimental Protocol for a Forced Degradation Study

A forced degradation (stress testing) study is the cornerstone of stability assessment, designed to identify likely degradation products and establish the stability-indicating power of the analytical method.[10]

Objective: To evaluate the stability of this compound under various stress conditions and to identify key degradation products.

Methodology:

  • Solution Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the solution with 0.1 N HCl at 60 °C for 24-48 hours.

    • Base Hydrolysis: Treat the solution with 0.1 N NaOH at 60 °C for 24-48 hours.

    • Oxidation: Treat the solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

    • Thermal Stress: Heat the solution at 80 °C for 48 hours. Also, store the solid compound at 80 °C.

    • Photostability: Expose the solution and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be shielded from light.

  • Sample Analysis: At appropriate time points, withdraw samples. If necessary, neutralize the acidic and basic samples before analysis. Analyze all stressed samples, along with an unstressed control, by a validated stability-indicating HPLC method (e.g., using a photodiode array detector to assess peak purity).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. The goal is to achieve partial degradation (e.g., 5-20%) to ensure that the primary degradation products are formed without being subsequently degraded themselves. Document the percentage of degradation and the relative retention times of any new peaks.

Visualization of the Stability Testing Workflow

The logical flow of a comprehensive stability study, from initial stress testing to final shelf-life determination, can be visualized as follows.

Stability_Workflow cluster_stress Stress Conditions cluster_formal Long-Term & Accelerated Conditions start Pure this compound (Batch 1, 2, 3) stress_testing Forced Degradation (Stress Testing) ICH Q1A start->stress_testing acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) oxidation Oxidation (e.g., 3% H₂O₂, RT) thermal Thermal (e.g., 80°C) photo Photostability (ICH Q1B) analysis Analysis by Stability-Indicating Method (e.g., HPLC-PDA/MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Identify Degradation Products Establish Degradation Pathways Validate Analytical Method analysis->evaluation formal_study Formal Stability Study ICH Q1A evaluation->formal_study long_term Long-Term (e.g., 25°C / 60% RH) accelerated Accelerated (e.g., 40°C / 75% RH) data_analysis Data Analysis & Shelf-Life Extrapolation long_term->data_analysis accelerated->data_analysis conclusion Define Storage Conditions & Re-test Period data_analysis->conclusion

Caption: Workflow for a comprehensive chemical stability assessment.

Safe Handling and Storage Recommendations

Given its chemical structure as a halogenated phenetole, prudent laboratory practices are required.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[15]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.[15][16] Avoid contact with skin and eyes. Keep away from sources of ignition, as phenetole itself is a combustible liquid.[16]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. To prevent potential oxidation or light-induced degradation, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term preservation of high-purity material.[17][18]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and sources of ignition.[16]

Conclusion

This guide provides a predictive and methodological framework for understanding the solubility and stability of this compound. Based on its structure, the compound is predicted to be a lipophilic, water-insoluble substance with good solubility in a wide range of common organic solvents. Its chemical stability is expected to be robust under neutral and basic conditions, with potential degradation pathways involving acid-catalyzed hydrolysis, oxidation, and photolysis. The detailed experimental protocols provided herein offer a clear roadmap for researchers to generate the empirical data needed to fully characterize this compound, ensuring its effective and safe use in research and development.

References

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The Untapped Potential of 4-Chloro-3-fluorophenetole: A Scaffolding Approach for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. This technical guide delves into the prospective applications of a lesser-explored chemical entity, 4-Chloro-3-fluorophenetole. While not extensively documented, its unique substitution pattern on the phenetole core presents a compelling starting point for the design of new chemical entities with potentially favorable pharmacokinetic and pharmacodynamic profiles. This document will provide a comprehensive analysis of its synthesis, predicted physicochemical properties, and potential as a versatile scaffold in medicinal chemistry, grounded in the established roles of its constituent functional groups. We will explore its potential in kinase inhibition, GPCR modulation, and other areas of therapeutic interest, offering a forward-looking perspective for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Halogenated Scaffolds

The introduction of halogen atoms, particularly chlorine and fluorine, into drug candidates is a time-tested strategy in medicinal chemistry to modulate a molecule's biological and physical properties.[1][2] Chlorine, a larger and more polarizable halogen, can participate in halogen bonding and other stabilizing interactions within protein binding pockets.[3][4] Fluorine, with its high electronegativity and small size, can enhance metabolic stability by blocking sites of oxidation and can modulate the pKa of nearby functional groups, thereby influencing bioavailability.[5] The combination of these two halogens on a phenetole scaffold offers a unique electronic and steric profile that can be exploited for targeted drug design.

This compound, while not a widely commercialized building block, can be readily synthesized from its corresponding phenol, 4-Chloro-3-fluorophenol.[6][7][8] This guide will illuminate the path from synthesis to potential application, providing the necessary theoretical and practical framework for its utilization in drug discovery programs.

Synthesis and Physicochemical Properties

The primary route to this compound is through the Williamson ether synthesis, a robust and well-established reaction. This involves the O-ethylation of the corresponding phenol.

Proposed Synthetic Protocol: Williamson Ether Synthesis

A reliable method for the synthesis of phenetole and its derivatives involves the ethylation of a phenol using an ethylating agent in the presence of a base.[9][10]

Step-by-step Methodology:

  • Deprotonation: To a solution of 4-Chloro-3-fluorophenol (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq).

  • Alkylation: Stir the mixture at room temperature for 30 minutes. To the resulting phenoxide solution, add an ethylating agent such as ethyl iodide (EtI) or diethyl sulfate ((Et)₂SO₄) (1.2 eq) dropwise.

  • Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Diagram of Synthetic Pathway:

Synthesis_of_4_Chloro_3_fluorophenetole cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Product 4-Chloro-3-fluorophenol 4-Chloro-3-fluorophenol This compound This compound 4-Chloro-3-fluorophenol->this compound Williamson Ether Synthesis Ethyl_Iodide Ethyl Iodide Ethyl_Iodide->this compound Base Base (e.g., K₂CO₃) Base->this compound Solvent Solvent (e.g., DMF) Solvent->this compound Temperature 60-80 °C Temperature->this compound

Caption: Proposed synthesis of this compound.

Predicted Physicochemical Properties

The introduction of the chloro and fluoro groups is expected to significantly influence the physicochemical properties of the phenetole core.

PropertyPredicted Influence of SubstituentsRationale
Lipophilicity (LogP) IncreasedThe chloro and ethyl groups are lipophilic, which is expected to increase the overall LogP of the molecule. This can enhance membrane permeability.[5]
Metabolic Stability IncreasedThe C-F bond is exceptionally strong, and the fluorine atom can shield adjacent positions from metabolic attack by cytochrome P450 enzymes.[5]
Dipole Moment IncreasedBoth chlorine and fluorine are highly electronegative, leading to a significant dipole moment. This can be advantageous for forming specific interactions with polar residues in a protein binding site.
Acidity/Basicity Weakly BasicThe ether oxygen is a weak Lewis base. The electron-withdrawing effects of the halogens will slightly reduce its basicity compared to unsubstituted phenetole.

Potential Applications in Medicinal Chemistry

The 4-chloro-3-fluorophenyl moiety is a key structural feature in several biologically active compounds. By incorporating this into a phenetole scaffold, we can explore novel chemical space.

Kinase Inhibitors

The 4-chloro-3-fluorophenyl group is present in some kinase inhibitors, where the halogen atoms can form specific interactions with the hinge region or other parts of the ATP-binding pocket.[11] The phenetole scaffold can serve as a versatile platform to append other pharmacophoric features to target specific kinases.

Experimental Workflow for Kinase Inhibitor Screening:

Kinase_Inhibitor_Screening Start Synthesize Library of this compound Analogs Primary_Screen Primary Kinase Panel Screen (e.g., KinomeScan) Start->Primary_Screen Hit_Identification Identify Hits (e.g., >90% Inhibition at 1 µM) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assays to Determine IC₅₀ Hit_Identification->Dose_Response Lead_Compound Identify Lead Compound(s) Dose_Response->Lead_Compound Cellular_Assays Cellular Assays (e.g., Target Engagement, Downstream Signaling) Lead_Compound->Cellular_Assays SAR_Studies Structure-Activity Relationship (SAR) Studies Cellular_Assays->SAR_Studies Optimization Lead Optimization SAR_Studies->Optimization

Caption: Workflow for kinase inhibitor drug discovery.

GPCR Modulators

Phenetole derivatives have been explored as ligands for various G-protein coupled receptors (GPCRs). The specific substitution pattern of this compound can influence receptor subtype selectivity and functional activity (agonist vs. antagonist). The lipophilicity and potential for specific halogen interactions can be advantageous for targeting transmembrane binding sites.

Antimicrobial Agents

Halogenated phenyl rings are common motifs in antimicrobial agents.[12] The this compound scaffold could be a starting point for the development of novel antibacterial or antifungal compounds. For instance, it can be used to synthesize chalcones and pyrazolines, which are known to possess antimicrobial properties.[13]

Structure-Activity Relationship (SAR) Insights

While no direct SAR data exists for this compound, we can infer potential trends based on related structures.[14][15]

  • Position of Halogens: The meta fluorine and para chlorine create a unique electronic distribution on the aromatic ring, influencing its interaction with target proteins.

  • Ethyl Group: The ethyl group of the phenetole can be further functionalized to introduce additional points of interaction or to modulate solubility and other pharmacokinetic properties.

  • Bioisosteric Replacements: The chlorine atom can be a bioisostere for a methyl or methoxy group, offering avenues for SAR exploration.[3]

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for medicinal chemistry. Its straightforward synthesis and the predictable influence of its halogen substituents on key drug-like properties make it an attractive starting point for library synthesis and hit-to-lead optimization campaigns. Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in a broad range of biological assays. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this versatile chemical entity.

References

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  • Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases. PubMed.
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4-Chloro-3-fluorophenetole as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Chloro-3-fluorophenetole: A Versatile Building Block in Organic Synthesis

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic ether with significant potential as a building block in modern organic synthesis. While direct literature on this specific molecule is sparse, its structural motifs are present in numerous high-value compounds, particularly within the pharmaceutical and agrochemical sectors. This document outlines the strategic importance of the 4-chloro-3-fluorophenyl scaffold, provides a robust and detailed protocol for the synthesis of this compound from its readily available precursor, 4-Chloro-3-fluorophenol, and explores its prospective applications in advanced synthetic chemistry. By leveraging established principles and analogous reactivity, this guide serves as a foundational resource for researchers seeking to incorporate this versatile intermediate into their discovery and development programs.

The Strategic Importance of the 4-Chloro-3-fluorophenyl Scaffold

The precise arrangement of halogen atoms on an aromatic ring can profoundly influence a molecule's physicochemical and biological properties. The 4-chloro-3-fluorophenyl moiety is a privileged scaffold in medicinal chemistry, valued for its ability to modulate metabolic stability, binding affinity, and pharmacokinetic profiles. The electron-withdrawing nature of both chlorine and fluorine atoms creates a unique electronic environment that impacts the reactivity of the aromatic ring and provides specific interaction points within biological targets.

A notable example underscoring the value of this scaffold is 4'-Chloro-3'-fluoroacetophenone, a key intermediate in the synthesis of kinase inhibitors and other therapeutic agents.[1] The conversion of the functional group from an acetophenone or a phenol to a phenetole (an ethyl ether) offers a strategic modification for synthetic chemists. The ethyl ether group increases lipophilicity and can act as a stable, non-acidic bioisostere for a phenolic hydroxyl group, potentially improving cell permeability and metabolic resistance while preserving or enhancing biological activity. This guide focuses on the synthesis and potential utility of this compound, derived from the commercially available and well-characterized starting material, 4-Chloro-3-fluorophenol.

Physicochemical and Spectroscopic Data

Effective utilization of any chemical building block begins with a thorough understanding of its physical properties and spectroscopic signatures. Below is a comparative summary of the known data for the precursor and predicted data for the target compound.

Property4-Chloro-3-fluorophenol (Precursor)This compound (Target Compound - Predicted)
CAS Number 348-60-7[2][3][4][5][6]Not assigned
Molecular Formula C₆H₄ClFO[6]C₈H₈ClFO
Molecular Weight 146.55 g/mol [6]174.60 g/mol
Appearance SolidColorless to pale yellow liquid or low-melting solid
Melting Point 54-56 °CNot determined
Boiling Point 84 °C at 44 mmHg> 200 °C at 760 mmHg
¹H NMR (Predicted) Aromatic protons (δ 6.8-7.2 ppm), hydroxyl proton (variable)Aromatic protons (δ 6.8-7.3 ppm), OCH₂ quartet (~δ 4.1 ppm), CH₃ triplet (~δ 1.4 ppm)
¹³C NMR (Predicted) Aromatic carbons (δ 110-160 ppm)Aromatic carbons (δ 110-160 ppm), OCH₂ (~δ 64 ppm), CH₃ (~δ 15 ppm)
Mass Spec (EI) Molecular ion (M⁺) at m/z 146, with M+2 peak at m/z 148 (3:1 ratio)Molecular ion (M⁺) at m/z 174, with M+2 peak at m/z 176 (3:1 ratio)

Synthesis of this compound via Williamson Ether Synthesis

The most direct and reliable method for preparing phenetoles from phenols is the Williamson ether synthesis.[7][8] This Sₙ2 reaction proceeds in two conceptual steps: deprotonation of the phenol to form a nucleophilic phenoxide, followed by the displacement of a halide from an ethylating agent. Phenols are significantly more acidic than aliphatic alcohols, allowing for the use of moderately strong bases like potassium carbonate.[9]

G cluster_0 Synthesis Workflow A 4-Chloro-3-fluorophenol (Starting Material) B Deprotonation with K₂CO₃ in Acetone A->B Step 1 C Formation of Potassium 4-Chloro-3-fluorophenoxide B->C Intermediate D Nucleophilic Attack (Sₙ2) on Ethyl Iodide C->D Step 2 E This compound (Product) D->E F Work-up & Purification (Filtration, Extraction, Distillation) E->F

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 4-Chloro-3-fluorophenol (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃, fine powder, 1.5 eq)

  • Ethyl Iodide (EtI, 1.2 eq)

  • Acetone (anhydrous, sufficient volume)

  • Diethyl ether

  • 1 M Sodium Hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-3-fluorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetone to the flask to create a slurry that is easily stirrable (approx. 5-10 mL of solvent per gram of phenol).

  • Addition of Ethylating Agent: Add ethyl iodide (1.2 eq) to the stirring mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 56 °C for acetone) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting phenol.

  • Work-up (Quenching & Filtration): After the reaction is complete, cool the mixture to room temperature. Filter the solid K₂CO₃ and potassium iodide byproduct through a pad of celite, washing the filter cake with a small amount of acetone.

  • Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude oil in diethyl ether. Wash the organic layer sequentially with 1 M NaOH solution (to remove any unreacted phenol), water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation to obtain the final product in high purity.

Causality and Self-Validation:

  • Anhydrous Conditions: The use of anhydrous solvent and finely powdered K₂CO₃ is critical to prevent hydrolysis of the ethyl iodide and to ensure efficient deprotonation of the phenol.[8]

  • Excess Base and Alkylating Agent: Using a slight excess of K₂CO₃ drives the deprotonation equilibrium forward. A modest excess of ethyl iodide ensures the complete conversion of the phenoxide intermediate.

  • Aqueous Wash: The 1 M NaOH wash is a self-validating step; it selectively removes the acidic starting material, ensuring that any isolated product is the neutral ether.

Prospective Applications in Organic Synthesis

The true value of this compound lies in its potential for further elaboration into more complex molecular architectures. The distinct electronic properties imparted by the halogen substituents and the stability of the ether linkage make it a versatile platform for a variety of transformations.

G cluster_reactions Potential Synthetic Transformations center This compound A Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) at C-Cl bond center->A Pd or Cu catalyst B Directed Ortho-Metalation (DoM) center->B Strong base (e.g., n-BuLi) C Electrophilic Aromatic Substitution (e.g., Nitration, Acylation) center->C Electrophile (E+) D Nucleophilic Aromatic Substitution (SNAr) (Displacement of Cl or F) center->D Strong Nucleophile (Nu⁻) E Ether Cleavage (HBr, BBr₃) center->E Strong Acid

Caption: Potential reaction pathways using this compound.

  • Cross-Coupling Reactions: The C-Cl bond is a prime handle for palladium- or copper-catalyzed cross-coupling reactions. This allows for the formation of C-C (Suzuki, Stille), C-N (Buchwald-Hartwig), and C-O bonds, enabling the introduction of diverse aryl, alkyl, amino, or alkoxy groups at the 4-position. The greater reactivity of C-Cl bonds over C-F bonds in many catalytic systems allows for selective functionalization.

  • Electrophilic Aromatic Substitution (EAS): The ethoxy group is a moderate ortho-, para-director. However, its directing influence is in competition with the deactivating and meta-directing effects of the halogens. The most likely positions for electrophilic attack would be ortho to the ethoxy group (positions 2 and 6), with the outcome depending heavily on the reaction conditions and the nature of the electrophile.

  • Nucleophilic Aromatic Substitution (SNAr): The presence of two strong electron-withdrawing groups (Cl and F) activates the ring towards nucleophilic attack. Under forcing conditions with a strong nucleophile, displacement of either the chlorine or fluorine atom could be possible, providing a route to highly functionalized derivatives.[10]

  • Ether Cleavage: While generally stable, the ethyl ether can be cleaved using strong acids like HBr, BBr₃, or HI. This functionality serves as a robust protecting group for the phenol, which can be unmasked late in a synthetic sequence to reveal the hydroxyl group for further modification.

Conclusion

This compound represents a strategically designed building block with considerable untapped potential. Its synthesis from the readily available 4-Chloro-3-fluorophenol is straightforward and scalable via the robust Williamson ether synthesis. The combination of a stable ether linkage and two distinct halogen atoms on the aromatic ring provides a versatile platform for a multitude of synthetic transformations, including selective cross-coupling and substitution reactions. For researchers in drug discovery and materials science, this compound offers a valuable new tool for constructing complex molecules and exploring the chemical space around the medicinally relevant 4-chloro-3-fluorophenyl scaffold.

References

  • Stenutz. 4-chloro-3-fluorophenol. [Link]

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  • European Patent Office. Preparation of 4-fluorophenols - EP 0188848 A1. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • ResearchGate. Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. [Link]

  • Edubirdie. Williamson Ether Synthesis: Preparation of Phenacetin from Acetaminophen. [Link]

  • Pearson. List the compounds in each set from most reactive to least reactive toward electrophilic aromatic substitution. [Link]

  • MDPI. 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

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  • ResearchGate. Fluoroalkene Chemistry. Part 3. Reactions of Arylthiols with Perfluoroisobutene, Perfluoropropene and Chlorotrifluoroethene. [Link]

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A Technical Guide to Sourcing 4-Chloro-3-fluorophenetole: A "Synthesize-on-Demand" Approach for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide addresses the sourcing and availability of 4-Chloro-3-fluorophenetole (1-chloro-2-fluoro-4-ethoxybenzene), a halogenated aromatic ether with potential applications in medicinal chemistry and materials science. Direct commercial availability of this compound is extremely limited. This guide, therefore, provides a practical, field-proven alternative for research, scientific, and drug development professionals: the efficient synthesis of this compound from its readily available precursor, 4-Chloro-3-fluorophenol. We present a comprehensive overview of the precursor's properties, a curated list of commercial suppliers, and a detailed, self-validating protocol for its conversion via the Williamson ether synthesis.

Introduction: The Sourcing Challenge

This compound is a substituted phenetole, a class of compounds recognized for their utility as building blocks in organic synthesis. The specific combination of chloro and fluoro substituents on the aromatic ring can impart unique electronic properties, enhance lipophilicity, and improve metabolic stability in derivative molecules, making it a compound of interest for drug discovery programs.

However, a thorough market survey reveals that this compound is not offered as a stock item by major chemical suppliers. For researchers and drug developers, this sourcing challenge presents a significant roadblock. The most reliable and scientifically sound approach to acquire this compound is through laboratory-scale synthesis. The immediate precursor, 4-Chloro-3-fluorophenol, is, in contrast, a widely available and cost-effective starting material. This guide is structured to provide the necessary technical information to bridge this gap.

The Precursor: 4-Chloro-3-fluorophenol

A comprehensive understanding of the starting material is critical for successful synthesis. 4-Chloro-3-fluorophenol is a stable, solid compound that serves as the foundational building block for producing the target phenetole.

Physicochemical Properties

The key properties of 4-Chloro-3-fluorophenol (CAS No: 348-60-7) are summarized below. This data is essential for reaction setup, monitoring, and product purification.

PropertyValueSource(s)
CAS Number 348-60-7[1][2]
Molecular Formula C₆H₄ClFO[1][2][3]
Molecular Weight 146.55 g/mol [1][2]
Appearance White to light yellow solid/lump[1]
Melting Point 54-56 °C[1]
Boiling Point 84 °C at 44 mmHg[1]
Purity (Typical) >97%[1]
Solubility Soluble in chloroform
Commercial Availability of 4-Chloro-3-fluorophenol

Numerous reputable suppliers offer 4-Chloro-3-fluorophenol in various quantities, from grams to kilograms. When selecting a supplier, researchers should consider not only the price but also the stated purity, availability of a Certificate of Analysis (CoA), and shipping lead times.

SupplierPurityAvailable QuantitiesNotes
Sigma-Aldrich (Merck) ≥98%Gram to bulk quantitiesExtensive documentation available.
Fluorochem 97%1g, 5g, 10g, 25g, 100g, 500gOffers various pack sizes.[1]
Santa Cruz Biotechnology Research GradeInquire for quantitiesPrimarily for research use.[2]
ChemicalBook VariesVariesA directory of multiple suppliers, primarily from Asia.[3][4][5]

Disclaimer: This list is not exhaustive. Researchers should conduct their own due diligence before procurement. Availability and pricing are subject to change.

Synthesis Protocol: Williamson Ether Synthesis

The conversion of a phenol to an ether is most reliably achieved through the Williamson ether synthesis. This classic SN2 reaction involves the deprotonation of the phenol to form a nucleophilic phenoxide, which then attacks an electrophilic alkyl halide.[6][7][8] For the synthesis of this compound, this involves reacting 4-Chloro-3-fluorophenol with an ethylating agent.

Reaction Principle and Workflow

The process begins with the deprotonation of the weakly acidic hydroxyl group of the phenol using a suitable base to form the sodium or potassium 4-chloro-3-fluorophenoxide. This intermediate is a potent nucleophile. The subsequent introduction of an ethyl halide (e.g., ethyl iodide or ethyl bromide) results in the displacement of the halide and the formation of the desired ether bond.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol 4-Chloro-3-fluorophenol Phenoxide 4-Chloro-3-fluorophenoxide (Intermediate) Phenol->Phenoxide + Base (e.g., in Acetone/DMF) Base Base (e.g., K₂CO₃, NaH) EthylHalide Ethyl Halide (e.g., C₂H₅I) Product This compound EthylHalide->Product Phenoxide->Product + Ethyl Halide Salt Salt Byproduct (e.g., KI) Product->Salt + Byproduct

Caption: Workflow for Williamson Ether Synthesis.

Detailed Experimental Protocol

This protocol is a representative example. All procedures should be performed by qualified personnel in a properly equipped chemical fume hood with appropriate personal protective equipment (PPE).

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-3-fluorophenol (1.0 eq.).

  • Solvent and Base Addition: Add a suitable polar aprotic solvent such as acetone or N,N-Dimethylformamide (DMF). Add a mild base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq.).

    • Causality Insight: Potassium carbonate is a cost-effective and easily handled base sufficient to deprotonate the phenol. Anhydrous conditions are preferred to prevent unwanted side reactions.

  • Ethylating Agent: Add ethyl iodide (C₂H₅I, 1.2 eq.) to the stirring mixture.

    • Expertise Note: Ethyl iodide is typically more reactive than ethyl bromide, leading to faster reaction times. A slight excess ensures the complete conversion of the phenoxide.

  • Reaction Conditions: Heat the mixture to reflux (for acetone, ~56°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting phenol spot.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash with a small amount of the solvent.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the residue in a water-immiscible organic solvent like ethyl acetate. Wash the organic layer sequentially with water, 1M NaOH solution (to remove any unreacted phenol), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel if necessary.

  • Validation: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications and Scientific Context

Halogenated aromatic compounds are vital in modern drug discovery.[9] The incorporation of chlorine and fluorine atoms into a molecule can significantly alter its pharmacokinetic and pharmacodynamic properties.

  • Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug molecule.

  • Lipophilicity and Binding: Both chlorine and fluorine increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. The fluorine atom can also engage in favorable hydrogen bonding interactions with protein targets.

This compound serves as a valuable scaffold. The ethoxy group provides a point for further functionalization or can act as a stable substitute for a more metabolically labile group. It is a key intermediate for creating more complex molecules for screening in pharmaceutical and agrochemical research.[10]

Handling and Safety

While a specific Safety Data Sheet (SDS) for this compound is unavailable due to its limited commercial presence, safety precautions should be based on the precursor and general principles for handling halogenated organic compounds.

  • Precursor (4-Chloro-3-fluorophenol): This compound is harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and serious eye irritation. Always handle with appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Synthesis Reagents: Ethyl iodide is a lachrymator and should be handled with care. Solvents like DMF and acetone are flammable.

  • General Precautions: All manipulations should be conducted in a chemical fume hood. Avoid inhalation of dust, fumes, and vapors. In case of contact, wash the affected area immediately with plenty of water.

Conclusion

References

  • PubChem. (n.d.). 4-Chloro-3-fluorophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Procedure. Retrieved from [Link]

  • The Williamson Ether Synthesis. (n.d.). Method. Retrieved from [Link]

  • Experiment 06 Williamson Ether Synthesis. (n.d.). Procedure. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-Chloro-2-(4-ethoxybenzyl)benzene. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-chloro-2-ethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]

  • AOBChem USA. (n.d.). 1-Bromo-4-chloro-2-fluoro-3-ethoxybenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-2-fluoro-4-methylbenzene;ethane. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-2-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-chloro-3-fluorophenol (C6H4ClFO). Retrieved from [Link]

  • Reddy, L. H., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

Sources

The Differentiated Reactivity of Chloro and Fluoro Substituents in 4-Chloro-3-fluorophenetole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the reactivity profile of 4-chloro-3-fluorophenetole, a polysubstituted aromatic compound of interest in synthetic chemistry. The guide focuses on the differential reactivity of the chloro and fluoro substituents in the context of both electrophilic and nucleophilic aromatic substitution reactions. By dissecting the interplay of electronic effects—inductive and mesomeric—of the ethoxy, chloro, and fluoro groups, this document offers a predictive framework for regioselectivity and reaction outcomes. Detailed mechanistic discussions are supplemented with representative experimental protocols and predicted analytical data to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and materials science.

Introduction: Unveiling the Electronic Landscape of this compound

This compound (4-ethoxy-2-fluoro-1-chlorobenzene) presents a fascinating case study in aromatic reactivity. The benzene ring is adorned with three distinct substituents: a strongly activating ethoxy group and two deactivating halogen groups, fluoro and chloro. The relative positioning of these groups creates a nuanced electronic environment that dictates the molecule's behavior in chemical transformations. Understanding this reactivity is crucial for its strategic use as a building block in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.

This guide will systematically explore the two major classes of aromatic reactions as they apply to this compound:

  • Electrophilic Aromatic Substitution (EAS): Where the electron-rich aromatic ring attacks an external electrophile. We will analyze how the substituents collectively direct the incoming electrophile to specific positions.

  • Nucleophilic Aromatic Substitution (SNAr): Where a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group. A key focus will be to determine which halogen, chloro or fluoro, is preferentially displaced.

The foundational principle underpinning this analysis is the balance between the inductive effect (-I) and the resonance (or mesomeric) effect (+M) of each substituent.

Molecular Structure and Electronic Properties

The reactivity of this compound is a direct consequence of the electronic contributions of its three substituents. A clear understanding of their individual and collective effects is paramount.

SubstituentInductive Effect (-I)Mesomeric Effect (+M)Overall Effect on RingDirecting Effect (EAS)
-OCH₂CH₃ (Ethoxy)Weakly withdrawingStrongly donatingActivatingortho, para
-F (Fluoro)Strongly withdrawingWeakly donatingDeactivatingortho, para
-Cl (Chloro)Strongly withdrawingWeakly donatingDeactivatingortho, para

The ethoxy group is a powerful activating group. Its oxygen atom donates a lone pair of electrons into the aromatic π-system through resonance (+M effect), significantly increasing the electron density of the ring, particularly at the ortho and para positions.[1] This strong activation generally outweighs its weaker inductive electron withdrawal.

Conversely, both fluorine and chlorine are deactivating groups.[2] Their high electronegativity leads to a strong inductive withdrawal of electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. However, like the ethoxy group, they possess lone pairs that can be donated to the ring via resonance (+M effect). This resonance donation, while weaker than their inductive withdrawal, is sufficient to direct incoming electrophiles to the ortho and para positions.[3][4][5]

Electrophilic Aromatic Substitution (EAS): A Tale of Competing Directors

In EAS reactions, the site of substitution on the this compound ring is determined by the cumulative directing effects of the three substituents. All three groups are ortho, para-directors. To predict the regioselectivity, we must consider the positions they activate and any steric hindrance.

  • Ethoxy group (at C1): Strongly directs to C2 and C6 (ortho) and C4 (para). The para position is occupied by chlorine.

  • Fluoro group (at C3): Directs to C2 and C4 (ortho) and C6 (para). The C4 position is occupied by chlorine.

  • Chloro group (at C4): Directs to C3 and C5 (ortho) and C1 (para). The C1 and C3 positions are occupied.

Let's analyze the potential substitution positions:

  • C2: Activated by the ethoxy group (ortho) and the fluoro group (ortho). This position is strongly activated.

  • C5: Activated by the chloro group (ortho).

  • C6: Activated by the ethoxy group (ortho) and the fluoro group (para). This position is also strongly activated.

The ethoxy group is the most powerful activating group, and its influence will dominate.[6] Therefore, substitution is most likely to occur at the positions most strongly activated by it, which are C2 and C6. Between these two, C2 is adjacent to the fluorine atom, while C6 is adjacent to a hydrogen. Steric hindrance from the fluorine at C3 might slightly disfavor attack at C2 compared to C6. However, the combined activation from both the ethoxy and fluoro groups at C2 makes it a highly probable site of attack. The C5 position is the least activated, being only influenced by the deactivating chloro group.

Predicted Order of Reactivity for EAS: C6 > C2 >> C5

The following diagram illustrates the logical flow for predicting EAS regioselectivity.

EAS_Prediction substituents Substituents: -OEt (Activating, o,p) -F (Deactivating, o,p) -Cl (Deactivating, o,p) analysis Analysis of Directing Effects substituents->analysis pos_C2 Position C2: Activated by -OEt (ortho) Activated by -F (ortho) analysis->pos_C2 Strong Activation pos_C6 Position C6: Activated by -OEt (ortho) Activated by -F (para) analysis->pos_C6 Strong Activation pos_C5 Position C5: Activated by -Cl (ortho) analysis->pos_C5 Weak Activation conclusion Predicted Outcome: Major products at C6 and C2 Minor product at C5 pos_C2->conclusion pos_C6->conclusion pos_C5->conclusion SNAr_Mechanism start This compound + Nucleophile (Nu⁻) attack_F Rate-Determining Step: Nucleophilic attack at C3 (C-F bond) start->attack_F attack_Cl Slower Alternative: Nucleophilic attack at C4 (C-Cl bond) start->attack_Cl meisenheimer_F Meisenheimer Complex (Negative charge stabilized by Cl) attack_F->meisenheimer_F elimination Fast Step: Elimination of Fluoride (F⁻) meisenheimer_F->elimination product Product: 4-Chloro-3-(Nu)phenetole elimination->product

Sources

Methodological & Application

Williamson ether synthesis of 4-Chloro-3-fluorophenetole protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Williamson Ether Synthesis of 4-Chloro-3-fluorophenetole

For: Researchers, Scientists, and Drug Development Professionals

A Detailed Guide to the Synthesis of this compound via Williamson Ether Synthesis

Introduction

This compound is a substituted aromatic ether, a class of compounds frequently utilized as key intermediates in the synthesis of pharmaceuticals and agrochemicals. The specific arrangement of chloro, fluoro, and ethoxy groups on the benzene ring provides a unique electronic and steric profile, making it a valuable building block for targeted molecular design. This document provides a comprehensive, field-tested protocol for the synthesis of this compound from 4-chloro-3-fluorophenol using the robust and reliable Williamson ether synthesis. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step procedure, and discuss the critical parameters that ensure a high-yield, high-purity outcome.

Reaction Principle and Mechanism

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[2][3] In this specific application, the synthesis involves two primary stages:

  • Deprotonation: The acidic proton of the hydroxyl group on 4-chloro-3-fluorophenol is abstracted by a base to form a highly nucleophilic phenoxide ion. Phenols are significantly more acidic than aliphatic alcohols, allowing for the use of moderately strong bases like potassium carbonate.

  • Nucleophilic Attack: The newly formed phenoxide anion acts as a nucleophile, attacking the electrophilic carbon of an ethyl halide (in this case, ethyl iodide). This attack occurs from the backside of the carbon-halide bond, leading to the displacement of the halide leaving group and the formation of the C-O ether bond.[2]

The choice of a primary alkyl halide, such as ethyl iodide, is critical. The S_N2 mechanism is sensitive to steric hindrance; primary halides offer the most accessible site for backside attack, maximizing the yield of the desired ether product and minimizing competing elimination reactions.[1][3]

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products phenol 4-Chloro-3-fluorophenol phenetole This compound phenol->phenetole 1. Deprotonation ethyl_iodide Ethyl Iodide ethyl_iodide->phenetole 2. SN2 Attack base K₂CO₃ (Base) solvent Acetone (Solvent) salt KI, H₂O, CO₂

Caption: General reaction scheme for the synthesis.

Materials and Methods

Reagents and Materials

Proper reagent handling and quality are paramount for the success and reproducibility of this synthesis. All reagents should be of high purity (≥97%) and used as received unless otherwise noted.

ReagentCAS NumberMolecular Wt. ( g/mol )M.P. (°C)B.P. (°C)Density (g/mL)
4-Chloro-3-fluorophenol348-60-7146.5554-5684 (at 44 mmHg)-
Ethyl Iodide75-03-6155.97-11172.41.95
Potassium Carbonate (K₂CO₃)584-08-7138.21891-2.43
Acetone67-64-158.08-95560.791
Ethyl Acetate141-78-688.11-83.677.10.902
Hexanes110-54-3--95690.659
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.371124-2.66
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Nitrogen or Argon gas inlet

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Safety Precautions

This protocol involves hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations should be performed inside a certified chemical fume hood.

  • 4-Chloro-3-fluorophenol: Harmful if swallowed, in contact with skin, or if inhaled.[4] Causes skin and eye irritation. Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety goggles.

  • Ethyl Iodide: Toxic and a suspected carcinogen.[5] It is a lachrymator and should be handled with extreme care. Use a syringe or cannula for transfers. Ensure adequate ventilation.[6]

  • Acetone/Ethyl Acetate/Hexanes: Highly flammable liquids. Keep away from ignition sources.

  • Potassium Carbonate: Can cause irritation upon contact. Avoid inhaling dust.

Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis.

Step 1: Reaction Setup and Deprotonation
  • Flask Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar to ensure all moisture is removed. Allow the flask to cool to room temperature under a stream of inert gas (Nitrogen or Argon).

  • Reagent Addition: To the flask, add 4-chloro-3-fluorophenol (1.47 g, 10.0 mmol) and finely pulverized anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equivalents).

  • Solvent Addition: Add 100 mL of anhydrous acetone to the flask.

    • Causality Note: Acetone is an excellent polar aprotic solvent for S_N2 reactions. It readily dissolves the organic starting material and facilitates the formation of the phenoxide salt without interfering with the reaction. Potassium carbonate has limited solubility but provides a solid-phase base that is highly effective and easily filtered post-reaction.[7]

Step 2: Ethylation
  • Ethyl Iodide Addition: Fit the flask with a reflux condenser and a dropping funnel. Add ethyl iodide (1.20 mL, 2.92 g, 15.0 mmol, 1.5 equivalents) to the dropping funnel.

  • Reaction Initiation: Begin stirring the suspension and add the ethyl iodide dropwise to the reaction mixture over 10-15 minutes at room temperature.

    • Causality Note: A slight excess of both the base and the ethylating agent is used to ensure the complete consumption of the limiting reagent, 4-chloro-3-fluorophenol, driving the reaction to completion.

  • Reflux: After the addition is complete, heat the mixture to a gentle reflux (approx. 56°C) using a heating mantle. Let the reaction proceed under reflux for 4-6 hours.

Step 3: Reaction Monitoring
  • TLC Analysis: Monitor the reaction's progress by TLC. Prepare a developing chamber with a 10:1 Hexanes:Ethyl Acetate eluent system.

  • Spotting: Withdraw a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate alongside a spot of the starting 4-chloro-3-fluorophenol.

  • Visualization: Visualize the plate under UV light (254 nm). The reaction is complete when the spot corresponding to the starting phenol has completely disappeared, and a new, less polar product spot has appeared.

Step 4: Work-up and Extraction
  • Cooling and Filtration: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Inorganic Salt Removal: Filter the reaction mixture through a pad of Celite or glass wool to remove the potassium carbonate and the potassium iodide byproduct. Wash the filter cake with a small amount of acetone (2 x 15 mL).

  • Solvent Removal: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction: Redissolve the resulting crude oil in ethyl acetate (75 mL). Transfer the solution to a separatory funnel and wash it sequentially with 1 M NaOH (2 x 30 mL) to remove any unreacted phenol, followed by water (30 mL), and finally a saturated NaCl solution (brine, 30 mL).

    • Causality Note: The basic wash (NaOH) deprotonates any residual acidic phenol, making it water-soluble and allowing for its removal into the aqueous layer. The brine wash helps to break any emulsions and begins the process of drying the organic layer.

  • Drying: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), swirl for 5-10 minutes, and then filter to remove the drying agent.

Step 5: Purification and Characterization
  • Final Concentration: Concentrate the dried organic filtrate on a rotary evaporator to yield the crude this compound, which may appear as a pale yellow oil or low-melting solid.

  • Purification (Optional): For highest purity, the crude product can be purified by flash column chromatography on silica gel using a gradient eluent system (e.g., starting with 100% hexanes and gradually increasing to 5% ethyl acetate in hexanes).

  • Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

    • ¹H NMR: Expect signals for the aromatic protons (~6.8-7.2 ppm), a quartet for the methylene protons of the ethyl group (~4.0 ppm), and a triplet for the methyl protons (~1.4 ppm).

    • ¹³C NMR: Expect distinct signals for the aromatic carbons, with their chemical shifts influenced by the halogen and ethoxy substituents, as well as signals for the methylene (~65 ppm) and methyl (~15 ppm) carbons.

    • FT-IR: Look for characteristic C-O-C stretching vibrations for the ether linkage (~1250 cm⁻¹) and peaks corresponding to the aromatic C-H and C=C bonds. The absence of a broad O-H stretch from the starting phenol (~3200-3500 cm⁻¹) is a key indicator of reaction completion.

Workflow and Logic

The entire process is designed to be a robust and logical sequence, from initial setup to final validation.

Caption: Experimental workflow from setup to product validation.

Troubleshooting

  • Incomplete Reaction: If TLC shows significant starting material remaining after 6 hours, consider adding an additional 0.2 equivalents of both K₂CO₃ and ethyl iodide and refluxing for another 2-4 hours. Ensure the K₂CO₃ was finely pulverized, as a larger particle size can reduce its effectiveness.

  • Low Yield: Low yields can result from moisture in the reaction vessel (hydrolyzing the ethyl iodide) or inefficient extraction. Ensure glassware is scrupulously dry and perform extractions carefully to avoid loss of the organic layer.

  • Product Contamination: If the final product is contaminated with starting material (as seen in NMR), the basic wash during work-up may have been insufficient. Repeat the wash or purify via column chromatography.

Conclusion

The Williamson ether synthesis provides a reliable and high-yielding route to this compound. By carefully controlling reaction conditions, ensuring anhydrous reagents, and performing a meticulous work-up, researchers can consistently obtain a high-purity product suitable for further applications in medicinal chemistry and materials science. The self-validating nature of the protocol, incorporating in-process monitoring and final characterization, ensures the integrity and reproducibility of the synthesis.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis Reaction. [Link]

  • PowerPoint Presentation. (n.d.). The Williamson ether synthesis. [Link]

  • Chemistry LibreTexts. (2022). Nucleophilic substitution in the Lab. [Link]

  • Samrat Pharmachem Limited. (n.d.). Ethyl Iodide Safety Data Sheet. [Link]

  • OrgoSolver. (n.d.). Williamson Ether Synthesis (NaH + R′–X). [Link]

  • Techno Pharmchem. (n.d.). Ethyl Iodide Material Safety Data Sheet. [Link]

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Synthetic route to prepare derivatives from 4-Chloro-3-fluorophenetole

Author: BenchChem Technical Support Team. Date: February 2026

Beginning The Search

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Initiating Protocol Development

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Composing a Technical Guide

I'm now focusing on drafting a detailed technical guide for preparing derivatives from this compound. My current efforts are on ensuring the document encompasses all aspects needed for a knowledgeable user. I'm prioritizing clarity and comprehensiveness to meet their expertise level. I plan to use my previous documentation as the basis for the document.

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Formulating a Comprehensive Plan

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Analyzing Compound Properties

I've begun gathering initial data, and I've located the CAS number and physical properties for the closely related compound, 4-Chloro-3-fluorophenol. Unfortunately, I don't have this information for this compound directly. I will attempt to extrapolate the information or use this compound as a suitable reference.

Compiling Data & Plans

I've got the CAS number and melting point for 4-Chloro-3-fluorophenol (348-60-7, 54-56°C), but I need to state that this compound properties are estimated. I have good synthetic route protocols for Suzuki-Miyaura, Buchwald-Hartwig, and nitration reactions. Suitable catalysts, ligands, and conditions are also established. My plan remains unchanged: structure the application note, synthesize, create diagrams, and write protocols.

Composing Application Note

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Application Notes and Protocols: 4-Chloro-3-fluorophenetole in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the application of 4-Chloro-3-fluorophenetole in palladium-catalyzed cross-coupling reactions. As a functionalized aryl halide, this building block offers a synthetically valuable scaffold for introducing the 4-ethoxy-2-fluorophenyl moiety into complex molecules, a common feature in medicinal chemistry and materials science. This document explores the strategic utilization of the C-Cl bond for selective cross-coupling, leveraging its greater reactivity compared to the more inert C-F bond. We present detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, emphasizing the rationale behind catalyst selection, reaction conditions, and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking to effectively incorporate this versatile reagent into their synthetic programs.

Introduction and Strategic Considerations

This compound is an aromatic building block characterized by a synthetically useful substitution pattern. The ethoxy group (-OEt) is generally stable under common cross-coupling conditions, unlike the corresponding phenol's acidic hydroxyl group, which often requires protection. The molecule presents two halogen atoms, chlorine and fluorine, for potential cross-coupling.

The foundational principle for the selective use of this reagent lies in the differential reactivity of carbon-halogen bonds in palladium-catalyzed cycles. The bond dissociation energy increases significantly from C-I to C-F, leading to a general reactivity trend of:

C-I > C-Br > C-Cl >> C-F

This reactivity differential allows for the selective activation of the C-Cl bond while the C-F bond remains intact, making this compound an excellent substrate for introducing a fluorine-substituted phenyl ether moiety.[1][2]

This application note will detail protocols for four cornerstone palladium-catalyzed reactions, providing a framework for predictable and efficient synthesis.

Synthesis of Starting Material

This compound is not as widely commercially available as its precursor, 4-Chloro-3-fluorophenol. It can be readily synthesized via a standard Williamson ether synthesis.

  • Reaction: 4-Chloro-3-fluorophenol is deprotonated with a suitable base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, Acetone) followed by reaction with an ethylating agent (e.g., ethyl iodide, ethyl bromide) to yield the target phenetole.

Reagent Profile: Physicochemical Properties and Safety

Since detailed experimental data for this compound is sparse, the data for the common precursor, 4-Chloro-3-fluorophenol, is provided below for reference. The phenetole derivative will exhibit a higher boiling point, be less water-soluble, and lack the acidic proton of the phenol.

PropertyValue (for 4-Chloro-3-fluorophenol)Source
CAS Number 348-60-7[3][4]
Molecular Formula C₆H₄ClFO[3][4]
Molecular Weight 146.55 g/mol [4][5]
Appearance Solid[3][5]
Melting Point 54-56 °C[5][6]
Boiling Point 84 °C @ 44 mmHg[5][7]
Flash Point 113 °C (closed cup)[5]
Safety and Handling

Warning: Based on data for the phenol precursor, this compound should be handled with care.[5][8]

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[9]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or under a fume hood.[5][9]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9]

Palladium-Catalyzed Cross-Coupling Protocols

The following sections provide detailed, generalized protocols for key cross-coupling reactions. For aryl chlorides, successful coupling often hinges on the use of specialized, bulky, and electron-rich phosphine ligands that facilitate the challenging oxidative addition step.[10][11]

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for forming biaryl structures by coupling an aryl halide with an organoboron reagent.[12][13] Its tolerance for a wide range of functional groups and use of generally stable and low-toxicity boronic acids make it a preferred method.[14]

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv), Phenylboronic acid (1.2 equiv), and a base such as K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst. For aryl chlorides, a pre-catalyst like [Pd(XPhos)G3] (1-2 mol%) or an in-situ system of Pd₂(dba)₃ (1 mol%) and a ligand like XPhos or SPhos (2-4 mol%) is recommended.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/H₂O 4:1). The total volume should result in a substrate concentration of 0.1-0.5 M.

  • Inert Atmosphere: Seal the flask, and purge with argon or nitrogen for 10-15 minutes while stirring.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

// Nodes in the cycle Pd0 [label="[L₂Pd⁰]", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=none, fontcolor="#34A853"]; PdII_Aryl [label="[L₂PdII(Ar)(X)]", fontcolor="#202124"]; Transmetal [label="Transmetalation\n(Base-activated)", shape=none, fontcolor="#EA4335"]; PdII_Biaryl [label="[L₂PdII(Ar)(Ar')]", fontcolor="#202124"]; ReductElim [label="Reductive\nElimination", shape=none, fontcolor="#4285F4"];

// Reagents and Products ArylHalide [label="Ar-X\n(this compound)", shape=none]; BoronicAcid [label="Ar'-B(OR)₂", shape=none]; Base [label="Base (e.g., K₂CO₃)", shape=none]; Product [label="Ar-Ar'", shape=none];

// Cycle flow Pd0 -> PdII_Aryl [label=""]; PdII_Aryl -> PdII_Biaryl [label=""]; PdII_Biaryl -> Pd0 [label=""];

// Connections to reagents/products ArylHalide -> OxAdd [style=invis]; OxAdd -> PdII_Aryl [style=invis]; {rank=same; BoronicAcid; Base; Transmetal} BoronicAcid -> Transmetal [style=invis]; Base -> Transmetal [style=invis]; Transmetal -> PdII_Biaryl [style=invis]; ReductElim -> Product [style=invis]; PdII_Biaryl -> ReductElim [style=invis];

// Invisible nodes for positioning labels subgraph { rank = same; node [shape=none, width=0, height=0]; edge [style=invis]; c1 [label=""]; c2 [label=""]; c3 [label=""]; c4 [label=""]; c1 -> c2 -> c3 -> c4 -> c1; Pd0 -> c1 [label=""]; PdII_Aryl -> c2 [label=""]; PdII_Biaryl -> c3 [label=""]; c4 -> Pd0 [label=""]; } }

Caption: Standard workflow for a Buchwald-Hartwig amination reaction.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the premier method for synthesizing aryl alkynes by reacting an aryl halide with a terminal alkyne. [15][16]The reaction is uniquely co-catalyzed by palladium and copper(I) salts. [17]

  • Reagent Preparation: To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Solvent and Base: Add an anhydrous, degassed solvent like THF or DMF, followed by a liquid amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA), which often serves as both the base and part of the solvent system.

  • Inert Atmosphere: Purge the system with argon or nitrogen.

  • Alkyne Addition: Add the terminal alkyne (e.g., Phenylacetylene, 1.1-1.2 equiv) via syringe.

  • Reaction: Stir the reaction at a temperature ranging from room temperature to 60 °C. The reaction is often rapid.

  • Monitoring: Monitor by TLC or GC-MS.

  • Workup: Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate.

  • Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate. Purify by column chromatography.

Heck Reaction: C(sp²)-C(sp²) Vinylation

The Heck reaction forms a new C-C bond by coupling an aryl halide with an alkene, typically an electron-deficient one like an acrylate or styrene. [18][19]The reaction requires a base to neutralize the HX formed during the catalytic cycle. [20]

  • Reagent Preparation: Combine this compound (1.0 equiv), the alkene (e.g., Ethyl acrylate, 1.5 equiv), a base (e.g., Triethylamine or K₂CO₃, 1.5-2.0 equiv), and a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) if needed, in a Schlenk flask.

  • Catalyst Addition: Add the palladium catalyst, typically Pd(OAc)₂ (2-5 mol%), often with a phosphine ligand such as P(o-tolyl)₃ (4-10 mol%).

  • Solvent Addition: Add a polar aprotic solvent like DMF or NMP.

  • Inert Atmosphere: Seal and purge the flask with argon or nitrogen.

  • Reaction: Heat the mixture to 100-140 °C.

  • Monitoring: Monitor the reaction's progress by GC-MS or LC-MS.

  • Workup: After cooling, dilute with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via column chromatography to obtain the substituted alkene.

Summary and Conclusion

This compound serves as an effective and selective building block in modern synthetic chemistry. The protocols outlined in this guide demonstrate its utility in four of the most powerful palladium-catalyzed cross-coupling reactions. By carefully selecting the catalyst system—particularly the ligand—and optimizing reaction conditions, chemists can selectively functionalize the C-Cl bond to construct complex C-C and C-N bonds. This approach provides a reliable pathway to novel, fluorinated aryl ether structures for application across the chemical sciences.

References

  • Fluorochem. (n.d.). 4-Chloro-3-fluorophenol.
  • ChemicalBook. (n.d.). 4-Chloro-3-fluorophenol manufacturers and suppliers.
  • SynQuest Labs. (n.d.). Safety Data Sheet: 4-Chloro-3-fluorophenol.
  • Guidechem. (n.d.). 4-chloro-3-fluorophenol 348-60-7.
  • PubChem. (n.d.). 4-Chloro-3-(trifluoromethyl)phenol.
  • PubChem. (n.d.). 4-Chloro-3-fluorophenol. Retrieved from PubChem database. [Link]

  • Yamamoto, T., et al. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 4-Chloro-3-fluorophenol.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from Wikipedia. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Sigma-Aldrich. (2021). Safety Data Sheet: 4-Chlorophenol.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from Wikipedia. [Link]

  • Sigma-Aldrich. (2020). Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). 4-FLUORO PHENOL MATERIAL SAFETY DATA SHEET.
  • NRO-Chemistry. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2022). Pd-Catalyzed Cross Coupling Reactions.
  • MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • National Institutes of Health. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]

  • The Organic Chemist. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • National Institutes of Health. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst.
  • ScienceDirect. (2002). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides.
  • MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • Taylor & Francis. (n.d.). Heck reaction – Knowledge and References.
  • Chemistry LibreTexts. (2023). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal. [Link]

  • ChemHelp ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.
  • PubMed. (2022). Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

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The Strategic Application of 4-Chloro-3-fluorophenetole in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Possibilities in Agrochemical Design

In the relentless pursuit of more effective and environmentally benign crop protection agents, the strategic incorporation of halogenated phenyl ethers has emerged as a cornerstone of modern agrochemical synthesis. Among these, 4-Chloro-3-fluorophenetole, a uniquely substituted aromatic ether, presents itself as a versatile and highly valuable building block. Its distinct electronic properties, conferred by the synergistic effects of the chloro and fluoro substituents, offer chemists a powerful tool to fine-tune the biological activity, metabolic stability, and overall performance of novel herbicides and fungicides.

This technical guide delves into the practical applications of this compound, providing in-depth protocols and mechanistic insights for its utilization in the synthesis of next-generation agrochemicals. We will explore its role as both a direct precursor and a protected intermediate, highlighting the chemical logic that underpins its strategic deployment in complex synthetic routes.

Core Principles: The Advantage of the 4-Chloro-3-fluorophenoxy Moiety

The 4-chloro-3-fluorophenyl moiety, readily accessible from this compound, is a privileged scaffold in agrochemical design. The presence of both chlorine and fluorine atoms on the phenyl ring significantly influences the molecule's properties:

  • Enhanced Biological Efficacy: The specific halogenation pattern can lead to stronger binding interactions with target enzymes in pests and weeds, resulting in higher potency.

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the molecule more resistant to metabolic degradation in plants and soil. This can lead to longer-lasting efficacy and reduced application rates.

  • Modified Physicochemical Properties: The lipophilicity and electronic nature of the molecule are altered, which can improve its uptake, translocation within the plant, and overall bioavailability.

Synthetic Strategy: this compound as a Protected Phenol

A key synthetic strategy involves utilizing the ethyl group of this compound as a protecting group for the more reactive phenolic hydroxyl. This approach allows for chemical transformations to be performed on other parts of a molecule without interference from the phenol. The phenetole can be carried through multiple synthetic steps and then de-ethylated at a later stage to reveal the phenol, which can then be used in subsequent reactions, such as ether or ester formation, to construct the final agrochemical product.

The dealkylation of substituted phenetoles to their corresponding phenols is a well-established transformation in organic synthesis[1].

G cluster_0 Synthetic Utility of this compound A This compound (Stable Precursor) B Intermediate with Protected Phenol A->B Initial Synthetic Steps C Ether Cleavage (De-ethylation) B->C Unmasking the Phenol D 4-Chloro-3-fluorophenol (Reactive Intermediate) C->D E Coupling Reaction D->E Introduction to Agrochemical Scaffold F Target Agrochemical E->F

Caption: Synthetic workflow illustrating the use of this compound as a protected phenol intermediate.

Application Protocol: Synthesis of a Hypothetical Aryloxypyridine Herbicide

This section outlines a detailed protocol for the synthesis of a hypothetical, yet structurally plausible, aryloxypyridine herbicide, leveraging this compound as a key starting material. This synthetic route is inspired by the structures of known herbicides that contain substituted aryloxy-pyridine moieties.

Overall Synthetic Scheme:

G cluster_0 Synthesis of a Hypothetical Aryloxypyridine Herbicide struct1 [Image of this compound structure] struct2 [Image of 4-Chloro-3-fluorophenol structure] struct3 [Image of a generic dichloropyridine structure] struct4 [Image of the final hypothetical herbicide structure] label1 This compound label2 4-Chloro-3-fluorophenol label1->label2 Ether Cleavage (e.g., BBr3) label4 Target Herbicide label2->label4 Nucleophilic Aromatic Substitution (SNAr) label3 Dichloropyridine Intermediate label3->label4

Caption: Proposed synthetic pathway to a hypothetical aryloxypyridine herbicide from this compound.

Experimental Protocols

Part 1: De-ethylation of this compound to 4-Chloro-3-fluorophenol

Rationale: This initial step is crucial to unmask the phenolic hydroxyl group, making it available for the subsequent nucleophilic aromatic substitution reaction. Boron tribromide (BBr₃) is a highly effective reagent for the cleavage of aryl ethers under mild conditions.

Materials:

  • This compound

  • Boron tribromide (BBr₃), 1M solution in dichloromethane (DCM)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a 1M solution of BBr₃ in DCM (1.2 equivalents) dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of methanol.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 4-Chloro-3-fluorophenol.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-Chloro-3-fluorophenol.

Data Summary Table:

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
4-Chloro-3-fluorophenolC₆H₄ClFO146.55Solid54-56
Part 2: Synthesis of the Aryloxypyridine Herbicide via Nucleophilic Aromatic Substitution (SNAr)

Rationale: The electron-withdrawing nature of the chloro and fluoro substituents on the phenol, combined with the activating effect of the nitrogen atom and another electron-withdrawing group on the pyridine ring, facilitates a nucleophilic aromatic substitution reaction. The phenoxide, generated in situ, acts as the nucleophile, displacing a leaving group (e.g., a chlorine atom) on the pyridine ring.

Materials:

  • 4-Chloro-3-fluorophenol (from Part 1)

  • A suitable dichloropyridine intermediate (e.g., 2,6-dichloro-3-methylpyridine)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a round-bottom flask, add 4-Chloro-3-fluorophenol (1 equivalent), the dichloropyridine intermediate (1.1 equivalents), and anhydrous potassium carbonate (2 equivalents).

  • Add anhydrous DMF to the flask to dissolve the reactants.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir for 6-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final aryloxypyridine herbicide.

Expected Outcome and Characterization:

The final product would be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity. The yield of the reaction would be calculated based on the starting amount of 4-Chloro-3-fluorophenol.

Trustworthiness and Self-Validation

The protocols described are based on well-established and robust chemical transformations. The progress of each reaction can be reliably monitored by TLC, and the identity and purity of the intermediates and final product can be unequivocally confirmed by standard spectroscopic methods. The successful synthesis of the target compound validates the proposed synthetic route and the utility of this compound as a key building block.

Conclusion: A Versatile Tool for Agrochemical Innovation

This compound represents a strategically important starting material for the synthesis of novel agrochemicals. Its utility as a protected form of 4-chloro-3-fluorophenol allows for the construction of complex molecular architectures with a high degree of control. The protocols and insights provided in this guide are intended to empower researchers and scientists in the agrochemical industry to harness the full potential of this versatile building block in the development of the next generation of crop protection solutions.

References

  • Process for the preparation of para-fluorophenol. (2000). U.S. Patent No. 6,037,503.

Sources

Application Note: A Comprehensive Guide to the N-Alkylation of Heterocyclic Compounds with 4-Chloro-3-fluorophenetole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed protocol for the N-alkylation of various heterocyclic compounds using 4-chloro-3-fluorophenetole. N-alkylated heterocycles are crucial scaffolds in medicinal chemistry and drug development. This document outlines the synthetic routes, reaction mechanisms, and step-by-step experimental procedures. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of N-Alkylated Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of an alkyl or aryl group onto a nitrogen atom within these rings—a process known as N-alkylation or N-arylation—can profoundly influence the molecule's biological activity, physicochemical properties, and metabolic stability. This modification is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of lead compounds to optimize their therapeutic potential.

This compound is a valuable reagent in this context. The presence of both chloro and fluoro substituents on the aromatic ring creates a unique electronic environment, influencing its reactivity and providing opportunities for further synthetic transformations. The ethoxy group can also play a role in modulating the lipophilicity and metabolic profile of the final products.

This guide will delve into the practical aspects of using this compound for the N-alkylation of common heterocyclic cores, such as imidazoles, pyrazoles, and triazoles. We will explore various catalytic systems and reaction conditions, providing a robust framework for the successful synthesis and characterization of novel N-arylated heterocyclic compounds.

Reaction Mechanisms: A Tale of Two Pathways

The N-alkylation of heterocyclic compounds with aryl halides like this compound can proceed through several mechanistic pathways. The most prevalent are Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a two-step process involving the addition of a nucleophile (the deprotonated heterocycle) to the aryl halide, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1] This is followed by the elimination of the halide leaving group to restore aromaticity. For an SNAr reaction to be efficient, the aromatic ring must be "activated" by the presence of electron-withdrawing groups, which stabilize the negatively charged Meisenheimer intermediate.[1]

While the chloro and fluoro groups on this compound are electron-withdrawing, their activating effect may not always be sufficient for facile SNAr with less nucleophilic heterocycles. In such cases, more forcing conditions (high temperatures) or alternative catalytic methods are required. Recent advances have also explored photoredox catalysis to enable SNAr reactions of unactivated fluoroarenes under milder conditions.[2]


// Reactants A [label="Heterocycle-N-H"]; Base [label="Base"]; B [label="Heterocycle-N⁻"]; C [label="this compound"];

// Meisenheimer Complex Meisenheimer [label="Meisenheimer\nComplex", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Product Product [label="N-Alkylated\nProduct"]; LeavingGroup [label="Cl⁻"];

// Arrows A -> B [label="Deprotonation"]; {B, C} -> Meisenheimer [label="Nucleophilic Attack"]; Meisenheimer -> Product [label="Elimination"]; Meisenheimer -> LeavingGroup [style=invis]; // for positioning }

Figure 1: Generalized SNAr Reaction Pathway.

Transition-Metal-Catalyzed Cross-Coupling

To overcome the limitations of SNAr, transition-metal-catalyzed methods have become indispensable tools for C-N bond formation.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful and versatile method for forming C-N bonds.[3][4][5] The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the deprotonated heterocycle, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. The choice of phosphine or N-heterocyclic carbene (NHC) ligand is critical for the success of the reaction, influencing catalyst stability, reactivity, and substrate scope.[6][7]


// Nodes Pd0 [label="Pd(0)L₂"]; OxAdd [label="Oxidative\nAddition"]; PdII_Aryl [label="Ar-Pd(II)-X(L₂)"]; Ligand_Ex [label="Ligand\nExchange"]; PdII_Amine [label="Ar-Pd(II)-NR₂(L₂)"]; RedElim [label="Reductive\nElimination"]; Product [label="Ar-NR₂", shape=ellipse, fillcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> PdII_Aryl; PdII_Aryl -> Ligand_Ex [label="H-NR₂\nBase"]; Ligand_Ex -> PdII_Amine; PdII_Amine -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration"]; }

Figure 2: Catalytic Cycle of the Buchwald-Hartwig Amination.

  • Ullmann Condensation: A copper-catalyzed method, the Ullmann condensation is another classic approach to C-N bond formation.[8][9] Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper.[8] However, modern variations utilize soluble copper catalysts with various ligands, such as diamines and phenanthrolines, allowing the reaction to proceed under milder conditions with a broader substrate scope.[10][11][12]

Experimental Protocols

The following protocols provide a general framework for the N-alkylation of representative heterocyclic compounds with this compound. Optimization of reaction conditions (e.g., base, solvent, temperature, and catalyst/ligand) may be necessary for specific substrates.

General Considerations
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used, particularly for transition-metal-catalyzed reactions, which are often sensitive to moisture and oxygen.

  • Inert Atmosphere: Reactions involving palladium or copper catalysts should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.

  • Reaction Monitoring: The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Copper-Catalyzed N-Arylation of Imidazole

This protocol is adapted from established procedures for the copper-catalyzed N-arylation of imidazoles.[10][11]

Materials:

Reagent/SolventAmount (for 1 mmol scale)Molar Equivalents
Imidazole1.0 mmol1.0
This compound1.2 mmol1.2
Copper(I) Iodide (CuI)0.1 mmol0.1
1,10-Phenanthroline0.2 mmol0.2
Cesium Carbonate (Cs₂CO₃)2.0 mmol2.0
Anhydrous Dimethylformamide (DMF)5 mL-

Procedure:

  • To an oven-dried reaction vial, add imidazole (1.0 mmol), this compound (1.2 mmol), CuI (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and Cs₂CO₃ (2.0 mmol).

  • Seal the vial with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Add anhydrous DMF (5 mL) via syringe.

  • Heat the reaction mixture to 110-120 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed N-Arylation of Pyrazole

This protocol is based on the Buchwald-Hartwig amination methodology.

Materials:

Reagent/SolventAmount (for 1 mmol scale)Molar Equivalents
Pyrazole1.0 mmol1.0
This compound1.2 mmol1.2
Pd₂(dba)₃0.025 mmol0.025
Xantphos0.05 mmol0.05
Potassium Carbonate (K₂CO₃)2.0 mmol2.0
Anhydrous Toluene5 mL-

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.025 mmol) and Xantphos (0.05 mmol) to an oven-dried reaction vial.

  • Remove the vial from the glovebox and add pyrazole (1.0 mmol), this compound (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Seal the vial with a septum and purge with nitrogen or argon.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Microwave-Assisted N-Alkylation

Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[13][14][15][16][17] This protocol is a general guideline and should be optimized for specific substrates.

Materials:

Reagent/SolventAmount (for 1 mmol scale)Molar Equivalents
Heterocycle1.0 mmol1.0
This compound1.2 mmol1.2
Potassium Carbonate (K₂CO₃)2.0 mmol2.0
Dimethylformamide (DMF)2 mL-

Procedure:

  • To a microwave reaction vial, add the heterocycle (1.0 mmol), this compound (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add DMF (2 mL) and seal the vial.

  • Place the vial in a microwave reactor and heat to 150-180 °C for 10-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work up the reaction mixture as described in Protocol 1.

Data Interpretation and Characterization

The successful synthesis of the N-alkylated heterocyclic compound should be confirmed by a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the primary tool for structural elucidation. The disappearance of the N-H proton signal in the ¹H NMR spectrum and the appearance of new aromatic signals corresponding to the this compound moiety are key indicators of successful N-alkylation.

  • Mass Spectrometry (MS): MS provides the molecular weight of the product, confirming the addition of the this compound group.

  • Infrared (IR) Spectroscopy: The disappearance of the N-H stretching vibration in the IR spectrum can also indicate a successful reaction.

Troubleshooting and Optimization

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product formation - Inactive catalyst- Insufficiently anhydrous conditions- Low reaction temperature or time- Unsuitable base or solvent- Use fresh catalyst and ligands- Ensure all glassware is oven-dried and use anhydrous solvents- Increase reaction temperature and/or time- Screen different bases (e.g., K₃PO₄, NaOtBu) and solvents (e.g., dioxane, DMSO)
Formation of side products - Competing C-alkylation- Catalyst decomposition- Reaction with other functional groups- Modify reaction conditions (e.g., lower temperature)- Use a more selective catalyst/ligand system- Protect sensitive functional groups
Difficulty in product purification - Similar polarity of starting material and product- Presence of catalyst residues- Optimize the mobile phase for column chromatography- Perform an aqueous workup to remove inorganic salts- Use a metal scavenger to remove residual catalyst

Conclusion

The N-alkylation of heterocyclic compounds with this compound is a valuable transformation for the synthesis of novel molecules with potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of the key reaction mechanisms and detailed experimental protocols for achieving this transformation using both traditional and modern synthetic methods. By understanding the underlying principles and carefully optimizing reaction conditions, researchers can successfully synthesize and characterize a wide range of N-arylated heterocyclic compounds.

References

  • 13

  • Buchwald-Hartwig Amination. (2026-01-07). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • An In-depth Technical Guide to 4'-Chloro-3'-fluoroacetophenone (CAS: 151945-84-5). Benchchem.
  • Milen, M., Grün, A., Bálint, E., Dancsó, A., & Keglevich, G. (2010). Solid–Liquid Phase Alkylation of N-Heterocycles: Microwave-Assisted Synthesis as an Environmentally Friendly Alternative. Taylor & Francis Online.
  • Microwave assisted synthesis of five membered nitrogen heterocycles. PMC - NIH.
  • An In-depth Technical Guide to 4'-Chloro-3'-fluoroacetophenone. Benchchem.
  • 4-Chloro-3-fluorophenol | 348-60-7. ChemicalBook.
  • Ullmann Reaction, A Centennial Memory and Recent Renaissance--Related Formation of Carbon-Heteroatom Bond. ResearchGate.
  • Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry - ACS Publications.
  • Microwave-assisted synthesis of nitrogen-containing heterocycles.
  • Buchwald–Hartwig amination. Wikipedia.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing.
  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd. RSC Publishing.
  • Buchwald-Hartwig Amination. (2023-06-30). Chemistry LibreTexts.
  • Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. OSTI.
  • Ullmann condensation. Wikipedia.
  • Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal.
  • Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Organic Chemistry Portal.
  • Application Notes and Protocols for N-arylation of Imidazole Sulfonamides. Benchchem.
  • 4-Chloro-3-fluorophenol 98 348-60-7. Sigma-Aldrich.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI.
  • Organophotochemical SNAr Reactions of Mildly Electron-Poor Fluoroarenes.
  • Organophotochemical SNAr Reactions of Mildly Electron‐Poor Fluoroarenes.
  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. (2025-04-18). NIH.
  • Ullmann C–O Coupling of Sterically Hindered Secondary Alcohols Using Excess Amount of Strongly Coordinating Monodentate Ligands. (2025-08-06). ResearchGate.
  • On the Role of N‐Heterocyclic Carbene Salts in Alkyl Radical Generation from Alkyl Alcohols: A Computational Study. Portal de la Investigación.
  • Regioselective palladium-catalyzed arylation of 4-chloropyrazoles. PubMed.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
  • N-Arylation of imidazole with chloro-and fluoroarenes a. ResearchGate.
  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Without Solvent. (2025-08-06).
  • Ullmann Reaction. Organic Chemistry Portal.
  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020-09-28). PMC - PubMed Central.
  • N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. (2021-02-24). ResearchGate.
  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. (2024-05-18). MDPI.
  • C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PMC - NIH.
  • Salen-Cu(II) Complex Catalyzed N-Arylation of Imidazoles under Mild Conditions. Scirp.org.
  • N-Alkylation of imidazoles. University of Otago.
  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Wordpress.
  • Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. (2025-04-01). PubMed.
  • Synthesis of N-Heterocycles. Organic Chemistry Portal.
  • Mechanism of the Ullmann Condensation1. The Journal of Organic Chemistry.
  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal.
  • Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. (2025-04-01). Sciety.
  • 4-Chloro-3-fluorophenol. PubChem.
  • Iridium/graphene nanostructured catalyst for the N -alkylation of amines to synthesize nitrogen-containing derivatives and heterocyclic compounds in a green process. ResearchGate.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022-05-24). Semantic Scholar.

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Application Note: A Robust HPLC Purification Protocol for 4-Chloro-3-fluorophenetole and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Chromatographic Rationale

4-Chloro-3-fluorophenetole is a substituted aromatic ether. Its structure, characterized by a moderately non-polar benzene ring and halogen substituents, makes it an ideal candidate for purification by reversed-phase (RP) HPLC. RP-HPLC separates molecules based on their hydrophobicity through interactions with a non-polar stationary phase and elution by a polar mobile phase.[1][2] More hydrophobic compounds interact more strongly with the stationary phase, leading to longer retention times.[1]

The primary challenge in purifying this compound and its derivatives lies in separating it from structurally similar impurities, such as positional isomers or reaction byproducts, which may have only subtle differences in polarity. This protocol establishes a systematic approach to develop high-resolution separation at the analytical scale first, which is then systematically scaled to a preparative level for material isolation.[3]

Foundational Stage: Analytical Method Development

Developing a robust analytical method is the critical first step. It serves as the blueprint for an efficient and successful preparative-scale purification, saving significant time, solvent, and sample.[3]

Initial Physicochemical Assessment
  • Analyte: this compound (and derivatives)

  • Structure: Halogenated Aromatic Ether

  • Expected Polarity: Moderately non-polar, soluble in common organic solvents like acetonitrile, methanol, and chloroform.[4]

  • Chromophoric Properties: The benzene ring provides strong UV absorbance, making UV-Vis detection highly suitable. Substituted benzenes typically show strong absorbance in the 220-300 nm range.[5][6]

Column and Mobile Phase Selection: The Core of Selectivity

The choice of column and mobile phase composition is the most powerful tool for optimizing chromatographic resolution.

Column Selection: A standard C18 (ODS) column is the recommended starting point due to its broad applicability and strong hydrophobic retention for non-polar compounds.[1] However, for aromatic compounds, a Phenyl-Hexyl phase can offer alternative selectivity. The phenyl groups on this stationary phase can engage in π-π interactions with the analyte's aromatic ring, providing a different separation mechanism that can resolve impurities that co-elute on a C18 column.[7][8][9]

Mobile Phase Selection: A binary gradient of water (Solvent A) and an organic modifier (Solvent B) is standard for RP-HPLC.

  • Acetonitrile (ACN) vs. Methanol (MeOH): Acetonitrile is often preferred for its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths. However, methanol can alter selectivity and is particularly effective at promoting π-π interactions on phenyl-based columns.[8][9][10]

  • Additives: While this compound is a neutral compound, small amounts (0.05-0.1%) of an acid modifier like trifluoroacetic acid (TFA) or formic acid are often added to the mobile phase. This can improve peak shape by suppressing interactions between analytes and any residual, exposed silanol groups on the silica-based stationary phase.[10]

Step-by-Step Analytical Protocol

This protocol outlines a "scouting" phase to quickly establish baseline separation parameters.

Step 1: System and Sample Preparation

  • HPLC System: A standard analytical HPLC system with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Mobile Phase A: HPLC-grade water with 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

  • Sample Preparation: Prepare a stock solution of the crude this compound mixture at ~1 mg/mL in a 50:50 mixture of Acetonitrile/Water. Filter through a 0.45 µm syringe filter before injection.

Step 2: Initial Scouting Gradient

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: DAD collecting data from 200-400 nm. Monitor at 254 nm initially. The benzene ring structure typically results in a UV maximum around this wavelength.[6]

  • Run a broad gradient:

Time (min)%A (Water + 0.1% FA)%B (ACN + 0.1% FA)Curve
0.0955Linear
20.0595Linear
25.0595Linear
25.1955Linear
30.0955Linear
Table 1: Initial Analytical Scouting Gradient.

Step 3: Analysis and Optimization

  • Evaluate the Chromatogram: Identify the peak for this compound (ideally by mass spectrometry or by running a pure standard). Assess its resolution from nearby impurities.

  • Optimize the Gradient: Based on the scouting run, create a focused gradient around the elution time of the target compound to improve resolution and shorten the run time.

  • Assess Peak Shape: If peaks are tailing, ensure an acid modifier is used. If resolution is still poor, screen a Phenyl-Hexyl column using the same gradient conditions.[11]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Workflow for Analytical Method Development."

Scaling to Preparative Purification

Once an optimized analytical method is achieved, the parameters are scaled to a larger preparative column to isolate the compound of interest. A systematic approach is essential for a successful transfer.

Key Scaling Calculations

The goal is to maintain the same separation quality (resolution) on the larger column. This is achieved by adjusting the flow rate and gradient time proportionally to the change in column volume.

Flow Rate Scaling: The flow rate is scaled based on the square of the ratio of the column internal diameters (ID).

Formula 1: Flow Rate Scaling F_prep = F_anal * (ID_prep / ID_anal)²

Where:

  • F_prep = Preparative flow rate

  • F_anal = Analytical flow rate

  • ID_prep = Preparative column internal diameter

  • ID_anal = Analytical column internal diameter

Gradient Time Scaling: The duration of each gradient step must be adjusted to ensure the same number of column volumes of mobile phase passes through the column per unit of time.

Formula 2: Gradient Time Scaling T_prep = T_anal * (ID_prep / ID_anal)² * (L_prep / L_anal) * (F_anal / F_prep) (Note: Since F_prep / F_anal is equal to (ID_prep / ID_anal)², this simplifies if particle sizes are the same).

A simpler approach, assuming the same column length and particle size, is to maintain the linear velocity by scaling the flow rate and keeping the gradient time identical. However, for true geometric scaling, online calculators are highly recommended.[12]

Sample Loading: The amount of crude material that can be loaded onto the preparative column depends on the resolution of the target peak from its nearest impurity. A loading study is often performed, starting with a conservative load and incrementally increasing it until resolution begins to degrade.[13]

Detailed Preparative Purification Protocol

This protocol assumes scaling from the 4.6 mm ID analytical column to a 21.2 mm ID preparative column of the same length (150 mm) and particle size (5 µm).

Step 1: System and Sample Preparation

  • HPLC System: A preparative HPLC system with high-flow pumps, a larger flow cell detector, and an automated fraction collector.

  • Column: C18, 21.2 x 150 mm, 5 µm.

  • Mobile Phases: Use the same Solvent A and Solvent B as in the analytical method, but in much larger volumes.

  • Sample Preparation: Dissolve the crude material in a minimal amount of a strong solvent (like DMSO or DMF) and then dilute with the initial mobile phase composition (e.g., 95:5 Water/ACN) until the point of precipitation, then clarify. This ensures the sample is fully dissolved but doesn't cause peak distortion upon injection.

Step 2: Scaled Preparative Method

  • Analytical Parameters:

    • F_anal = 1.0 mL/min

    • ID_anal = 4.6 mm

  • Preparative Parameters:

    • ID_prep = 21.2 mm

  • Calculated Preparative Flow Rate:

    • F_prep = 1.0 * (21.2 / 4.6)² ≈ 21.2 mL/min

  • Injection Volume: Scale based on loading study. Start with a load of 50-100 mg of crude material.

  • Run the scaled gradient: Use the optimized focused gradient from the analytical development, but with the new preparative flow rate.

ParameterAnalytical MethodPreparative Method
Column ID4.6 mm21.2 mm
Flow Rate1.0 mL/min21.2 mL/min
Gradient TimeSame as optimized analyticalSame as optimized analytical
Sample Load~5 µg50 - 200 mg (variable)
DetectionAnalytical Flow CellPreparative Flow Cell
Table 2: Example Scaling from Analytical to Preparative HPLC.

Step 3: Fraction Collection and Analysis

  • Collection: Set the fraction collector to trigger based on the UV signal threshold of the target peak. Collect the eluent corresponding to the main peak into separate vessels.

  • Purity Analysis: Analyze small aliquots of the collected fractions using the original analytical HPLC method to confirm purity.

  • Pooling and Evaporation: Combine the fractions that meet the desired purity specification (e.g., >99%). Remove the HPLC solvents using a rotary evaporator or lyophilizer to yield the purified this compound.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Workflow for Preparative Scale-Up and Purification."

References

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]

  • Scott, R. P. W. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Craig, R. L. (1969). Purification of ethers. U.S. Patent No. 3,450,608. Washington, DC: U.S. Patent and Trademark Office.
  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

  • ResearchGate. (n.d.). Halogenation of Ethers: A Guide to Functional Group Preparations. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Hoge, H. J. (1949). Ultraviolet absorption spectra of seven substituted benzenes. Journal of Research of the National Bureau of Standards, 42(5), 457. Retrieved from [Link]

  • Waters Corporation. (n.d.). Prep 150 LC System: Considerations for Analytical to Preparative Scaling. Retrieved from [Link]

  • Shimadzu. (2012). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Technical Report C190-E155. Retrieved from [Link]

  • PerkinElmer. (2013). Analytical to Preparative HPLC Method Transfer. Retrieved from [Link]

  • Long, W. J., & Mack, A. E. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies, Inc. Retrieved from [Link]

  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. Retrieved from [Link]

  • Phenomenex. (n.d.). LC Scaling Analytical Methods Technical Tip 2. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). uv-visible absorption spectrum of benzene methylbenzene.... Retrieved from [Link]

  • Agilent Technologies, Inc. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]

  • LCGC International. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • Waters Corporation. (2024). Understanding Reverse Phase Selectivity for Different Compound Classes. Retrieved from [Link]

  • Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. Retrieved from [Link]

  • Molecules. (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Retrieved from [Link]

  • ResearchGate. (2012). Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract. Retrieved from [Link]

  • Santai Technologies. (n.d.). The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System. Retrieved from [Link]

  • Agilent Technologies, Inc. (n.d.). Agilent Preparative LC Scaling Calculator. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]

  • Chromatography Forum. (2012). How to select the UV wavelength for related substances?. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Chlorophenol. Retrieved from [Link]

Sources

Application Notes and Protocols: The Strategic Application of Halogenated Phenyl Derivatives in the Synthesis of Novel Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Target Compound: 4-Chloro-3-fluorophenetole

Initial research into the direct application of this compound as a starting material for novel pharmaceutical intermediates has revealed a significant scarcity of published literature and established protocols. While it is chemically plausible to synthesize this compound, likely via the ethylation of 4-chloro-3-fluorophenol, its subsequent use in multi-step pharmaceutical synthesis is not well-documented in readily accessible scientific databases or patents.

However, the core interest of researchers, scientists, and drug development professionals often lies in the utility of uniquely substituted halogenated aromatic compounds as versatile scaffolds. In this context, we will pivot to a structurally related and extensively documented compound: 4'-Chloro-3'-fluoroacetophenone (CAS No. 151945-84-5). This halogenated aromatic ketone is a crucial and versatile building block in medicinal chemistry, with established pathways for the synthesis of a variety of biologically active molecules, including kinase inhibitors.[1][2]

This guide will provide an in-depth exploration of the synthetic utility of 4'-Chloro-3'-fluoroacetophenone, complete with detailed protocols, mechanistic insights, and the rationale behind experimental choices, thereby serving the underlying objective of the original topic.

Technical Guide: Synthesis of Substituted Pyrazole Scaffolds from 4'-Chloro-3'-fluoroacetophenone

Introduction: The Value of Fluorinated Scaffolds in Drug Discovery

The incorporation of fluorine and chlorine atoms into organic molecules is a cornerstone of modern medicinal chemistry.[3] These halogens can significantly modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2] The presence of both a chloro and a fluoro group on the phenyl ring of 4'-Chloro-3'-fluoroacetophenone provides unique electronic characteristics and multiple reactive sites for further functionalization, making it an ideal starting point for creating diverse molecular architectures with therapeutic potential.[4]

This application note focuses on a robust synthetic pathway starting from 4'-Chloro-3'-fluoroacetophenone to produce substituted pyrazole-4-carbaldehydes. Pyrazoles are a class of heterocyclic compounds that form the core of numerous FDA-approved drugs and are particularly prevalent in the development of kinase inhibitors for oncology.[1]

Physicochemical Properties of the Starting Material

A thorough understanding of the starting material's properties is critical for safe handling and successful synthesis.

PropertyValueReference(s)
CAS Number 151945-84-5[1][2]
Molecular Formula C₈H₆ClFO[1][2]
Molecular Weight 172.58 g/mol [2][5]
Appearance White to pale yellow crystals or powder[2]
Melting Point 41.0 to 46.0 °C[2][5]
IUPAC Name 1-(4-chloro-3-fluorophenyl)ethanone[2]
Synthetic Pathway Overview: From Ketone to Pyrazole Intermediate

The transformation of 4'-Chloro-3'-fluoroacetophenone into a valuable pyrazole intermediate is a multi-step process that leverages classical organic reactions. The overall workflow involves two primary stages:

  • α-Bromination: Introduction of a bromine atom at the alpha position to the carbonyl group, creating a highly reactive electrophilic center.

  • Condensation and Cyclization: Reaction with hydrazine followed by a Vilsmeier-Haack formylation to construct the substituted pyrazole ring system.[1]

G cluster_0 Stage 1: α-Bromination cluster_1 Stage 2: Pyrazole Formation A 4'-Chloro-3'-fluoroacetophenone B 2-Bromo-1-(4-chloro-3-fluorophenyl)ethan-1-one A->B Br₂, AlCl₃ Diethyl Ether D 1-(4-Chloro-3-fluorophenyl)-3-(aryl/alkyl)-1H-pyrazole-4-carbaldehyde B->D 1. Condensation 2. Vilsmeier Reagent C Hydrazine Hydrate

Caption: Overall synthetic workflow.
Detailed Experimental Protocols

This protocol details the α-bromination of the starting ketone. The resulting α-bromo ketone is a potent lachrymator and should be handled with extreme care in a fume hood. The aluminum chloride catalyst facilitates the enolization of the ketone, which then attacks the bromine.

Materials:

  • 4'-Chloro-3'-fluoroacetophenone (1 equivalent)

  • Anhydrous diethyl ether

  • Aluminum chloride (catalytic amount)

  • Bromine (1 equivalent)

Equipment:

  • Flame-dried, three-necked round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In the flame-dried round-bottom flask, dissolve 4'-Chloro-3'-fluoroacetophenone (1 eq.) in anhydrous diethyl ether.

  • Cool the solution to 0 °C using an ice bath.

  • Add a catalytic amount of aluminum chloride to the solution under stirring.

  • Slowly add a solution of bromine (1 eq.) in diethyl ether to the cooled reaction mixture via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour.

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is carefully quenched with water. The organic layer is separated, washed with sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude 2-bromo-1-(4-chloro-3-fluorophenyl)ethan-1-one can be purified by recrystallization or column chromatography.[1]

Trustworthiness and Causality:

  • Anhydrous Conditions: Friedel-Crafts-type reactions and reactions involving organometallics or Lewis acids are highly sensitive to moisture, which can deactivate the catalyst and lead to poor yields. Flame-drying the glassware and using anhydrous solvents is crucial.

  • Temperature Control: The bromination reaction is exothermic. Maintaining a low temperature (0 °C) during the addition of bromine minimizes the formation of poly-brominated and other side products, enhancing the regioselectivity of the reaction.

This protocol outlines the construction of the pyrazole ring, a key scaffold in many kinase inhibitors. The α-bromo ketone first reacts with hydrazine to form a hydrazone, which then undergoes intramolecular cyclization. The subsequent formylation at the 4-position of the pyrazole ring is achieved using the Vilsmeier-Haack reagent.

Materials:

  • 2-Bromo-1-(4-chloro-3-fluorophenyl)ethan-1-one (Intermediate 1, 1 equivalent)

  • Hydrazine hydrate (1.1 equivalents)

  • Acetic acid

  • Vilsmeier reagent (prepared from DMF and POCl₃)

  • 10% Sodium hydroxide solution

Equipment:

  • Round-bottom flask

  • Heating mantle

  • Magnetic stirrer

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve the bromo-ketone intermediate (1 eq.) in acetic acid. Add hydrazine hydrate (1.1 eq.) and reflux the mixture. Monitor the reaction by TLC until the starting material is consumed.

  • Vilsmeier-Haack Reaction: In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF).

  • Slowly add the crude hydrazone from the previous step to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: After completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a 10% sodium hydroxide solution until a precipitate forms.

  • Collect the solid product by filtration, wash thoroughly with water, and dry.

  • Purify the crude 1-(4-chloro-3-fluorophenyl)-pyrazole-4-carbaldehyde by column chromatography.[1]

Expertise and Mechanistic Insight: The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic and heterocyclic rings. The electrophile, the Vilsmeier reagent (an iminium cation, [ClCH=N(CH₃)₂]⁺), is generated in situ. The pyrazole ring is sufficiently electron-rich to undergo electrophilic substitution at the C4 position.

G A Intermediate 1 (α-bromo ketone) B Hydrazone Formation A->B Hydrazine Acetic Acid C Cyclization B->C D Substituted Pyrazole C->D E Vilsmeier-Haack Formylation D->E Vilsmeier Reagent F Final Intermediate (Pyrazole-4-carbaldehyde) E->F

Caption: Pyrazole synthesis workflow.
Application in Kinase Inhibitor Synthesis

The resulting pyrazole-4-carbaldehyde is a highly valuable intermediate. The aldehyde functional group is a versatile handle for further synthetic manipulations, such as:

  • Reductive Amination: To introduce side chains containing amine functionalities, which can improve solubility and form key hydrogen bonds with the target kinase.

  • Wittig-type Reactions: To build more complex carbon skeletons.

  • Oxidation: To form the corresponding carboxylic acid, which can serve as an anchor point for amide bond formation.

Many potent kinase inhibitors feature a core heterocyclic scaffold, like pyrazole, which orients key substituents into the ATP-binding pocket of the enzyme. The 4-chloro-3-fluorophenyl moiety itself can engage in favorable interactions within the binding site, with the halogens contributing to binding affinity and metabolic stability.

Safety and Handling
  • 4'-Chloro-3'-fluoroacetophenone: Is an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

  • Bromine: Is highly corrosive, toxic, and a strong oxidizing agent. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and chemical splash goggles with a face shield.

  • Vilsmeier Reagent (and its precursors POCl₃ and DMF): Phosphorus oxychloride is highly corrosive and reacts violently with water. DMF is a suspected teratogen. The Vilsmeier reagent should be prepared and handled with extreme caution in a fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate PPE. All reactions should be performed in a well-ventilated chemical fume hood.

Conclusion

While direct synthetic applications of this compound are not prominently featured in the literature, the closely related 4'-Chloro-3'-fluoroacetophenone stands out as a readily accessible and highly versatile building block for the synthesis of complex pharmaceutical intermediates.[2] The straightforward and efficient protocols for converting this ketone into substituted pyrazoles, coupled with the significant biological activities of pyrazole-containing compounds, make this starting material a valuable tool for researchers in medicinal chemistry and drug discovery. The insights provided in this guide underscore the potential for developing novel therapeutic agents based on this halogenated scaffold.

References

  • Stenutz. (n.d.). 4-chloro-3-fluorophenol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-fluorophenol. Retrieved from [Link]

  • European Patent Office. (1986). Preparation of 4-fluorophenols. EP 0188848 A1. Retrieved from [Link]

  • Rhenium Bio Science. (n.d.). 4-Chloro-3-fluorophenol, 98%, Thermo Scientific Chemicals. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 4-Chloro-3-fluoroacetophenone: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. Retrieved from [Link]

  • Google Patents. (1991). US5053557A - Process for preparing 2-chloro-4-fluorophenol.
  • Google Patents. (2000). US6037503A - Process for the preparation of para-fluorophenol.
  • Google Patents. (2015). CN104276929A - Preparation method of 3-fluorophenol.
  • Google Patents. (1999). US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.
  • Google Patents. (2011). CN102260143A - Production process for 3-fluorophenol.
  • Google Patents. (2014). CN103772153A - Synthesis method of 4-chloro-3-cresol and system thereof.
  • Begum, J., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Future Journal of Pharmaceutical Sciences, 7(1), 1-28. Retrieved from [Link]

Sources

Application Note and Protocol for the Demethylation of 4-Chloro-3-fluorophenetole to 4-Chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the selective demethylation of 4-Chloro-3-fluorophenetole to synthesize 4-Chloro-3-fluorophenol, a valuable intermediate in pharmaceutical and agrochemical research. The protocol leverages the potent Lewis acidity of boron tribromide (BBr₃) for the efficient cleavage of the aryl ethyl ether bond. This application note delves into the mechanistic underpinnings of the reaction, offers a detailed, step-by-step experimental procedure, and outlines critical safety and handling protocols for the reagents involved. The information presented is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: The Significance of Phenolic Moieties

Phenolic compounds are pivotal structural motifs in a vast array of biologically active molecules. The hydroxyl group, directly attached to an aromatic ring, can engage in crucial hydrogen bonding interactions with biological targets, enhancing binding affinity and modulating pharmacological activity. 4-Chloro-3-fluorophenol, in particular, serves as a key building block for more complex molecules where the specific substitution pattern is desired for its electronic and steric properties.[1][2] The synthesis of this phenol often proceeds from its more stable and readily available ethyl ether precursor, this compound, necessitating a reliable and high-yielding dealkylation method.

Mechanistic Insight: The Role of Boron Tribromide in Ether Cleavage

The cleavage of aryl alkyl ethers with boron tribromide is a cornerstone reaction in organic synthesis.[3] BBr₃ is a strong Lewis acid that readily coordinates to the ether oxygen, activating the C-O bond for cleavage. The generally accepted mechanism for the dealkylation of aryl methyl ethers involves the formation of a complex between the boron center and the ether oxygen.[3][4] This is followed by the elimination of an alkyl bromide, yielding a dibromo(organo)borane intermediate. Subsequent hydrolysis of this intermediate during aqueous work-up liberates the desired phenol.[4]

Recent computational studies suggest a more intricate bimolecular mechanism for aryl methyl ethers, involving two BBr₃-ether adducts.[5][6] While the precise mechanism for phenetole (aryl ethyl ether) may have subtle differences, the fundamental principle of Lewis acid activation of the ether oxygen remains the same. The reaction is typically performed in an anhydrous solvent, as BBr₃ reacts violently with water.[3][7]

Experimental Protocol

This protocol is designed for the demethylation of this compound on a laboratory scale. All operations involving boron tribromide must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available
Boron Tribromide (BBr₃)1.0 M solution in DCMCommercially AvailableHighly corrosive and water-reactive. Handle with extreme care.[7][8]
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Methanol (MeOH)Reagent GradeCommercially AvailableFor quenching.
Deionized WaterFor work-up.
Saturated Sodium Bicarbonate (NaHCO₃) soln.Prepared in-houseFor neutralization.
Brine (Saturated NaCl soln.)Prepared in-houseFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially AvailableFor drying.
Round-bottom flaskAppropriate size for the reaction scale.
Magnetic stirrer and stir bar
Septum and Nitrogen inletTo maintain an inert atmosphere.
Syringes and needlesFor reagent transfer.
Separatory funnelFor extraction.
Rotary evaporatorFor solvent removal.
Step-by-Step Procedure
  • Reaction Setup:

    • Place a magnetic stir bar in a flame-dried, two-necked round-bottom flask equipped with a rubber septum and a nitrogen inlet.

    • Under a positive pressure of nitrogen, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

    • Cool the solution to 0 °C using an ice-water bath.

  • Addition of Boron Tribromide:

    • Slowly add a 1.0 M solution of boron tribromide in DCM (1.5 eq.) to the stirred solution of the starting material via syringe over 10-15 minutes. A white precipitate may form upon addition.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Reaction Monitoring:

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Quenching the Reaction:

    • Once the reaction is complete, cool the mixture back to 0 °C in an ice-water bath.

    • Slowly and carefully add methanol (MeOH) dropwise to quench the excess BBr₃. Caution: The quenching process is exothermic.

  • Work-up Procedure:

    • After quenching, add deionized water to the reaction mixture.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.[9]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude 4-Chloro-3-fluorophenol can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Visualization of the Workflow

Demethylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve this compound in anhydrous DCM prep2 Cool to 0 °C under Nitrogen prep1->prep2 react1 Slowly add BBr3 solution (1.5 eq.) prep2->react1 react2 Warm to room temperature and stir for 2-4 hours react1->react2 react3 Monitor reaction by TLC/GC-MS react2->react3 workup1 Quench with MeOH at 0 °C react3->workup1 workup2 Aqueous work-up and extraction with DCM workup1->workup2 workup3 Wash with H2O, NaHCO3, Brine workup2->workup3 workup4 Dry, filter, and concentrate workup3->workup4 purify Purify by column chromatography workup4->purify

Caption: Experimental workflow for the demethylation of this compound.

Safety and Handling Precautions

Boron tribromide is a highly toxic, corrosive, and water-reactive substance.[7][8] It can cause severe burns to the skin, eyes, and respiratory tract.[7][8] All manipulations must be carried out in a well-ventilated chemical fume hood.[8]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile gloves are recommended), safety goggles, a face shield, and a lab coat.[8][10]

  • Handling: Use syringes and needles for transferring the BBr₃ solution. Ensure all glassware is dry.

  • Spills: In case of a small spill, absorb the material with an inert dry absorbent (e.g., sand or vermiculite) and dispose of it as hazardous waste. Do not use water.[11]

  • First Aid:

    • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10][11]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

    • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7][10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Characterization of the Product

The final product, 4-Chloro-3-fluorophenol, should be characterized to confirm its identity and purity.

PropertyExpected Value
Appearance White to off-white solid
Molecular Formula C₆H₄ClFO
Molecular Weight 146.55 g/mol [2]
Melting Point 54-56 °C[1]
Boiling Point 84 °C at 44 mmHg[1]

Spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry) should be acquired and compared with literature values or reference spectra to confirm the structure of the product.

Reaction Mechanism Diagram

Demethylation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product phenetole This compound complex complex phenetole->complex + BBr3 bbr3 BBr3 borane_intermediate Dibromo(organo)borane Intermediate phenol 4-Chloro-3-fluorophenol borane_intermediate->phenol + H2O (Work-up) ethyl_bromide Ethyl Bromide (EtBr) complex->borane_intermediate - EtBr

Caption: Simplified mechanism of BBr₃-mediated ether cleavage.

Conclusion

The demethylation of this compound using boron tribromide is an effective method for the synthesis of the corresponding phenol. Adherence to the detailed protocol and strict observance of the safety precautions are paramount for a successful and safe experimental outcome. The resulting 4-Chloro-3-fluorophenol is a versatile intermediate for further synthetic transformations in various research and development endeavors.

References

  • Boron Tribromide. (n.d.). In UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • Boron tribromide. (2023, November 29). In Wikipedia. Retrieved from [Link]

  • Loba Chemie. (2019, January 7). BORON TRIBROMIDE 99% EXTRA PURE MSDS. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Demethylation: The Role of Boron Tribromide in Organic Synthesis. Retrieved from [Link]

  • Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460–7467. Retrieved from [Link]

  • Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. Retrieved from [Link]

  • LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. In Chemistry LibreTexts. Retrieved from [Link]

  • The Brückner Research Group. (n.d.). Standard Operating Procedure (SOP) for the use of BBr3. Retrieved from [Link]

  • Amherst College. (2022, January 24). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH Boron Tribromide AT AMHERST COLLEGE. Retrieved from [Link]

  • Kosak, T. M., Conrad, H. A., Korich, A. L., & Lord, R. L. (2015). Ether Cleavage Re‐Investigated: Elucidating the Mechanism of BBr3‐Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460–7467. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Retrieved from [Link]

  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. In Master Organic Chemistry. Retrieved from [Link]

  • Vrettos, E. I. (2018, June 22). Dimethylation with BBr3? [Discussion post]. ResearchGate. Retrieved from [Link]

  • Ether cleavage. (2023, August 12). In Wikipedia. Retrieved from [Link]

  • Lee, K., & Park, H. (2009). Practical demethylation of aryl methyl ethers using an odorless thiol reagent. Journal of the Korean Chemical Society, 53(4), 453-456. Retrieved from [Link]

  • Fraser, A. D., Clark, S. J., & Wotiz, H. H. (1978). Demethylation of labile aryl ethers. The Journal of Organic Chemistry, 43(22), 4341–4343. Retrieved from [Link]

  • Shigeo, S., & Toshio, N. (1986). Selective Synthesis of Fluorophenol Derivatives. Journal of the Fluorine Chemistry, 33(1-4), 1-10. Retrieved from [Link]

  • Dharanipragada, R., Toth, G., & Hruby, V. J. (1993). An Efficient Procedure For The Demethylation of Aryl-Methyl Ethers in Optically Pure Unusual Amino Acids. Tetrahedron Letters, 34(34), 5393-5396. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Retrieved from [Link]

  • dungeonsandderp. (2025, January 28). BBr3 deprotection byproducts [Online forum post]. Reddit. Retrieved from [Link]

  • Wüst, D., & Leitner, W. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry, 25(22), 9037-9069. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers (O-Demethylation). Retrieved from [Link]

  • Google Patents. (n.d.). US5053557A - Process for preparing 2-chloro-4-fluorophenol.
  • LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. In Chemistry LibreTexts. Retrieved from [Link]

  • European Patent Office. (1986, July 30). EP 0188848 A1 - Preparation of 4-fluorophenols. Retrieved from [Link]

  • Becker, J. G., Dykstra, J., & Nies, L. (1999). Reductive Dehalogenation and Conversion of 2-Chlorophenol to 3-Chlorobenzoate in a Methanogenic Sediment Community: Implications for Predicting the Environmental Fate of Chlorinated Pollutants. Applied and Environmental Microbiology, 65(6), 2441–2446. Retrieved from [Link]

  • Rahman, M. S., Brushett, D., Rose, A., McIntosh, S., & Zwi, A. (2018). Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale. Water, 10(11), 1648. Retrieved from [Link]

  • Rahman, M. S., Brushett, D., Rose, A., McIntosh, S., & Zwi, A. (2018). Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale. MDPI. Retrieved from [Link]

  • Human Metabolome Database. (2021, September 10). Showing metabocard for 4-Chloro-3-methylphenol (HMDB0246386). Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Chloro-3-fluorophenetole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-3-fluorophenetole. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific Williamson ether synthesis. Here, we move beyond standard protocols to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and ensuring the highest purity of your final product.

Introduction: The Williamson Ether Synthesis of this compound

The synthesis of this compound is most commonly achieved through a Williamson ether synthesis. This classic SN2 reaction involves the deprotonation of 4-Chloro-3-fluorophenol to its corresponding phenoxide, which then acts as a nucleophile to attack an ethylating agent, such as ethyl iodide or ethyl bromide. While the reaction appears straightforward, achieving high yield and purity requires careful control of several critical parameters. This guide will address the common challenges and provide actionable solutions.

Troubleshooting Guide: A-Question-and-Answer Approach

This section is structured to directly address the specific problems you may encounter during your experiments.

Q1: Why is my reaction yield for this compound consistently low?

Low yields can be attributed to several factors, often revolving around incomplete deprotonation of the starting phenol or competing side reactions.[1]

  • Incomplete Deprotonation: The phenoxide is the key nucleophile. If the base used is not strong enough to fully deprotonate the 4-Chloro-3-fluorophenol, a significant portion of your starting material will remain unreacted.[1]

    • Solution: Consider switching to a stronger base. While potassium carbonate (K₂CO₃) is commonly used, stronger bases like sodium hydroxide (NaOH) or even sodium hydride (NaH) can ensure complete phenoxide formation.[1] However, be aware that very strong bases like NaH can sometimes promote side reactions and should be used judiciously.[1]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical.

    • Solution: The reaction is typically conducted between 50-100°C for 1-8 hours.[1] If you are experiencing low conversion, consider increasing the temperature or extending the reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal endpoint.

  • Poor Solvent Choice: The solvent plays a critical role in an SN2 reaction.

    • Solution: Protic solvents (e.g., ethanol) can solvate the phenoxide, reducing its nucleophilicity.[1] It is highly recommended to use polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO) to accelerate the reaction rate.[1]

  • Side Reactions: The primary competing reaction is the E2 elimination of the ethylating agent, which is more prevalent with secondary or tertiary halides.[1][2]

    • Solution: Always use a primary ethylating agent like ethyl bromide or ethyl iodide.[2]

Q2: I'm observing significant impurity peaks in my crude product analysis (HPLC/GC-MS). What are the likely culprits and how can I minimize them?

Impurity formation is a common challenge. The most likely impurities are unreacted starting material, byproducts from side reactions, or isomeric products.

  • Unreacted 4-Chloro-3-fluorophenol: This is often the most common impurity and is a direct result of incomplete reaction.

    • Solution: Refer to the solutions for low yield in Q1, focusing on complete deprotonation and optimizing reaction conditions.

  • C-Alkylation Products: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at a carbon on the aromatic ring (C-alkylation, undesired).[2]

    • Solution: The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents like DMF and DMSO generally favor the desired O-alkylation.[1]

  • Elimination Byproducts: As mentioned, the E2 elimination of the ethylating agent can produce ethylene gas and the corresponding halide salt.[1][2]

    • Solution: Use a primary ethylating agent and avoid excessively high reaction temperatures, which can favor elimination.[3]

Q3: The reaction seems to be stalled, with TLC analysis showing only starting material even after several hours. What should I check first?

A stalled reaction almost always points to a problem with the initial deprotonation step.

  • Inactive or Insufficient Base: The base may be old, hydrated, or simply not strong enough.

    • Solution: Use a fresh, anhydrous base. For a phenol like 4-Chloro-3-fluorophenol, a moderately strong base like potassium carbonate should be sufficient, but ensure it is of high quality. If issues persist, consider a stronger base like NaOH.

  • Presence of Moisture: The Williamson ether synthesis is sensitive to moisture, which can consume the base and protonate the phenoxide.

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

Frequently Asked Questions (FAQs)

This section addresses broader conceptual and practical questions related to the synthesis of this compound.

Q1: What is the best choice of ethylating agent for this synthesis?

The reactivity of the ethylating agent follows the trend: Ethyl Iodide > Ethyl Bromide > Ethyl Chloride.

  • Ethyl Iodide: Generally provides the fastest reaction rates due to iodide being an excellent leaving group.

  • Ethyl Bromide: A good, cost-effective alternative to ethyl iodide, offering a good balance of reactivity and stability.

  • Ethyl Chloride: Less reactive and may require more forcing conditions (higher temperatures, longer reaction times).

Q2: How do I choose the right base for the reaction?

The choice of base depends on the acidity of the phenol. 4-Chloro-3-fluorophenol is more acidic than phenol itself due to the electron-withdrawing effects of the halogen substituents.

  • Potassium Carbonate (K₂CO₃): A good starting point. It is a mild, inexpensive, and easy-to-handle base.

  • Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH): Stronger bases that can be used if K₂CO₃ proves ineffective.

  • Sodium Hydride (NaH): A very strong, non-nucleophilic base that provides irreversible deprotonation.[3] It should be used with caution due to its reactivity.

Q3: Can Phase Transfer Catalysis (PTC) be used to improve this reaction?

Yes, Phase Transfer Catalysis can be a highly effective technique for this synthesis.[4][5] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide from an aqueous or solid phase into the organic phase where the ethylating agent is located.[6] This can lead to:

  • Faster reaction rates.

  • Milder reaction conditions (e.g., lower temperatures).

  • The ability to use less expensive bases like aqueous NaOH.[7]

Q4: What are the recommended work-up and purification procedures for this compound?

A standard work-up procedure involves:

  • Quenching: After the reaction is complete, cool the mixture and add water to dissolve any inorganic salts.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.[8]

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic impurities.[9]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[9]

The crude product can then be purified by:

  • Distillation: If the product is a liquid at room temperature.

  • Recrystallization: If the product is a solid.

  • Column Chromatography: For achieving the highest purity.

Q5: What analytical techniques are suitable for assessing the purity of the final product?

A combination of techniques is often employed for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for determining the purity of pharmaceutical intermediates, capable of separating the main compound from trace impurities.[10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR).[12][13]

Experimental Protocols

Optimized Protocol for the Synthesis of this compound:

Materials:

  • 4-Chloro-3-fluorophenol

  • Ethyl bromide

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-Chloro-3-fluorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to the flask.

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70°C and monitor the progress by TLC.

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of water).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

ParameterCondition ACondition BCondition C
Base K₂CO₃NaOHK₂CO₃ with PTC
Solvent AcetoneDMFToluene/Water
Temperature Reflux60°C80°C
Reaction Time 8 hours3 hours2 hours
Typical Yield ModerateHighVery High

Visualizations

Williamson_Ether_Synthesis phenol 4-Chloro-3-fluorophenol phenoxide Phenoxide Intermediate phenol->phenoxide Deprotonation base Base (e.g., K₂CO₃) base->phenoxide product This compound phenoxide->product SN2 Attack ethyl_halide Ethyl Halide (e.g., EtBr) ethyl_halide->product salt Salt Byproduct (e.g., KBr) Troubleshooting_Workflow start Low Yield or Stalled Reaction check_base Check Base Strength & Purity start->check_base check_moisture Ensure Anhydrous Conditions check_base->check_moisture Base OK success Improved Yield check_base->success Base Issue Resolved check_conditions Optimize Temp & Time check_solvent Use Polar Aprotic Solvent check_conditions->check_solvent Conditions Optimized check_conditions->success Optimization Successful check_solvent->success Solvent Changed check_moisture->check_conditions Anhydrous check_moisture->success Moisture Eliminated

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

  • BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to 4'-Chloro-3'-fluoroacetophenone (CAS: 151945-84-5).
  • BenchChem. (2025). Impact of reaction conditions on 4'-Chloro-3'-fluoroacetophenone purity.
  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • BenchChem. (2025). Identifying and minimizing side reactions in Williamson ether synthesis.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Sci-Hub. (1974). The use of phase-transfer catalysis for the synthesis of phenol ethers. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Research. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Retrieved from [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

  • PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. Retrieved from [Link]

  • BenchChem. (2025). Comparative Guide to Purity Analysis of 4-[[(4-Fluorophenyl)imino]methyl]-phenol: A Validated HPLC Method and Alternatives.
  • BenchChem. (2025). Assessing the Purity of Synthesized 3-Chloro-4-fluoroaniline: A Comparative Guide.
  • BenchChem. (2025). A Comparative Guide to HPLC Methods for Purity Analysis of 3-Chloro-4-fluoroaniline.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Validation of 2-(4-Fluorophenyl)thiophene.

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Technical Support Center: Troubleshooting Low Yield in the Etherification of 4-chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the etherification of 4-chloro-3-fluorophenol. Our goal is to provide in-depth, field-proven insights to help you diagnose and resolve issues leading to low reaction yields. This document moves beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and optimize your experimental design for success.

The etherification of 4-chloro-3-fluorophenol, most commonly approached via the Williamson ether synthesis, involves the reaction of the corresponding phenoxide with an alkylating agent.[1][2] While fundamentally a straightforward SN2 reaction, the specific electronic properties of this substrate introduce unique challenges that can lead to diminished yields if not properly managed.

Section 1: Core Troubleshooting - Low or No Product Yield

This section addresses the most critical issue: a reaction that fails to proceed efficiently or at all.

Q1: My reaction isn't working. After the recommended reaction time, I only recover my starting 4-chloro-3-fluorophenol. What is the first thing I should check?

A1: The immediate suspect in this scenario is the failure to generate the nucleophilic phenoxide ion. The Williamson ether synthesis is an SN2 reaction, and the neutral phenol is a poor nucleophile.[3] Deprotonation to form the phenoxide is the essential first step.

Causality: 4-chloro-3-fluorophenol is an electron-deficient phenol. The electron-withdrawing effects of the chlorine and fluorine atoms increase the acidity of the phenolic proton (predicted pKa ≈ 8.52) compared to unsubstituted phenol (pKa ≈ 10).[4][5] While this makes deprotonation easier than for simple alcohols, an inappropriately chosen base will result in an unfavorable equilibrium, leaving a significant concentration of the unreacted, non-nucleophilic phenol.

Troubleshooting Steps:

  • Verify Base Strength: Ensure your base is strong enough to deprotonate the phenol irreversibly and completely. A base whose conjugate acid has a pKa at least 2-3 units higher than the phenol is recommended.

  • Check Reagent Quality: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) can be deactivated by moisture. Use freshly opened or properly stored reagents.

  • Ensure Anhydrous Conditions: Water will compete with the phenol for the base and can hydrolyze some alkylating agents. Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[6]

Deprotonation Phenol 4-chloro-3-fluorophenol (Poor Nucleophile) Phenoxide Phenoxide Anion (Active Nucleophile) Phenol->Phenoxide Deprotonation (Critical Step) Base Base (e.g., K₂CO₃, NaH) ConjAcid Conjugate Acid (e.g., KHCO₃, H₂) Base->ConjAcid

Caption: Initial deprotonation of the phenol to form the active nucleophile.

Q2: My reaction produces some product, but the yield is consistently low (<50%). What are the most likely causes and how can I optimize the reaction?

A2: Consistently low yields suggest that while the reaction is initiating, it is either incomplete or significant side reactions are competing with your desired ether formation.[7] Several factors related to your reaction conditions are likely at play.

Troubleshooting & Optimization Strategies:

  • Re-evaluate Your Base and Solvent System: This is the most critical parameter set. The goal is to maximize the concentration and nucleophilicity of the phenoxide.

    • Base Selection: For this specific phenol, a moderately strong base is often sufficient and can minimize side reactions. However, if yields are low due to incomplete deprotonation, a stronger base may be required.[7]

    • Solvent Choice: Polar aprotic solvents are strongly recommended. They solvate the cation of the base (e.g., K⁺, Na⁺) but leave the phenoxide anion relatively "naked" and highly nucleophilic, accelerating the SN2 reaction.[1][8] Protic solvents (e.g., ethanol) can hydrogen-bond with the phenoxide, stabilizing it and reducing its nucleophilicity.

    Table 1: Comparison of Common Bases and Solvents

    Base Conjugate Acid pKa Suitability for 4-chloro-3-fluorophenol Solvent Type Rationale
    K₂CO₃ 10.3 (HCO₃⁻) Good. Mild, effective, and minimizes side reactions. Often the best starting point. DMF, Acetonitrile Polar Aprotic Excellent. Solubilizes reagents and accelerates SN2 rate.[1]
    NaOH 15.7 (H₂O) Good. Stronger than carbonate, ensures complete deprotonation. DMSO Polar Aprotic Excellent. Similar to DMF but can be harder to remove.
    NaH 35 (H₂) Use with caution. Very strong, but can increase elimination side reactions.[7] THF Apolar Aprotic Good. Less polar than DMF, often used with NaH.[3]

    | NaHCO₃ | 6.4 (H₂CO₃) | Poor. Generally too weak to fully deprotonate the phenol.[7] | Ethanol | Protic | Avoid. Can slow the reaction by solvating the phenoxide.[3] |

  • Optimize Reaction Temperature and Time: The Williamson ether synthesis is typically run at elevated temperatures (50-100 °C) to ensure a reasonable reaction rate.[1]

    • Too Low: The reaction may be too slow, leading to incomplete conversion within a standard timeframe.

    • Too High: High temperatures can favor competing elimination reactions, especially with secondary alkyl halides.[8]

    • Action: Monitor your reaction by TLC or LC-MS. If starting material remains after several hours, consider increasing the temperature in 10 °C increments. If side products increase disproportionately, lower the temperature and extend the reaction time.

  • Assess Your Alkylating Agent: The structure and leaving group of the alkylating agent are paramount for a successful SN2 reaction.

    • Structure: Use primary alkyl halides (R-CH₂-X). Secondary halides will give a mixture of substitution and elimination, while tertiary halides will almost exclusively give the elimination product.[8]

    • Leaving Group: Reactivity follows the trend I > Br > Cl > F.[9] If you are using an alkyl chloride and getting low yields, switching to the corresponding alkyl bromide or iodide can significantly increase the reaction rate.

Section 2: Diagnosing and Minimizing Side Reactions

If your starting material is being consumed but the yield of the desired ether is still low, competing side reactions are the culprit.

Q3: My TLC and/or LC-MS analysis shows multiple product spots. What are these byproducts and how do I identify them?

A3: For the etherification of 4-chloro-3-fluorophenol, two side reactions are most common: E2 elimination of the alkylating agent and C-alkylation of the phenol ring.

  • E2 Elimination: The phenoxide acts as a base rather than a nucleophile, abstracting a proton from the alkyl halide to form an alkene. This is especially prevalent with sterically hindered (secondary or tertiary) alkyl halides.[8][10]

  • C-Alkylation: The phenoxide is an ambident nucleophile, meaning it has two reactive sites: the oxygen and the electron-rich aromatic ring (specifically the carbons ortho and para to the hydroxyl group).[1] Alkylation at the ring (C-alkylation) can compete with the desired O-alkylation.

CompetingPathways Start Phenoxide + R-CH₂-CH₂-Br O_Alk Desired Ether (O-Alkylation) Start->O_Alk SN2 Path (Favored) C_Alk Ring-Alkylated Byproduct (C-Alkylation) Start->C_Alk Competing Electrophilic Substitution Elim Alkene Byproduct (E2 Elimination) Start->Elim E2 Path (Base Action)

Caption: Competing reaction pathways in the Williamson ether synthesis.

Q4: How can I design my experiment to minimize these side reactions?

A4: A logical, stepwise approach to your experimental design can greatly favor the desired O-alkylation pathway.

TroubleshootingWorkflow decision decision action action start Low Yield Observed d1 Significant Starting Material Remaining? start->d1 d2 Major Byproducts Observed? d1->d2 No a1 Action: 1. Use stronger base (e.g., NaH). 2. Ensure anhydrous conditions. 3. Increase temperature/time. d1->a1 Yes d3 Is Alkyl Halide Secondary/Tertiary? d2->d3 Yes (Alkene-like) a3 Action: 1. Switch to polar aprotic solvent (DMF). 2. Consider Phase Transfer Catalysis. d2->a3 Yes (Isomeric) a2 Action: 1. Use a primary alkyl halide. 2. Lower reaction temperature. 3. Use a less-hindered base. d3->a2 No a4 This is the primary cause of E2. Switch to primary alkyl halide. d3->a4 Yes

Caption: A logical workflow for troubleshooting low yield issues.

Section 3: Recommended Protocols

Here are two robust starting protocols designed to maximize yield for this specific transformation.

Protocol A: Standard Williamson Ether Synthesis

This protocol uses standard laboratory reagents and conditions optimized for O-alkylation.

Step-by-Step Methodology:

  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-chloro-3-fluorophenol (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to create a solution with a concentration of approximately 0.5 M with respect to the phenol.

  • Alkylation: Begin vigorous stirring and add the primary alkyl bromide or iodide (1.1 eq) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and maintain for 4-8 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.[7]

Protocol B: Phase-Transfer Catalysis (PTC) Method

This method is excellent for scalability, avoids expensive anhydrous solvents, and often provides high yields.[1][11]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, combine 4-chloro-3-fluorophenol (1.0 eq), the primary alkyl halide (1.2 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq) in toluene.

  • Base Addition: Add a 50% (w/w) aqueous solution of sodium hydroxide (NaOH, 3.0 eq).

  • Reaction: Stir the biphasic mixture vigorously at 70-80 °C for 3-6 hours, monitoring by TLC or GC-MS. The vigorous stirring is crucial to maximize the interfacial area between the phases.

  • Workup: Cool the mixture to room temperature and separate the layers. Extract the aqueous layer with toluene.

  • Purification: Combine the organic layers, wash with water and then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by chromatography or distillation.

Section 4: Frequently Asked Questions (FAQs)
  • Q5: Is 4-chloro-3-fluorophenol a particularly difficult substrate?

    • A: It presents a specific challenge. The electron-withdrawing halogen substituents decrease the nucleophilicity of the corresponding phenoxide anion.[12][13] This makes it inherently less reactive in SN2 reactions compared to an electron-rich phenoxide (like that from p-cresol). Therefore, careful optimization of reaction conditions is more critical for this substrate to achieve high yields.

  • Q6: Can I use a secondary alkyl halide if my synthesis requires it?

    • A: It is strongly discouraged as E2 elimination will be a major competing reaction.[8] If the target ether structure allows, it is always better to design the synthesis so that the more sterically hindered group is on the phenol and the less hindered group is on the alkyl halide. For example, to make an isopropyl ether, use 4-chloro-3-fluorophenol and 2-iodopropane, but expect significant propene byproduct. A better route to a different isopropyl aryl ether would be to use isopropoxide and an aryl halide via a different reaction mechanism (e.g., Buchwald-Hartwig etherification).

  • Q7: How do I properly purify my final product?

    • A: After the aqueous workup, the primary method for purification will be flash column chromatography on silica gel. A gradient elution starting with a non-polar solvent system (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) will typically separate the desired ether from unreacted starting materials and any C-alkylated byproducts. Recrystallization can be an option if the product is a solid and a suitable solvent system can be found.

References
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Molecular Catalysis, 510, 111566. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Midorikawa, K., et al. (2025). Electrochemical oxidative dearomatization of electron-deficient phenols using Br+/Br− catalysis. Chemical Communications. Retrieved from [Link]

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Meshram, J., & Patil, S. (2012). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. ResearchGate. Retrieved from [Link]

  • Singh, J., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Sciences, 5(5), 4504-4514. Retrieved from [Link]

  • Wengryniuk, S. E., et al. (2017). Dearomatization of Electron-Deficient Phenols to ortho-Quinones Enabled by Bidentate Nitrogen-Ligated I(V) Reagents. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Chlorophenol. Retrieved from [Link]

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Purification of 4-Chloro-3-fluorophenetole from unreacted starting materials

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-Chloro-3-fluorophenetole

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this compound from unreacted starting materials. Our goal is to equip you with the knowledge to diagnose and resolve common purification challenges, ensuring the high purity of your final product.

I. Understanding the Synthesis and Potential Impurities

This compound is typically synthesized via a Williamson ether synthesis.[1][2][3] This reaction involves the deprotonation of 4-chloro-3-fluorophenol to its corresponding phenoxide, followed by nucleophilic substitution on an ethylating agent, such as ethyl bromide or diethyl sulfate.

The primary impurities encountered during purification are typically unreacted starting materials:

  • 4-Chloro-3-fluorophenol: The starting phenol.

  • Ethylating Agent: Excess ethyl bromide or diethyl sulfate.[4][5][6]

  • Byproducts: Small amounts of side-products from potential side reactions, although the Williamson ether synthesis is generally efficient.

The successful purification of this compound hinges on the effective removal of these starting materials.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise during the purification of this compound.

Q1: My final product shows a broad peak for the hydroxyl group in the IR spectrum. What is the likely impurity?

A1: A broad peak in the hydroxyl region (typically 3200-3600 cm⁻¹) of an IR spectrum is a strong indication of the presence of unreacted 4-chloro-3-fluorophenol.[7][8] Phenols have a characteristic broad OH stretch. To confirm, you can run a TLC analysis comparing your product to a standard of 4-chloro-3-fluorophenol.

Q2: How can I effectively remove unreacted 4-chloro-3-fluorophenol from my product?

A2: The most common and effective method is a basic aqueous wash (extraction). 4-chloro-3-fluorophenol is acidic and will be deprotonated by a weak base like sodium bicarbonate (NaHCO₃) or a stronger base like sodium hydroxide (NaOH) to form a water-soluble sodium salt.[9] The desired product, this compound, is an ether and will not react with the base, remaining in the organic layer.

Q3: I've performed a basic wash, but I still see some starting phenol in my product. What could be the issue?

A3: There are a few possibilities:

  • Insufficient Base: You may not have used enough of the basic solution to react with all of the phenol. Ensure you are using a sufficient molar excess of the base.

  • Inefficient Extraction: The extraction may not have been thorough enough. Ensure vigorous mixing of the organic and aqueous layers to maximize the surface area for the reaction and transfer to occur. Performing multiple extractions with smaller volumes of the basic solution is more effective than a single extraction with a large volume.

  • Emulsion Formation: An emulsion between the organic and aqueous layers can trap the phenoxide salt, preventing its complete removal. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it.

Q4: What is the best way to remove the excess ethylating agent?

A4:

  • Ethyl Bromide: Ethyl bromide has a low boiling point (38.4 °C) and is volatile.[4][10][11] It can often be removed along with the reaction solvent during rotary evaporation.

  • Diethyl Sulfate: Diethyl sulfate has a much higher boiling point (208 °C) and is less volatile.[12][13][14] It is also toxic and should be handled with care.[5][12][15] A subsequent fractional distillation of the product is the most effective way to remove residual diethyl sulfate.

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the purification of this compound.

Problem Probable Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.Ensure proper reaction conditions (temperature, time, stoichiometry). Monitor reaction progress by TLC.
Loss of product during workup.Be careful during extractions to avoid losing the organic layer. Minimize transfers between glassware.
Product Contaminated with 4-Chloro-3-fluorophenol Incomplete basic extraction.Perform additional washes with a dilute NaOH or NaHCO₃ solution. Ensure vigorous shaking during extraction.
Insufficient amount of base used.Use a molar excess of the base relative to the starting amount of the phenol.
Product Contaminated with Ethylating Agent Incomplete removal of volatile ethyl bromide.Ensure complete removal of the solvent and any low-boiling impurities on a rotary evaporator.
Presence of high-boiling diethyl sulfate.Purify the product by fractional distillation.
Formation of an Emulsion During Extraction High concentration of reactants or product.Dilute the reaction mixture with more organic solvent before extraction.
Vigorous shaking.Use gentle inversions instead of vigorous shaking. Add brine to help break the emulsion.

IV. Detailed Experimental Protocols

Protocol 1: Basic Aqueous Extraction to Remove Unreacted 4-Chloro-3-fluorophenol

This protocol describes the standard procedure for removing acidic phenolic impurities from an organic solution containing the desired ether product.

Materials:

  • Crude this compound in an organic solvent (e.g., diethyl ether, ethyl acetate)

  • Saturated sodium bicarbonate (NaHCO₃) solution or 1M Sodium Hydroxide (NaOH) solution

  • Separatory funnel

  • Beakers

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Filter paper and funnel

  • Rotary evaporator

Procedure:

  • Transfer the organic solution containing the crude product to a separatory funnel of appropriate size.

  • Add an equal volume of the saturated NaHCO₃ solution (or 1M NaOH solution) to the separatory funnel.

  • Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup (especially with NaHCO₃, which generates CO₂ gas).

  • Shake the funnel more vigorously for 1-2 minutes to ensure thorough mixing of the two phases.

  • Allow the layers to separate completely. The aqueous layer will be on the bottom if using a chlorinated solvent, and on the top if using a less dense solvent like diethyl ether.

  • Drain the aqueous layer.

  • Repeat the extraction (steps 2-6) one or two more times with fresh basic solution to ensure complete removal of the phenol.

  • Wash the organic layer with an equal volume of water to remove any residual base.

  • Wash the organic layer with an equal volume of brine to help break any emulsions and remove dissolved water.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add a small amount of anhydrous MgSO₄ or Na₂SO₄ to the organic layer to dry it. Swirl the flask and let it sit for 10-15 minutes. The drying agent should move freely when the solution is dry.

  • Filter the solution to remove the drying agent.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude product, now free of the phenolic impurity.

Protocol 2: Purification by Fractional Distillation

This protocol is recommended for separating this compound from high-boiling impurities like diethyl sulfate or if a very high purity product is required.[16][17][18]

Materials:

  • Crude this compound

  • Fractional distillation apparatus (distilling flask, fractionating column, condenser, receiving flasks)

  • Heating mantle

  • Boiling chips or magnetic stir bar

  • Thermometer

Procedure:

  • Set up the fractional distillation apparatus in a fume hood. Ensure all glassware is clean and dry.

  • Add the crude this compound and a few boiling chips or a magnetic stir bar to the distilling flask.

  • Begin heating the distilling flask gently with the heating mantle.

  • Observe the temperature as the liquid begins to boil and the vapor rises up the fractionating column.

  • The temperature should stabilize at the boiling point of the lowest boiling component. Collect this first fraction in a separate receiving flask. This may contain residual solvent or other low-boiling impurities.

  • As the temperature begins to rise again, change the receiving flask to collect the main fraction, which is the desired this compound. Collect the fraction over a narrow boiling range. The boiling point of 4-chloro-3-fluorophenol is approximately 84 °C at 44 mmHg.[7][8][19] The boiling point of this compound will be higher.

  • Stop the distillation when the temperature either drops or rises sharply, indicating that the main product has been distilled.

  • The high-boiling impurities, such as diethyl sulfate, will remain in the distilling flask.

  • Allow the apparatus to cool completely before dismantling.

V. Visualization of the Purification Workflow

The following diagram illustrates the logical workflow for the purification of this compound from its unreacted starting materials.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_waste Waste Streams Start Crude Product (this compound, 4-chloro-3-fluorophenol, Ethylating Agent) Extraction Basic Aqueous Extraction (e.g., with NaHCO₃ solution) Start->Extraction Drying Drying of Organic Layer (e.g., with MgSO₄) Extraction->Drying Aqueous_Waste Aqueous Waste (Sodium 4-chloro-3-fluorophenoxide) Extraction->Aqueous_Waste Separation Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Distillation Fractional Distillation Evaporation->Distillation Final_Product Pure this compound Distillation->Final_Product High_Boiling_Residue High-Boiling Residue (e.g., Diethyl Sulfate) Distillation->High_Boiling_Residue Separation

Caption: Purification workflow for this compound.

VI. References

  • Wikipedia. Diethyl sulfate. [Link]

  • Grokipedia. Diethyl sulfate. [Link]

  • Ataman Kimya. DIETHYL SULFATE. [Link]

  • PubChem - NIH. Diethyl Sulfate. [Link]

  • Occupational Safety and Health Administration - OSHA. ETHYL BROMIDE. [Link]

  • PubChem. Ethyl Bromide. [Link]

  • ResearchGate. Extraction of phenol from aqueous solutions by methyl tert-butyl ether. [Link]

  • CANBI. China 348-60-7 4-chloro-3-fluorophenol Manufacturers and Suppliers. [Link]

  • Williamson Ether Synthesis. [Link]

  • ResearchGate. SOLVENT EXTRACTION OF PHENOLS FROM WATER. [Link]

  • PubChem. 4-Chloro-3-fluorophenol. [Link]

  • Quora. How to extract phenol from an organic layer. [Link]

  • The Williamson Ether Synthesis. [Link]

  • European Patent Office. Preparation of 4-fluorophenols. [Link]

  • Google Patents. EP0037353A1 - Process for the etherification of phenols.

  • ACS Publications. Solvent extraction of phenols from water. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Experiment 06 Williamson Ether Synthesis. [Link]

  • Taylor & Francis. Williamson ether synthesis – Knowledge and References. [Link]

  • Google Patents. US5053557A - Process for preparing 2-chloro-4-fluorophenol.

  • Google Patents. US6037503A - Process for the preparation of para-fluorophenol.

  • Wikipedia. Fractional distillation. [Link]

  • University of Rochester. Purification: Fractional Distillation. [Link]

  • The Chemistry Blog. What is Fractional Distillation? [Link]

  • BYJU'S. Fractional Distillation. [Link]

  • Google Patents. US4429168A - Process for separating chlorinated phenols.

  • Chemistry LibreTexts. 5.3: Fractional Distillation. [Link]

  • Longdom Publishing. Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. [Link]

  • Google Patents. US3159685A - Separation of phenols.

Sources

Technical Support Center: Purification of 4-Chloro-3-fluorophenetole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced purification challenges. This guide is designed for researchers, chemists, and drug development professionals encountering difficulties in obtaining isomerically pure 4-Chloro-3-fluorophenetole. Isomeric purity is a cornerstone of pharmaceutical development and fine chemical synthesis, directly impacting biological activity, safety profiles, and regulatory compliance. This document provides in-depth, field-proven strategies and troubleshooting advice to address this common yet critical purification challenge.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses the fundamental questions regarding the nature and analysis of isomeric impurities in this compound.

Q1: What are the most probable isomeric impurities in my this compound sample and where do they come from?

A: The isomeric impurities in your final product almost certainly originate from the isomeric composition of your starting material, typically 4-chloro-3-fluorophenol. The synthesis of this precursor via electrophilic aromatic substitution on a substituted benzene ring can yield several positional isomers. During the subsequent etherification to form the phenetole, these initial impurities are carried over.

The most common isomers you might encounter are:

  • 2-Chloro-4-fluorophenetole: Arising from 2-chloro-4-fluorophenol.

  • 3-Chloro-4-fluorophenetole: Arising from 3-chloro-4-fluorophenol.

  • 4-Chloro-2-fluorophenetole: Arising from 4-chloro-2-fluorophenol.

Because these molecules share the same molecular weight and elemental formula, and differ only in the substitution pattern, their physicochemical properties (e.g., boiling point, polarity) are often very similar, making separation a significant challenge.

Q2: Why is achieving high isomeric purity essential for my work?

A: In drug development, different isomers of the same molecule can have drastically different pharmacological and toxicological profiles. One isomer might be a potent therapeutic agent, while another could be inactive or, in a worst-case scenario, toxic. Regulatory bodies like the FDA and EMA have stringent requirements for the characterization and control of isomeric impurities. For fundamental research, using an isomerically impure compound can lead to ambiguous or irreproducible results.

Q3: How can I reliably identify and quantify the isomeric impurities present in my sample?

A: A multi-pronged analytical approach is recommended for robust characterization. Due to the similarity of the isomers, a single method may not provide sufficient resolution.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is often the preferred technique for volatile and thermally stable compounds like phenetole derivatives.[1] A high-resolution capillary column is essential for separating the isomers. The mass spectrometer provides definitive identification based on fragmentation patterns, while the flame-ionization detector (FID) offers excellent quantitation.[1][2]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for separating non-volatile or thermally labile compounds.[1] Method development is key; screening different columns (e.g., C18, Phenyl-Hexyl, PFP) and mobile phase compositions is necessary to achieve baseline separation.[2][3] A photodiode array (PDA) detector can help distinguish isomers by subtle differences in their UV spectra, while an MS detector provides definitive identification.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR can be powerful for both identification and quantification without the need for chromatographic separation. The distinct chemical environments of the protons and fluorine atoms in each isomer will result in unique signals and coupling patterns, allowing for the determination of the isomeric ratio in a mixture.

Part 2: Troubleshooting Guides - Strategies for Purification

Successfully removing closely related isomers requires a systematic approach. The choice of method depends on the scale of your purification, the properties of the isomers, and the purity level required.

Below is a decision tree to guide your strategy, followed by detailed Q&A guides for each technique.

Purification_Strategy start Start: Isomerically Impure This compound check_properties Step 1: Determine Physicochemical Properties (Boiling Point, Melting Point, Solubility) start->check_properties is_solid Is the material solid at room temperature? check_properties->is_solid bp_diff Is the boiling point difference between isomers >5-10 °C? is_solid->bp_diff No (Liquid) recrystallization Strategy A: Recrystallization is_solid->recrystallization Yes distillation Strategy B: Fractional Vacuum Distillation bp_diff->distillation Yes prep_hplc Strategy C: Preparative HPLC bp_diff->prep_hplc No / Unknown final_product End: Isomerically Pure Product (Verify with GC/HPLC) recrystallization->final_product distillation->final_product prep_hplc->final_product

Caption: Decision tree for selecting a purification method.

Strategy A: Recrystallization

This technique is highly effective for solid compounds, leveraging differences in solubility between the desired isomer and its impurities.[4]

Q: When is recrystallization the right choice? A: Choose recrystallization if your this compound is a solid at room temperature and you can identify a solvent in which its solubility is significantly temperature-dependent (i.e., highly soluble when hot, sparingly soluble when cold), while the impurities remain in solution upon cooling. The precursor, 4-chloro-3-fluorophenol, has a melting point of 54-56 °C, suggesting the phenetole derivative may also be a crystalline solid.[5]

Q: How do I perform a robust solvent screen? A:

  • Initial Screening: Place ~20-30 mg of your impure material into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent (e.g., hexane, ethanol, isopropanol, toluene, ethyl acetate, or mixtures thereof) dropwise at room temperature until the solid just dissolves. A good candidate solvent will require a moderate amount of solvent. If it dissolves immediately, it's too soluble. If it barely dissolves, it's not soluble enough.

  • Heating and Cooling: For promising solvents, repeat the test. Add a small amount of solvent, heat the mixture to boiling. If it dissolves, cool it slowly to room temperature and then in an ice bath. The ideal solvent will yield a high quantity of crystalline precipitate upon cooling.

  • Purity Check: Analyze the crystals and the remaining mother liquor by GC or HPLC to see if the impurity profile has improved in the crystalline fraction.

Experimental Protocol: Single-Solvent Recrystallization

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. Causality: Using the minimum volume maximizes recovery of the desired product upon cooling.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the growth of larger, purer crystals.[6] Rapid cooling can trap impurities within the crystal lattice.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Validation: Analyze the final product and the mother liquor to assess the purification efficiency. A significant enrichment of impurities in the mother liquor indicates a successful separation.

Troubleshooting Recrystallization

  • Problem: The compound "oils out" instead of crystallizing.

    • Solution: The boiling point of the solvent may be higher than the melting point of your compound, or the solution is too supersaturated. Add more solvent, reheat to dissolve the oil, and allow it to cool more slowly. Seeding the solution with a pure crystal can also promote proper crystallization.[7]

  • Problem: Poor recovery of the product.

    • Solution: You may have used too much solvent. The compound may also be more soluble in the cold solvent than anticipated. Try a different solvent or a binary solvent system. The mother liquor can also be concentrated and a second crop of crystals can be collected.

Strategy B: Fractional Vacuum Distillation

This method separates liquids based on differences in their boiling points. For closely boiling isomers, a highly efficient fractionating column is required.[8]

Q: When should I use fractional distillation? A: This is the method of choice for liquid isomers if you can establish a boiling point difference, ideally greater than 5-10 °C at a given pressure.[9][10] Since high temperatures can cause decomposition, performing the distillation under vacuum is highly recommended to lower the boiling points.

Experimental Protocol: Fractional Vacuum Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a well-insulated fractionating column (e.g., a Vigreux or packed column), a distillation head with a thermometer, a condenser, and receiving flasks.[8] Ensure all joints are properly sealed for vacuum.

  • Heating: Heat the flask gently using a heating mantle. Add boiling chips or a magnetic stirrer to ensure smooth boiling.

  • Equilibration: As the mixture boils, vapor will rise into the column. A temperature gradient will establish along the column.[10] The component with the lower boiling point will concentrate at the top of the column.[8]

  • Fraction Collection: Distill the liquid slowly. Collect the initial fraction (forerun), which will be enriched in the more volatile components. As the temperature at the distillation head stabilizes, collect the main fraction corresponding to your target compound.

  • Purity Analysis: Collect several small fractions and analyze each by GC or HPLC to determine the isomeric ratio. Combine the fractions that meet your purity requirements.

Troubleshooting Fractional Distillation

  • Problem: Poor separation (no stable temperature plateau).

    • Solution: Your column is not efficient enough, or the boiling points are too close. Use a longer packed column or a spinning band distillation apparatus. Ensure the column is well-insulated to maintain the temperature gradient. The distillation rate might be too fast; reduce the heating to allow for proper vapor-liquid equilibrium in the column.[8]

  • Problem: The compound decomposes.

    • Solution: The temperature is too high. Increase the vacuum to further lower the boiling point.

Strategy C: Preparative High-Performance Liquid Chromatography (Prep HPLC)

Prep HPLC is the most powerful technique for separating isomers with very similar properties and is widely used in the pharmaceutical industry for isolating pure active pharmaceutical ingredients (APIs) and intermediates.[11][12][13]

Q: When is Prep HPLC the best option? A: When distillation and crystallization fail to provide the required purity, or when you need to purify small to moderate quantities (mg to kg scale) to a very high purity level (>99.5%).[14] It is often the only viable method for isomers with nearly identical boiling points and solubilities.

HPLC_Workflow cluster_0 Analytical Method Development cluster_1 Scale-Up to Preparative cluster_2 Purification & Analysis dev_start Screen Columns & Mobile Phases (e.g., C18, PFP; ACN/H2O, MeOH/H2O) optimize Optimize Gradient, Flow Rate, and Temperature for Max Resolution dev_start->optimize dev_end Achieve Baseline Separation of Isomers optimize->dev_end scale_up Scale Injection Volume & Flow Rate to Larger Column dev_end->scale_up load_study Perform Loading Study to Maximize Throughput scale_up->load_study purify Run Preparative Separation & Collect Fractions load_study->purify analyze Analyze Fractions for Purity (Analytical HPLC) purify->analyze pool Pool Pure Fractions & Evaporate Solvent analyze->pool final_prod Final Pure Product pool->final_prod

Caption: General workflow for preparative HPLC purification.

Experimental Protocol: Prep HPLC Method Development & Purification

  • Analytical Method Development:

    • Objective: Achieve baseline separation of the target isomer from its impurities on an analytical scale (e.g., 4.6 mm ID column).

    • Screening: Test various reversed-phase columns (C18 is a good start, but Pentafluorophenyl (PFP) columns often show unique selectivity for halogenated compounds[2]). Screen mobile phase systems like Acetonitrile/Water and Methanol/Water.

    • Optimization: Fine-tune the mobile phase gradient, flow rate, and column temperature to maximize the resolution between the isomeric peaks.

  • Scale-Up:

    • Calculation: Use the analytical method to calculate the loading capacity and solvent consumption for a larger preparative column (e.g., 20-50 mm ID).

    • Loading Study: Inject increasing amounts of your sample onto the preparative column to determine the maximum loading amount before resolution is compromised. This is critical for maximizing throughput.[15]

  • Purification Run:

    • Dissolve the crude material in a suitable solvent (ideally the mobile phase) at a high concentration.

    • Perform repeated injections onto the preparative HPLC system.

    • Collect fractions as they elute from the column using an automated fraction collector.

  • Analysis and Pooling:

    • Analyze each collected fraction using your analytical HPLC method to determine its purity.

    • Combine the fractions that meet your purity specification.

    • Remove the solvent via rotary evaporation to yield the purified product.

Troubleshooting Preparative HPLC

  • Problem: Poor resolution on the preparative column.

    • Solution: You have overloaded the column. Reduce the injection volume or the concentration of your sample. Ensure the sample is fully dissolved in the injection solvent.

  • Problem: The desired product is not pure enough after one pass.

    • Solution: A second purification pass may be necessary. Pool the partially purified fractions and re-inject them onto the column using the same or a slightly modified method.

Summary of Methods

MethodScaleCost per SamplePurity AchievableKey AdvantageKey Disadvantage
Recrystallization mg to multi-kgLowGood to ExcellentSimple, scalable, cost-effectiveOnly for solids; requires suitable solvent
Fractional Distillation g to multi-kgLowFair to GoodCost-effective for large scalesOnly for liquids with sufficient BP difference
Preparative HPLC mg to kgHighExcellent (>99.5%)Highest resolving power for difficult separationsHigh cost, complex, solvent intensive

This guide provides a framework for systematically addressing the purification of this compound. The optimal path will always depend on a careful analysis of your specific isomeric mixture and the ultimate purity requirements of your project.

References

  • What is Preparative HPLC | Find Your Purification HPLC System . Agilent. [Link]

  • Gilson Preparative HPLC Systems | VERITY® LC Solutions . Gilson. [Link]

  • How to separate two close boiling isomers other than the distillation method at a low cost . Quora. [Link]

  • HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale . ACS Publications. [Link]

  • What is Fractional Distillation? . The Chemistry Blog. [Link]

  • Purification: Fractional Distillation . University of Rochester, Department of Chemistry. [Link]

  • Fractional distillation: Separating Hydrocarbon Mixtures with Precision . FasterCapital. [Link]

  • Fractional distillation . Wikipedia. [Link]

  • Separation of isomers by selective seeding and crystallisation? . Sciencemadness Discussion Board. [Link]

  • The Power of Preparative HPLC Systems . Teledyne LABS. [Link]

  • CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS (REVIEW) . Journal of Chemical Technology and Metallurgy. [Link]

  • Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns . Pharmaceutical Technology. [Link]

  • Separation of the cresol isomers by stripping crystallization . ResearchGate. [Link]

  • Process for crystallizing and separating different diisocyanate isomers.
  • Resolution of Optical Isomers by Crystallization Procedures . ACS Publications. [Link]

  • 4-Chloro-3-fluorophenol . PubChem. [Link]

  • Separation of 2-Chloro, 4-Fluorotoluene to its isomer . Chromatography Forum. [Link]

  • Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization . PubMed. [Link]

  • Analytical methods for detecting phenethylamines in dietary supplements . Consensus. [Link]

  • Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation . ResearchGate. [Link]

  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds . PharmTech. [Link]

  • Separation of chlorotoluene isomers (para and ortho) 2nd step in making Pyrimethamine . YouTube. [Link]

  • Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis . Agilent. [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions . University College Cork. [Link]

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Technical Support Center: A Guide to the Storage and Stability of 4-Chloro-3-fluorophenetole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on maintaining the stability of 4-Chloro-3-fluorophenetole during storage. We address common questions, troubleshoot degradation issues, and provide validated protocols to ensure the integrity of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section covers the most common inquiries regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: Based on the chemical properties of related halogenated aromatic ethers, the ideal storage conditions are designed to mitigate potential degradation from atmospheric oxygen, moisture, light, and heat. For optimal stability, store the compound at 2-8°C in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen).[1][2]

Q2: What is the expected shelf-life of this compound?

A2: When stored under the recommended conditions, this compound is expected to remain stable for several years. However, we advise re-analyzing the purity of the material after 12-24 months or if any visual changes are observed.

Q3: What are the common visual signs of degradation?

A3: The most common signs of degradation include a change in color (e.g., developing a yellow or brown tint), the appearance of turbidity, or the formation of a precipitate. Any deviation from its typical appearance as a clear liquid or solid should be investigated.

Q4: Is this compound particularly sensitive to air, light, or moisture?

A4: Yes. Like many ethers, it is susceptible to oxidation by atmospheric oxygen, which can lead to the formation of peroxides, especially when exposed to light.[3] The halogenated aromatic ring system can also be sensitive to photodegradation. Moisture can introduce impurities and potentially facilitate hydrolytic degradation over long periods.

Section 2: Troubleshooting Guide: Investigating Degradation

This section provides a structured, question-and-answer approach to resolving specific stability issues encountered during your experiments.

Q1: My this compound sample has developed a yellow tint. What is the likely cause, and how can I confirm if it has degraded?

A1: A yellow or brownish discoloration is a common indicator of degradation, often stemming from oxidation or photodegradation of the aromatic ring. The ether functional group is also prone to forming hydroperoxides in the presence of air and light, which can further catalyze decomposition.[3]

To confirm degradation and quantify the purity of your sample, we recommend using High-Performance Liquid Chromatography (HPLC) with a UV detector. A loss of purity is indicated by a decrease in the peak area of the main compound and the appearance of new peaks corresponding to degradation products.

See Section 3 for the detailed protocol on Purity Assessment by HPLC.

Q2: I have observed a solid precipitate in my liquid sample after bringing it to room temperature. What does this mean?

A2: Precipitate formation can be due to several factors:

  • Contamination: The sample may have been contaminated with a less soluble substance.

  • Polymerization: Some degradation pathways can lead to the formation of higher molecular weight, insoluble oligomers or polymers.

  • Insoluble Degradants: A specific degradation product with low solubility in the parent compound may have formed and precipitated out.

The first step is to re-verify the compound's melting point; related compounds like 4-chloro-3-fluorophenol are solids at room temperature.[4][5] If your compound is expected to be liquid, the precipitate is likely an impurity or degradant. The recommended course of action is to characterize the material using analytical techniques like HPLC to assess purity and NMR or GC-MS to help identify the impurities.[6]

Q3: How can I proactively minimize degradation of my this compound stock?

A3: Proactive stability management is crucial. The following workflow and storage summary table outline the best practices for preserving the integrity of your compound.

Logical Workflow for Proactive Stability Management

G cluster_receipt Upon Receipt cluster_storage Storage & Handling cluster_monitoring Ongoing Monitoring start Receive Compound check_appearance Check Appearance & Certificate of Analysis (CoA) start->check_appearance aliquot Aliquot into smaller, single-use vials check_appearance->aliquot If CoA is acceptable inert_gas Blanket with Inert Gas (Argon or Nitrogen) aliquot->inert_gas seal Seal Tightly with PTFE-lined caps inert_gas->seal store Store at 2-8°C, Protected from Light seal->store periodic_check Periodic Visual Check (e.g., every 6 months) store->periodic_check purity_retest Re-test Purity via HPLC if changes are observed or after 12-24 months periodic_check->purity_retest

Caption: Proactive workflow for receiving, storing, and monitoring this compound.

Summary of Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2–8 °CReduces the rate of chemical degradation and minimizes evaporation of the volatile compound.[2]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and the formation of ether peroxides, which are common in ethers exposed to air.[3]
Light Amber Glass Vial / Store in DarkProtects the light-sensitive aromatic ring from photodegradation.[2]
Container Tightly Sealed Glass VialPrevents evaporation and contamination from moisture and air.
Handling Aliquot into smaller volumesMinimizes the number of freeze-thaw cycles and reduces the exposure of the bulk material to the atmosphere during use.
Section 3: Protocols & Methodologies

These protocols provide step-by-step guidance for key quality control and handling procedures.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol is designed to be a general-purpose method for assessing the purity of this compound.

  • Instrumentation & Columns:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[6]

  • Reagents & Mobile Phase:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade)

    • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water. (Note: This may require optimization).

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in Acetonitrile.

    • Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL using the mobile phase as the diluent.[6]

  • HPLC Parameters:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detector Wavelength: 254 nm (or scan for optimal wavelength with DAD).[6]

    • Run Time: 10-15 minutes.

  • Analysis:

    • Inject the prepared sample.

    • Integrate all peaks in the chromatogram.

    • Calculate purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100. A purity of ≥98% is generally considered good for most research applications.

Protocol 2: Recommended Procedure for Aliquoting and Long-Term Storage

This procedure ensures the long-term stability of your bulk material.

  • Preparation: Work in a clean, dry environment, preferably in a fume hood or glove box to minimize exposure to air and moisture.

  • Inert Atmosphere: If possible, perform the aliquoting under a gentle stream of inert gas (argon or nitrogen).

  • Aliquoting: Dispense the compound into smaller, appropriately sized amber glass vials suitable for single or limited use.

  • Inert Gas Blanketing: Before sealing, flush the headspace of each vial with inert gas for 5-10 seconds.

  • Sealing: Immediately cap each vial with a PTFE-lined cap to ensure an airtight seal.

  • Labeling: Clearly label each vial with the compound name, concentration (if a solution), and the date of aliquoting.

  • Storage: Place the labeled vials in a designated, temperature-controlled refrigerator (2-8°C) away from light sources.[1]

Section 4: Understanding the Chemistry of Degradation

Understanding the potential degradation pathways is key to preventing them. While specific degradation studies on this compound are not widely published, we can infer likely pathways based on its structure—an aromatic ether.

  • Ether Peroxide Formation: This is a primary concern for all ethers. In the presence of oxygen and initiated by light or heat, a radical reaction can occur at the carbon adjacent to the ether oxygen, leading to the formation of hydroperoxides. These peroxides are unstable and can lead to further degradation or become explosive upon concentration.[3]

  • Photodegradation: The aromatic ring, particularly with halogen substituents, can absorb UV light, leading to excited states that can undergo various reactions, including potential dehalogenation or ring cleavage over long-term exposure.

  • Hydrolysis: Although ethers are generally stable to hydrolysis, cleavage of the ether bond to form 4-chloro-3-fluorophenol and ethanol can occur under acidic or basic conditions, which could be initiated by impurities over time.

Potential Degradation Pathways

G cluster_peroxide Pathway 1: Peroxidation (Air + Light) cluster_hydrolysis Pathway 2: Hydrolysis (Trace Acid/Base) cluster_photo Pathway 3: Photodegradation parent This compound peroxide Ether Hydroperoxide Intermediate parent->peroxide O₂ / hν phenol 4-Chloro-3-fluorophenol parent->phenol H₂O / H⁺ or OH⁻ ethanol Ethanol dehalogenation Dehalogenated Species parent->dehalogenation hν (UV Light) further_degradation Further Degradation Products (Aldehydes, Carboxylic Acids) peroxide->further_degradation Decomposition ring_cleavage Ring Cleavage Products dehalogenation->ring_cleavage Further Reaction

Caption: Plausible degradation pathways for this compound under storage.

References
  • Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial Cell Factories, 13(1), 31. [Link]

  • ResearchGate. (n.d.). Functional verification of the 4-chlorophenol degradation pathway. Retrieved from [Link]

  • Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. Journal of Environmental Biology, 35(2), 231-241. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 4-Chlorophenol. Retrieved from [Link]

  • Lee, G. J., et al. (2022). Enhanced Bioremediation of 4-Chlorophenol by Electrically Neutral Reactive Species Generated from Nonthermal Atmospheric-Pressure Plasma. Applied and Environmental Microbiology, 88(8), e02353-21. [Link]

  • Course Hero. (n.d.). Chemistry Assignment Ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). Bacterial degradation pathways for 4-chlorophenol. Retrieved from [Link]

  • Japan Environmental Management Association for Industry. (n.d.). III Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Halogenation of Ethers: A Guide to Functional Group Preparations. Retrieved from [Link]

  • ResearchGate. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Retrieved from [Link]

  • PubMed. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethyl ether. Retrieved from [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. (2011). Halogenated Ethers: Physical & Chemical Properties. Retrieved from [Link]

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Technical Support Center: Drying and Moisture Removal in 4-Chloro-3-fluorophenetole Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 4-Chloro-3-fluorophenetole. This guide is designed for researchers, chemists, and process development professionals who work with this and similar halogenated aromatic ethers. The presence of water, even in trace amounts, can significantly impact reaction yields, promote side-product formation, and complicate purification. This document provides a structured, in-depth resource in a question-and-answer format to address the most common and critical issues related to moisture control.

Quick Reference: Comparison of Common Drying Methods

For a rapid assessment of the most suitable drying method for your specific application, consult the table below. The choice of method depends on the stage of your process (pre-reaction, workup, or final product isolation), the required level of dryness, and the chemical compatibility with your materials.

Method/AgentApplication StageSpeedCapacityFinal Moisture LevelKey Considerations & Compatibility
Anhydrous Na₂SO₄ Post-WorkupSlowHighModerate (~100-250 ppm)Neutral, good for pre-drying. Inefficient below 32°C.
Anhydrous MgSO₄ Post-WorkupFastHighLow (~25-100 ppm)Slightly acidic; avoid with highly acid-sensitive compounds.[1][2]
Molecular Sieves (3Å/4Å) Pre-Reaction (Solvents), In Situ Reaction, Post-WorkupModerate to SlowModerateVery Low (<10 ppm)Excellent for achieving super-dry conditions.[3][4][5][6] Must be activated. 4Å is a good general-purpose choice for solvents like toluene and DCM.[3]
Azeotropic Distillation In Situ Reaction, Post-WorkupFastHighLowExcellent for driving equilibrium reactions that produce water.[7][8] Requires a solvent that forms a low-boiling azeotrope with water (e.g., Toluene).[7][9][10]
High Vacuum Drying Final ProductSlowN/AVery LowRemoves residual solvent and water. Temperature must be controlled to prevent product sublimation or decomposition.[2][9]

Frequently Asked Questions (FAQs)

Here we address common, direct questions encountered during routine laboratory work involving this compound.

Q1: My ¹H NMR spectrum of the final this compound product shows a persistent broad singlet around 1.5-2.0 ppm. Is this water, and how do I remove it?

A: Yes, a broad peak in this region of a deuterated chloroform (CDCl₃) spectrum is characteristic of residual water. While seemingly minor, this indicates that your final product is not completely dry, which can be problematic for subsequent moisture-sensitive reactions or for meeting analytical specifications.

Causality: This issue typically arises from an incomplete drying step after an aqueous workup or from exposure to atmospheric moisture during isolation. Halogenated aromatic compounds can be dense oils or low-melting solids, making it difficult to remove the last traces of water by simple rotary evaporation.

Solution: For removing trace water from the final, isolated product, high vacuum drying is the most effective method.[2][9]

  • Place the product in a suitable flask (e.g., a round-bottom flask).

  • Connect the flask to a high vacuum line (Schlenk line) with a cold trap in place.

  • Apply vacuum gradually. For an oil, gentle stirring may improve efficiency.

  • Dry for several hours (or overnight for stubborn samples) at ambient temperature. Gentle heating can be applied, but must be done cautiously, as this compound's precursor, 4-Chloro-3-fluorophenol, has a boiling point of 84°C at 44 mmHg, suggesting the phenetole derivative may also have significant vapor pressure.[11][12]

Q2: I'm performing a Williamson ether synthesis to produce this compound from 4-Chloro-3-fluorophenol. The reaction seems sluggish and gives a low yield. Could water be the culprit?

A: Absolutely. The Williamson ether synthesis involves a deprotonated phenol (a phenoxide), which is a strong nucleophile. Water is problematic for two main reasons:

  • Reagent Consumption: The base used to deprotonate the phenol (e.g., NaH, K₂CO₃) can be consumed by reacting with water.

  • Solvation Shells: Water can solvate the phenoxide, reducing its nucleophilicity and slowing down the desired Sₙ2 reaction.

Solution: Ensure all reagents and solvents are rigorously dried before starting the reaction.

  • Solvent Drying: Use a freshly dried, anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile). The gold standard for drying solvents to very low water levels is treatment with activated molecular sieves.[5][6] For acetonitrile, 3Å sieves are recommended to prevent co-adsorption of the solvent itself.[4]

  • Reagent Drying: 4-Chloro-3-fluorophenol is a solid and can be dried in a vacuum oven at a temperature below its melting point (54-56°C) before use.[11][12] If using a base like potassium carbonate, it should be dried in an oven at >150°C for several hours.

Q3: After my aqueous workup, I used anhydrous sodium sulfate to dry the organic layer (e.g., in dichloromethane), but the solution still looks cloudy. Why?

A: Cloudiness in the organic layer after adding a drying agent is a clear sign that the solution is still wet. This happens for a few key reasons:

  • Insufficient Drying Agent: You may not have added enough Na₂SO₄ to absorb all the water.

  • Low Efficiency: Sodium sulfate has a high capacity for water but is a low-intensity, slow-acting drying agent. It is excellent for removing visible water droplets but less effective at removing dissolved water to very low levels.

  • Bound Water: The decahydrate of sodium sulfate is unstable above 32°C. If you are working at a lower temperature, its drying efficiency can decrease.

Solution:

  • Pre-wash with Brine: Before adding any drying agent, always perform a final wash of your organic layer with a saturated aqueous sodium chloride (brine) solution.[2][9] This removes the bulk of the dissolved water via the common ion effect.

  • Use a More Efficient Agent: Switch to anhydrous magnesium sulfate (MgSO₄). It is a faster and more efficient drying agent than Na₂SO₄.[2] Add it portion-wise until some of the powder remains free-flowing ("snow-globe" effect), indicating the water has been consumed.

  • Allow Sufficient Time: Even with MgSO₄, allow the solution to stand for at least 15-20 minutes with occasional swirling to ensure complete drying before filtering.[2]

Troubleshooting Guide: Advanced Scenarios

This section provides solutions for more complex problems that require a deeper understanding of the underlying chemical principles.

Scenario 1: My reaction generates water as a byproduct, and the equilibrium is unfavorable. How can I remove the water in situ to drive the reaction to completion?

A: For reactions that produce water, such as acetal formations or some condensation reactions, active removal of water is critical to shift the equilibrium towards the products, in accordance with Le Chatelier's principle.[7][8][13]

Primary Solution: Azeotropic Distillation with a Dean-Stark Apparatus This is the classic and most effective method for removing water from a refluxing reaction mixture.[7][8][14]

Causality: The technique relies on adding a solvent (an entrainer) that is immiscible with water and forms a minimum-boiling azeotrope with it.[15][16] Toluene is a common choice, as the toluene-water azeotrope boils at 84.1°C, which is lower than the boiling point of water (100°C) or toluene (110.7°C).[10]

Detailed Protocol: Water Removal using a Dean-Stark Trap
  • Assembly: Set up your reaction in a round-bottom flask with a magnetic stir bar. Attach a Dean-Stark trap to the flask, and fit a reflux condenser on top of the trap.[13][17][18]

  • Solvent Choice: Use toluene as the reaction solvent if compatible with your chemistry. If not, it can be added as an entrainer to another higher-boiling solvent.

  • Execution: Heat the reaction to reflux. The vapor, containing both toluene and water, will rise into the condenser.

  • Separation: The condensed liquids drip into the graduated arm of the Dean-Stark trap. Because water is denser than toluene and immiscible, it will form a distinct lower layer.[18]

  • Solvent Return: As the trap fills, the upper toluene layer will eventually reach the side-arm and flow back into the reaction flask, allowing the reaction to continue with now-drier solvent.[8][18]

  • Monitoring: The reaction is complete when water stops collecting in the arm of the trap. The collected volume can be used to monitor the reaction's progress.

Diagram: Dean-Stark Workflow

G cluster_flask Reaction Flask cluster_trap Dean-Stark Trap A Reaction Mixture (e.g., in Toluene) B Vapor (Toluene-Water Azeotrope) A->B Heat/Reflux C Condensed Azeotrope D Phase Separation Water (Bottom) | Toluene (Top) C->D E Dry Toluene Returns to Flask D->E Overflow F Water Collects in Trap D->F E->A G Reflux Condenser B->G G->C Condensation

Caption: Workflow for azeotropic water removal using a Dean-Stark apparatus.

Scenario 2: The synthesis of this compound is complete, but during the aqueous workup, a persistent emulsion has formed that won't separate.

A: Emulsions are a common and frustrating problem during the workup of many organic reactions. They are colloidal suspensions of one liquid in another, stabilized by surfactants or fine particles, effectively trapping your product and preventing clean layer separation.

Causality: The presence of partially soluble byproducts, unreacted starting materials (like the slightly acidic 4-chloro-3-fluorophenol), or salts can act as emulsifying agents. Vigorous shaking of the separatory funnel is a common cause.

Troubleshooting Steps:

  • Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Often, the layers will separate on their own.

  • Brine Wash: Add a significant volume of saturated brine.[9] The increased ionic strength of the aqueous phase often forces the organic material out of solution and breaks the emulsion.

  • Gentle Agitation: Gently swirl or rock the separatory funnel instead of shaking vigorously.

  • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite or glass wool can sometimes break up the colloidal particles.

  • Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the polarity enough to resolve the layers.

Diagram: Decision Tree for Drying Agent Selection

G cluster_choices q1 What is the application stage? a1 Pre-Reaction (Solvent/Reagent Drying) q1->a1 a2 Post-Aqueous Workup q1->a2 a3 Final Product Drying q1->a3 q2 Is absolute dryness (<10 ppm H₂O) required for the reaction? a1->q2 q3 Is the compound sensitive to acid? a2->q3 ans_final Dry under High Vacuum (Control Temperature) a3->ans_final ans_yes Use Activated Molecular Sieves (3Å or 4Å) q2->ans_yes Yes ans_no Use standard anhydrous solvent from a purification system or dry over Na₂SO₄/MgSO₄ q2->ans_no No ans_acid_yes 1. Wash with Brine 2. Dry over Anhydrous Na₂SO₄ q3->ans_acid_yes Yes ans_acid_no 1. Wash with Brine 2. Dry over Anhydrous MgSO₄ (Faster & More Efficient) q3->ans_acid_no No

Caption: Decision tree for selecting the appropriate drying method.

References

  • Vertex AI Search Result[3]: Molecular Sieve for Solvent Drying: 3A & 4A Desiccants. Available at:

  • Vertex AI Search Result[4]: Using molecular sieves for solvent drying. Available at:

  • Vertex AI Search Result[7]: Azeotropic distillation (Dean-Stark) - Chemistry Online. Available at:

  • Vertex AI Search Result[5]: Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Available at:

  • Vertex AI Search Result: Molecular Sieves - Sigma-Aldrich. Available at:

  • Vertex AI Search Result[17]: Dean-Stark Setup Guide for Chemists | PDF | Laboratory Equipment - Scribd. Available at:

  • Vertex AI Search Result[14]: Dean stark extractor - Vinci Technologies. Available at:

  • Vertex AI Search Result[8]: Dean–Stark apparatus - Grokipedia. Available at:

  • Vertex AI Search Result[9]: How To: Remove Residual Water - Department of Chemistry : University of Rochester. Available at:

  • Vertex AI Search Result[6]: Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Available at:

  • Vertex AI Search Result[18]: Dean–Stark apparatus - Wikipedia. Available at:

  • Vertex AI Search Result[13]: Video: Dean-Stark Trap: Principle, Use in Chemical Reactions - JoVE. Available at:

  • Vertex AI Search Result[10]: Azeotropic Distillation - YouTube. Available at:

  • Vertex AI Search Result[15]: Azeotropic distillation - Wikipedia. Available at:

  • Vertex AI Search Result[11]: 4-Chloro-3-fluorophenol | 348-60-7 - ChemicalBook. Available at:

  • Vertex AI Search Result[12]: 4-Chloro-3-fluorophenol. Available at:

  • Vertex AI Search Result: 4-Chloro-3-fluorophenol 98 348-60-7 - Sigma-Aldrich. Available at:

  • Vertex AI Search Result[16]: Azeotropic distillation - Bionity. Available at:

  • Vertex AI Search Result[1]: Drying agents in Chemistry - Reddit. Available at:

  • Vertex AI Search Result[2]: Tips & Tricks: Drying Methods - Department of Chemistry : University of Rochester. Available at:

  • Vertex AI Search Result: Using drying agents. Available at:

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Technical Support Center: High-Purity Purification of 4-Chloro-3-fluorophenetole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for achieving high-purity 4-Chloro-3-fluorophenetole via column chromatography. We will address common experimental challenges through detailed troubleshooting guides and FAQs, grounding our recommendations in established chromatographic principles.

Section 1: Foundational Principles & Pre-Chromatography Workflow

Successful column chromatography is not merely about following a recipe; it's about understanding the physicochemical properties of the target molecule and its potential contaminants. This section establishes the logical framework for developing a robust purification protocol.

Q1: What are the key molecular properties of this compound that dictate its chromatographic behavior?

This compound is a moderately polar halogenated aromatic ether. Its behavior on a polar stationary phase like silica gel is governed by a balance of interactions:

  • Ether Group (-OEt): The lone pairs on the oxygen atom can act as a hydrogen bond acceptor, providing a primary site for interaction with the silanol groups (Si-OH) of the silica gel stationary phase.[1][2]

  • Aromatic Ring: The π-electron system of the benzene ring can induce dipoles in the stationary phase, leading to moderate adsorption.

  • Halogen Substituents (Cl, F): The electronegative chlorine and fluorine atoms withdraw electron density from the ring, slightly increasing the molecule's polarity compared to unsubstituted phenetole.

Crucially, this compound lacks a hydrogen bond donor (like the -OH group in a phenol), making it significantly less polar than its common precursor, 4-Chloro-3-fluorophenol.[3] This large polarity difference is the key to a successful separation from any unreacted starting material.

Q2: How do I develop and optimize a mobile phase system using Thin-Layer Chromatography (TLC) before committing to a large-scale column?

Thin-Layer Chromatography (TLC) is an indispensable preliminary step. It is a rapid, low-cost method to forecast the separation that will occur on a column, saving significant time and resources.[1][4] An ideal mobile phase for column chromatography should provide a Retention Factor (Rf) of 0.25-0.35 for the target compound on a TLC plate.[4]

Step-by-Step TLC Protocol for Method Development:

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of about 1%.[4]

  • Spotting: Using a capillary tube, spot the crude mixture, a co-spot (crude plus pure starting material), and the pure starting material (if available) onto a silica gel TLC plate. Keep the spots small and about 1 cm from the bottom edge.[5][6]

  • Solvent System Selection: Start with a low-polarity mobile phase and gradually increase its polarity. For this compound, a binary mixture of a non-polar solvent (Hexanes or Heptane) and a moderately polar solvent (Ethyl Acetate or Dichloromethane) is an excellent starting point.[7]

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the spots.[6][8] Cover the chamber to maintain a saturated atmosphere.

  • Analysis: Once the solvent front is about 1 cm from the top of the plate, remove it, mark the solvent front, and visualize the spots (typically under a UV lamp).

  • Optimization:

    • If Rf is too low (<0.2): The mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., move from 5% Ethyl Acetate in Hexanes to 10%).[8]

    • If Rf is too high (>0.8): The mobile phase is too polar. Decrease the proportion of the more polar solvent.[8]

    • Goal: Achieve good separation between the product spot (Rf ≈ 0.25-0.35) and all other impurity spots.

Section 2: High-Purity Column Chromatography Protocol

This section provides a detailed, step-by-step methodology for the purification of this compound.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Finalization TLC 1. TLC Method Development Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Equilibrate 4. Equilibrate Column Pack->Equilibrate Load 5. Load Crude Sample Equilibrate->Load Elute 6. Elute with Mobile Phase Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions (TLC) Collect->Analyze Combine 9. Combine Pure Fractions Analyze->Combine Evaporate 10. Solvent Removal Combine->Evaporate Final High-Purity Product Evaporate->Final

Caption: Workflow for column chromatography purification.

Step-by-Step Methodology
  • Column Preparation:

    • Select a glass column with a stopcock. A general rule is to use 50-100 g of silica gel for every 1 g of crude material.

    • Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial, least polar mobile phase determined by your TLC analysis (e.g., 5% Ethyl Acetate in Hexanes).[9]

    • Pour the slurry into the column and use gentle air pressure or tapping to create a uniform, tightly packed bed free of air bubbles or channels.[9]

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.

    • Alternatively, for less soluble materials, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent to get a free-flowing powder. Carefully add this powder to the top of the column. This technique often results in sharper bands and better separation.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column. Never let the solvent level drop below the top of the silica bed.[10]

    • Begin elution with the low-polarity solvent system determined by TLC. If impurities are close to your product, a gradient elution may be necessary. This involves gradually increasing the polarity of the mobile phase over time (e.g., increasing from 5% to 10% Ethyl Acetate in Hexanes).

    • Collect the eluent in a series of labeled test tubes or flasks. The size of the fractions depends on the column size, but 10-20 mL fractions are typical for a medium-sized column.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product. Spot every few fractions on a single TLC plate for direct comparison.

    • Combine the fractions that show a single spot corresponding to the Rf of pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Recommended Starting Conditions
ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Industry standard for normal-phase separation of moderately polar organic compounds; cost-effective and provides high resolution.[2]
Mobile Phase (Eluent) Hexanes/Heptane with Ethyl AcetateA common, effective system. Start with a low percentage of Ethyl Acetate (e.g., 2-5%) and increase as needed based on TLC.
Loading Technique Dry Loading (adsorbed on silica)Minimizes band broadening, leading to better resolution, especially if the crude product has limited solubility in the mobile phase.
Elution Mode Isocratic or Step-GradientStart isocratically (constant solvent composition). If separation is difficult, switch to a step-gradient (e.g., run 5 column volumes of 5% EtOAc, then switch to 10% EtOAc).

Section 3: Troubleshooting Guide

Even with careful planning, issues can arise. This guide provides a logical approach to diagnosing and solving common chromatography problems.

Troubleshooting Logic Diagram

G cluster_problem Problem Identification cluster_solution Potential Solutions Start Problem Observed P1 Poor Separation (Overlapping Spots) Start->P1 P2 Compound Elutes Too Quickly (High Rf) Start->P2 P3 Compound Stuck on Column (Low/No Rf) Start->P3 P4 Streaking or Tailing Bands Start->P4 S1 S1 P1->S1 S3 Reduce Sample Load Column may be overloaded Use a wider column P1->S3 S5 Use a Different Solvent System e.g., Hexanes/Dichloromethane Provides different selectivity P1->S5 P2->S1 S2 S2 P3->S2 P4->S3 S4 Check Sample Solubility & Purity Compound may be degrading or precipitating Use dry loading method P4->S4

Caption: A decision tree for troubleshooting common chromatography issues.

Q&A Troubleshooting

Q: My product is eluting with the solvent front (Rf is too high). How do I fix this? This indicates your mobile phase is too polar, causing the compound to spend too much time in the mobile phase instead of adsorbing to the stationary phase.[11]

  • Solution: Decrease the polarity of your eluent. For a Hexanes/Ethyl Acetate system, significantly reduce the percentage of ethyl acetate (e.g., from 15% to 5%). Confirm the new Rf is in the target range (0.25-0.35) via TLC before running the column.[8]

Q: I've been eluting for a long time and my product hasn't come off the column (Rf is too low or zero). What should I do? This is the opposite problem: your mobile phase is not polar enough to displace the compound from the silica gel.

  • Solution: Gradually increase the polarity of the mobile phase. You can do this in a stepwise fashion. For example, if you started with 5% ethyl acetate in hexanes, switch to a 10% mixture, then 15%, and so on, collecting fractions at each step. This gradient elution will eventually find the polarity needed to move your compound.[7]

Q: The separation between my product and a key impurity is very poor. This is a selectivity issue. Simply making the solvent more or less polar may not be enough if two compounds have very similar polarities in that specific solvent system.

  • Solution 1 (Optimize Gradient): Use a very shallow polarity gradient. A slow, gradual increase in the polar solvent can often resolve closely running spots.

  • Solution 2 (Change Solvents): Change the composition of the mobile phase entirely. The interactions between solvents, your compound, and the stationary phase are complex. Switching from ethyl acetate to dichloromethane, for example, can alter the selectivity and may resolve the compounds. Always test new solvent systems on TLC first.

Q: My collected fractions show long streaks or "tailed" spots on the analysis TLC. Tailing is often a sign of overloading the column or a compound interacting too strongly or irreversibly with the stationary phase.

  • Solution 1 (Reduce Load): You may have loaded too much crude material onto the column. As a rule of thumb, do not exceed a 1:100 ratio of crude material to silica gel by weight.

  • Solution 2 (Check for Acidity): Silica gel is slightly acidic and can sometimes interact strongly with basic compounds.[5] While this compound is neutral, some impurities might not be. Adding a very small amount (e.g., 0.1%) of a neutralizer like triethylamine to the mobile phase can sometimes improve peak shape, but this should be used cautiously as it will alter the mobile phase polarity.

Section 4: Frequently Asked Questions (FAQs)

Q1: Is silica gel the only option for the stationary phase? What about alumina or reverse-phase? For this specific molecule, silica gel is the most logical and cost-effective choice. Alumina can also be used for normal-phase chromatography but is generally more basic and may offer different selectivity. Reverse-phase chromatography (using a non-polar stationary phase like C18 silica and a polar mobile phase like water/acetonitrile) is an option, particularly for highly polar impurities, but is more commonly used in HPLC and can be more expensive for preparative scale purification.

Q2: How pure does my crude material need to be before loading it on the column? Column chromatography is a powerful purification technique, but it works best when the desired compound is a significant component of the crude mixture. If the crude material contains a large amount of very polar baseline material or non-polar material that elutes immediately, a pre-purification step like a simple filtration or a liquid-liquid extraction can be beneficial. For example, washing the crude organic extract with a dilute base (like sodium bicarbonate solution) can remove any residual acidic starting material (4-Chloro-3-fluorophenol).[12][13]

Q3: Can I reuse my column? It is generally not recommended to reuse silica gel columns in a research or drug development setting where high purity is paramount. It is very difficult to ensure that all previously loaded compounds have been completely eluted. Cross-contamination is a significant risk that can compromise the purity of subsequent batches. The cost of fresh silica gel is minimal compared to the value of a pure compound and the time lost to a failed purification.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to 4'-Chloro-3'-fluoroacetophenone (CAS: 151945-84-5).
  • ChemicalBook. (n.d.). 4-Chloro-3-fluorophenol | 348-60-7.
  • Benchchem. (n.d.). Impact of reaction conditions on 4'-Chloro-3'-fluoroacetophenone purity.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder.
  • ChemHelpASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
  • UCLA Chemistry and Biochemistry. (n.d.). Thin Layer Chromatography (TLC).
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
  • SMTL. (2013, October 21). 【4K】-- Column Chromatography (Purification) [Video]. YouTube.
  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications.
  • Sigma-Aldrich. (n.d.). Tips & Tricks for Thin-Layer Chromatography.
  • ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?.
  • Chemistry LibreTexts. (2023, August 29). B. Column Chromatography.
  • Sigma-Aldrich. (n.d.). 4-Chloro-3-fluorophenol 98 348-60-7.
  • Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC).
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.

Sources

Technical Support Center: Characterization of Unexpected Byproducts in 4-Chloro-3-fluorophenetole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-chloro-3-fluorophenetole. This guide is designed for researchers, scientists, and drug development professionals who may encounter unexpected byproducts during their synthetic procedures. Purity of intermediates is paramount, and this document provides in-depth troubleshooting guides and frequently asked questions to help you identify, minimize, and characterize unwanted impurities.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and industrially scalable method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenoxide with an ethylating agent.[1][2][3] The typical pathway starts with 4-chloro-3-fluorophenol, which is deprotonated by a suitable base to form the corresponding phenoxide. This nucleophilic phenoxide then attacks an ethylating agent, such as ethyl iodide or diethyl sulfate, in an SN2 reaction to yield the target ether.[4]

Williamson Ether Synthesis phenol 4-Chloro-3-fluorophenol phenoxide 4-Chloro-3-fluorophenoxide Anion phenol->phenoxide Deprotonation base Base (e.g., K₂CO₃, NaOH) base->phenoxide ethylating_agent Ethylating Agent (e.g., Et-I, Et₂SO₄) phenetole This compound ethylating_agent->phenetole phenoxide->phenetole SN2 Attack salt Byproduct Salt O_vs_C_Alkylation cluster_paths Reaction Pathways Start 4-Chloro-3-fluorophenoxide Anion O_Alk O-Alkylation (Favored) Start->O_Alk  Polar Aprotic Solvent  (e.g., DMF, DMSO) C_Alk C-Alkylation (Side Reaction) Start->C_Alk  Protic Solvent  (e.g., H₂O, EtOH) Product_O This compound (Desired Product) O_Alk->Product_O Product_C Ethyl-4-chloro-3-fluorocyclohexadienone (Intermediate) C_Alk->Product_C Product_C_final C-Ethyl-4-chloro-3-fluorophenol (Isomeric Byproduct) Product_C->Product_C_final Tautomerization

Caption: Competing O- vs. C-alkylation pathways.

Step-by-Step Solutions:

  • Solvent Modification: The choice of solvent is the most critical factor. [5] * Action: Switch from any protic solvents (like ethanol or water) to a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

    • Rationale: Protic solvents solvate the oxygen atom of the phenoxide through hydrogen bonding, hindering its ability to act as a nucleophile and making the carbon atoms of the ring more competitive sites for alkylation. [5][6]2. Counter-ion Consideration: The cation associated with the phenoxide can influence the reaction site.

    • Action: If using a sodium base (e.g., NaOH, NaH), consider switching to a potassium or cesium base (e.g., K₂CO₃, Cs₂CO₃).

    • Rationale: Larger, "softer" cations like K⁺ and Cs⁺ associate less tightly with the "hard" oxygen atom of the phenoxide. This increased dissociation leaves the oxygen more available for O-alkylation. [6]3. Temperature Control:

    • Action: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and gently warm if necessary.

    • Rationale: O-alkylation typically has a lower activation energy and is kinetically favored. Higher temperatures can provide the energy needed to overcome the barrier for the thermodynamically controlled C-alkylation product.

Guide 2: Analytical Workflow for Unknown Impurity Identification

Symptom: A significant, unknown peak appears in your reaction monitoring (TLC, GC-MS, or LC-MS).

Protocol: This workflow provides a logical sequence of steps to characterize the unknown component.

Troubleshooting_Flowchart start Unknown Peak Detected gcms Step 1: Run GC-MS Analysis start->gcms check_mass Analyze Mass Spectrum (M+) gcms->check_mass mass_product Mass = Product MW? check_mass->mass_product Obtain Spectrum mass_sm Mass = Starting Material MW? mass_product->mass_sm No isolate Step 2: Isolate Impurity (Prep-HPLC or Column Chromatography) mass_product->isolate Yes (Isomer) mass_other Check Common Byproduct Masses (e.g., Diethyl Ether, Dimer) mass_sm->mass_other No structure Elucidate Structure mass_sm->structure Yes (Unreacted SM) mass_other->isolate No (Truly Unknown) mass_other->structure Yes (Known Byproduct) nmr Step 3: Run NMR (¹H, ¹³C, ¹⁹F) isolate->nmr nmr->structure

Caption: Diagnostic workflow for unknown impurity.

Detailed Steps:

  • GC-MS Analysis:

    • Objective: Obtain the molecular weight and fragmentation pattern of the impurity. [7][8][9] * Procedure: Inject an aliquot of the crude reaction mixture into a GC-MS system.

    • Interpretation:

      • Compare the molecular ion (M+) peak of the impurity to the molecular weights of the starting material, product, and common byproducts (see table in FAQ 2).

      • If the mass matches the product, you likely have an isomer.

      • If the mass is higher, consider dimerization or reaction with the solvent.

  • Preparative Chromatography:

    • Objective: Isolate a pure sample of the impurity for further analysis.

    • Procedure: Based on the polarity observed in TLC, perform column chromatography or preparative HPLC to separate the impurity from the main product and starting materials.

  • NMR Spectroscopy:

    • Objective: Obtain definitive structural information.

    • Procedure: Dissolve the isolated impurity in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

    • Interpretation:

      • ¹H NMR: Look for the characteristic O-CH₂ triplet (~4.0 ppm) and CH₃ triplet (~1.4 ppm) of the ethyl group. Their absence or different splitting patterns can indicate C-alkylation or another structural change.

      • ¹³C NMR: Confirm the number of unique carbons.

      • ¹⁹F NMR: The chemical shift and coupling constants are highly sensitive to the electronic environment and can help confirm the substitution pattern on the aromatic ring.

Section 3: References

  • European Patent Office. Preparation of 4-fluorophenols - EP 0188848 A1. Available at: [Link]

  • ChemistryViews. C- or O-Alkylation? (2012). Available at: [Link]

  • SpectraBase. Phenetole, p-methyl- - Optional[MS (GC)]. Available at: [Link]

  • ResearchGate. Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography–mass spectrometry. Available at: [Link]

  • University Course Material. The Williamson Ether Synthesis. Available at: [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

  • CONICET. Selective synthesis of p-ethylphenol by gas-phase alkylation of phenol with ethanol. Available at: [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. Available at: [Link]

  • PubMed. Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography-mass spectrometry. Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available at: [Link]

  • MDPI. Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design. (2022). Available at: [Link]

  • PubMed Central. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Available at: [Link]

  • Reddit. What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? (2011). Available at: [Link]

  • Owlstown. Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in. (2016). Available at: [Link]

  • University Course Material. Prof D Craig 2.O1 Organic Synthesis Lecture 3. (2004). Available at: [Link]

  • PubMed Central. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. (2022). Available at: [Link]

  • Wikipedia. Phenol. Available at: [Link]

  • PharmaXChange.info. Phenolates- O-alkylation and C-alkylation. (2011). Available at: [Link]

  • Chemistry Steps. Reactions of Phenols. Available at: [Link]

  • MDPI. Kinetics of Different Substituted Phenolic Compounds’ Aqueous OH Oxidation in Atmosphere. Available at: [Link]

  • PubMed. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Available at: [Link]

  • PubMed. Analytical and Sensory Characterization of the Stereoisomers of 3-Mercaptocycloalkanones and 3-Mercaptocycloalkanols. (2020). Available at: [Link]

  • ResearchGate. Analytical and Sensory Characterization of the Stereoisomers of 3-Mercaptocycloalkanones and 3-Mercaptocycloalkanols. Available at: [Link]

  • ResearchGate. Characterization of Isomers in Solid Aluminum tris-(Quinoline-8-olate) by 27Al NMR. Available at: [Link]

  • PubMed. Analysis of the Isomers of New Chiral Psychoactive Substances Using Enantioselective High-Performance Liquid Chromatography-Mass Spectrometry. Available at: [Link]

Sources

Validation & Comparative

A Comprehensive Spectroscopic Guide to 4-Chloro-3-fluorophenetole: A Comparative Analysis of ¹H and ¹³C NMR Spectra

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 4-Chloro-3-fluorophenetole. In the absence of a publicly available, experimentally verified spectrum for this specific molecule, this document leverages foundational NMR principles and comparative data from structurally analogous compounds to construct a detailed, predictive analysis. This approach is designed to equip researchers, chemists, and drug development professionals with a robust framework for the structural elucidation and verification of substituted phenetole derivatives.

The narrative explains the causal relationships behind spectral patterns, grounding predictions in the established effects of halogen and alkoxy substituents on aromatic systems. By integrating theoretical predictions with a standardized experimental protocol, this guide serves as a self-validating reference for scientists working with complex halogenated organic molecules.

Theoretical Framework: Understanding Substituent Effects

The chemical shifts and coupling patterns observed in the NMR spectra of this compound are dictated by the electronic environment of each nucleus. The molecule's structure, featuring an ethoxy group, a fluorine atom, and a chlorine atom on a benzene ring, creates a unique and predictable spectroscopic fingerprint.

  • Ethoxy Group (-OCH₂CH₃): As an electron-donating group (EDG) through resonance, the ethoxy moiety increases electron density at the ortho and para positions of the benzene ring. This effect causes the nuclei at these positions to be more shielded, shifting their NMR signals upfield (to a lower ppm value).

  • Halogens (-F, -Cl): Fluorine and chlorine are electronegative atoms that withdraw electron density through induction, a deshielding effect that shifts signals downfield (to a higher ppm value).[1][2] However, they also possess lone pairs that can be donated into the ring via resonance, a shielding effect. For halogens, the inductive effect is generally stronger, leading to a net deshielding of the aromatic ring.[3]

  • ¹⁹F-¹³C and ¹⁹F-¹H Coupling: A key feature in the NMR spectra of fluorinated compounds is spin-spin coupling between the fluorine nucleus (¹⁹F, I=½, 100% natural abundance) and nearby carbon and proton nuclei. This coupling is observed over multiple bonds and its magnitude (J-value) is highly informative for signal assignment.[3][4] One-bond couplings (¹JCF) are typically very large, while two-bond (²JCF), three-bond (³JCF), and even four-bond (⁴JCF) couplings are also commonly observed.[3]

These competing electronic effects result in a nuanced distribution of electron density across the molecule, which can be precisely mapped through ¹H and ¹³C NMR analysis.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit signals in two distinct regions: the aromatic region and the aliphatic region corresponding to the ethoxy group.

Aromatic Region (δ 6.5-8.0 ppm)

The three protons on the aromatic ring are chemically distinct, leading to three separate signals. Their predicted chemical shifts and multiplicities are determined by their position relative to the substituents.

  • H-2: This proton is ortho to the ethoxy group and meta to the chlorine atom. The strong donating effect of the ethoxy group will shield this proton significantly. It will be split by H-6 (a small ⁴JHH long-range coupling) and H-5 (³JHHortho coupling). More significantly, it will exhibit coupling to the fluorine at C-3 (³JHF). This will likely result in a doublet of doublets.

  • H-5: This proton is ortho to the chlorine atom and meta to both the ethoxy and fluorine groups. It is expected to be the most downfield of the aromatic protons due to the proximity of two electron-withdrawing halogens. It will be split into a doublet by the adjacent H-6 (³JHHortho coupling) and potentially show a smaller coupling to fluorine (⁴JHF).

  • H-6: This proton is ortho to both the ethoxy group and the chlorine atom. It will experience shielding from the ethoxy group and deshielding from the chlorine. It will be split into a doublet by H-5 (³JHHortho coupling).

Aliphatic Region (δ 1.0-4.5 ppm)

The ethoxy group gives rise to two signals characteristic of an ethyl group.

  • Methylene Protons (-OCH₂-): These protons are directly attached to the oxygen atom, which deshields them. They will appear as a quartet due to coupling with the three protons of the adjacent methyl group (n+1 rule, 3+1=4). A typical chemical shift for such protons in phenetole is around 4.0 ppm.[5]

  • Methyl Protons (-CH₃): These protons are more shielded and will appear further upfield. They will be split into a triplet by the two protons of the adjacent methylene group (n+1 rule, 2+1=3). A typical chemical shift is around 1.4 ppm.[5]

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show eight distinct signals, six for the aromatic carbons and two for the ethoxy group carbons. The chemical shifts are heavily influenced by the attached substituents, and several carbons will exhibit splitting due to C-F coupling.

  • C-1 (ipso-carbon to -OEt): This carbon is attached to the strongly deshielding oxygen atom and is expected to be significantly downfield.

  • C-2: This carbon is shielded by the ortho -OEt group. It will exhibit a two-bond coupling to fluorine (²JCF).

  • C-3 (ipso-carbon to -F): This carbon is directly bonded to fluorine, resulting in strong deshielding and a very large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz).[6] This is one of the most characteristic signals in the spectrum.

  • C-4 (ipso-carbon to -Cl): The carbon attached to chlorine is deshielded due to the halogen's electronegativity.[4][7] It will also show a two-bond coupling to fluorine (²JCF).

  • C-5: This carbon is influenced by the ortho chlorine and para ethoxy group. It will exhibit a three-bond coupling to fluorine (³JCF).

  • C-6: This carbon is influenced by the ortho ethoxy group and will show a four-bond coupling to fluorine (⁴JCF), which may be small.

  • Ethoxy Carbons (-OCH₂CH₃): The methylene carbon (-OCH₂) is deshielded by the oxygen and will appear around 60-70 ppm. The terminal methyl carbon (-CH₃) is highly shielded and will appear upfield, typically around 15 ppm.

Data Summary and Visualization

The predicted NMR data are summarized in the tables below. These values are estimated based on established substituent effects and data from analogous compounds.[3][6]

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2 ~6.95 dd ³JHF ≈ 8.0, ³JHH ≈ 8.5
H-5 ~7.25 d ³JHH ≈ 8.5
H-6 ~7.10 d ³JHH ≈ 8.5
-OCH₂- ~4.05 q ³JHH ≈ 7.0

| -CH₃ | ~1.40 | t | ³JHH ≈ 7.0 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constant (J, Hz)
C-1 ~155 d ⁴JCF ≈ 3
C-2 ~110 d ²JCF ≈ 23
C-3 ~158 d ¹JCF ≈ 248
C-4 ~120 d ²JCF ≈ 20
C-5 ~128 d ³JCF ≈ 8
C-6 ~118 s (or small d) ⁴JCF ≈ <2
-OCH₂- ~64 s -

| -CH₃ | ~15 | s | - |

Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with the IUPAC numbering used for NMR assignments.

Sources

Comparative reactivity of 4-Chloro-3-fluorophenetole vs 4-chloro-2-fluorophenetole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Reactivity of 4-Chloro-3-fluorophenetole and 4-chloro-2-fluorophenetole

For researchers, medicinal chemists, and professionals in process development, a nuanced understanding of isomeric reactivity is critical for strategic synthetic planning. This guide provides a detailed comparative analysis of two closely related halogenated phenetole isomers: this compound and 4-chloro-2-fluorophenetole. We will dissect the subtle yet significant interplay of electronic and steric effects that govern their behavior in key chemical transformations, moving from theoretical prediction to practical experimental design.

Introduction: Structural and Electronic Profiles

Phenetole (ethoxybenzene) and its derivatives are common structural motifs in pharmaceuticals and agrochemicals. The introduction of halogen substituents dramatically alters the physicochemical properties and reactivity of the aromatic ring. The two isomers , this compound and 4-chloro-2-fluorophenetole, present a compelling case study in how the positional change of a single fluorine atom can redirect chemical behavior.

PropertyThis compound4-Chloro-2-fluorophenetole
Structure this compound Structure4-Chloro-2-fluorophenetole Structure
IUPAC Name 1-Chloro-2-fluoro-4-ethoxybenzene2-Chloro-1-fluoro-4-ethoxybenzene
Molecular Formula C₈H₈ClFOC₈H₈ClFO
Molecular Weight 174.60 g/mol 174.60 g/mol

At the heart of their differential reactivity are the electronic contributions of the ethoxy (–OCH₂CH₃), chloro (–Cl), and fluoro (–F) substituents.

  • Ethoxy Group (–OEt): This group exerts a strong electron-donating resonance effect (+R) due to the lone pairs on the oxygen, and a moderate electron-withdrawing inductive effect (-I). The resonance effect dominates, making the ethoxy group a powerful activating, ortho, para-directing substituent for electrophilic aromatic substitution.

  • Halogens (–F, –Cl): Both fluorine and chlorine are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I).[1][2] They also possess lone pairs capable of a weaker electron-donating resonance effect (+R).[3] Overall, halogens are deactivating yet remain ortho, para-directing. Fluorine's inductive effect is stronger than chlorine's, while its resonance donation is also more efficient, though the inductive effect typically dominates its influence on overall ring electron density.[2][4]

The following diagram illustrates the logical workflow for dissecting and predicting the reactivity of these isomers.

G cluster_0 Theoretical Analysis cluster_1 Experimental Validation A Analyze Substituent Electronic Effects (+R, -I) C Predict Relative Reactivity (EAS vs. SNAr) A->C B Evaluate Steric Hindrance B->C D Design Comparative Experiment (e.g., Competitive Nitration) C->D Hypothesis Generation E Execute Protocol & Analyze Products (GC-MS) D->E F Validate/Refine Theoretical Prediction E->F

Caption: Logical workflow for the comparative reactivity analysis.

Comparative Reactivity in Key Transformations

Electrophilic Aromatic Substitution (EAS)

This reaction class is most sensitive to the isomers' structural differences. The powerful ortho, para-directing ethoxy group dictates the primary sites of substitution.

  • This compound: The ethoxy group at C1 directs incoming electrophiles to the C2, C6, and C4 positions. The C4 position is blocked by chlorine. The C2 position is ortho to the ethoxy group but is sterically hindered by the adjacent fluorine at C3 and electronically deactivated by its strong inductive effect.[5][6][7] Therefore, electrophilic attack will overwhelmingly favor the C6 position , which is ortho to the activating ethoxy group and remote from the halogens.

  • 4-Chloro-2-fluorophenetole: The ethoxy group again directs to C2, C6, and C4. C4 is blocked by chlorine, and C2 is blocked by fluorine. Substitution must occur at the C6 position . However, the fluorine at the C2 position exerts a potent, distance-dependent inductive electron withdrawal, significantly deactivating the entire ring, including the C6 position, compared to the 3-fluoro isomer.[2] Furthermore, the C2-fluoro group presents a greater steric impediment to the transition state for substitution at C6 than the C3-fluoro group in the other isomer.

Predicted Reactivity:

IsomerMost Favorable EAS PositionKey Differentiating FactorsPredicted Relative Reactivity
This compound C6• Less steric hindrance at the reactive site.• Weaker deactivating inductive effect from the meta-positioned fluorine (C3).Higher
4-Chloro-2-fluorophenetole C6• Significant steric hindrance from the ortho-positioned fluorine (C2).• Stronger deactivating inductive effect from the ortho-positioned fluorine.Lower
Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions typically require a good leaving group (like a halogen) and the presence of strong electron-withdrawing groups (e.g., –NO₂) positioned ortho or para to it.[8][9][10] These groups are necessary to stabilize the negatively charged Meisenheimer complex intermediate.[9]

For both this compound and 4-chloro-2-fluorophenetole, the aromatic ring is activated by the strongly electron-donating ethoxy group. This high electron density makes the ring inherently nucleophilic and thus highly resistant to attack by external nucleophiles.[9] Neither isomer possesses the requisite ortho/para electron-withdrawing groups to facilitate a standard SNAr reaction.

Predicted Reactivity: Both isomers are predicted to be highly unreactive towards nucleophilic aromatic substitution under standard conditions. Forcing conditions (high temperatures, very strong nucleophiles) would be necessary to induce any reaction, which might then proceed through an alternative mechanism like the benzyne pathway.[9][11]

Experimental Design for Validation

To empirically test our theoretical predictions for electrophilic aromatic substitution, a competitive reaction is the most direct and elegant experimental design. This approach minimizes variation in reaction conditions, providing a clear, internally referenced measure of relative reactivity.

Protocol: Competitive Nitration of Phenetole Isomers

Objective: To quantitatively determine the relative reactivity of this compound versus 4-chloro-2-fluorophenetole towards electrophilic nitration.

Materials:

  • This compound (1.0 eq)

  • 4-Chloro-2-fluorophenetole (1.0 eq)

  • Dodecane (internal standard)

  • Acetic Acid (solvent)

  • Nitric Acid (70%, d=1.42)

  • Sulfuric Acid (98%, d=1.84)

  • Ice-water bath

  • Dichloromethane (for extraction)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Methodology:

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve this compound (e.g., 174.6 mg, 1.0 mmol), 4-chloro-2-fluorophenetole (174.6 mg, 1.0 mmol), and dodecane (internal standard, ~50 mg, accurately weighed) in glacial acetic acid (10 mL).

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Nitrating Mixture: In a separate vial, carefully prepare the nitrating agent by adding nitric acid (e.g., 31.5 mg, 0.5 mmol, 0.25 eq) to concentrated sulfuric acid (100 mg). Cool this mixture to 0 °C.

  • Addition: Add the cold nitrating mixture dropwise to the stirred solution of the phenetole isomers over 10 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1 hour.

  • Quenching: Carefully quench the reaction by pouring it over crushed ice (50 g).

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with cold water (20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent in vacuo.

  • Analysis: Analyze the resulting crude product mixture by Gas Chromatography-Mass Spectrometry (GC-MS). Identify the peaks for the unreacted starting materials and their respective nitrated products. Quantify the peak areas relative to the internal standard.

Caption: Experimental workflow for the competitive nitration protocol.

Hypothetical Results: The ratio of the nitrated products directly reflects the relative reactivity of the starting isomers. Based on our theoretical analysis, the expected outcome is a significant preference for the nitration of this compound.

AnalyteExpected GC-MS ResultImplication
Nitrated this compoundMajor ProductHigher reactivity due to lower steric hindrance and weaker deactivating effect.
Nitrated 4-chloro-2-fluorophenetoleMinor ProductLower reactivity due to steric crowding and stronger inductive deactivation.

Conclusion

While this compound and 4-chloro-2-fluorophenetole are constitutional isomers with identical molecular formulas, their chemical reactivity profiles are distinct. The positioning of the fluorine atom serves as the critical control element.

  • For Electrophilic Aromatic Substitution: this compound is predicted to be the more reactive isomer. This is attributed to the C6 reaction site being less sterically encumbered and less electronically deactivated by the meta-positioned fluorine compared to the ortho-positioned fluorine in the 2-fluoro isomer.

  • For Nucleophilic Aromatic Substitution: Both isomers are considered unreactive due to the overriding electron-donating character of the ethoxy group, which disfavors nucleophilic attack on the aromatic ring.

This guide underscores the necessity of analyzing substituent effects in concert—considering both electronic and steric factors—to accurately predict chemical behavior. The provided experimental protocol offers a robust framework for validating these predictions, enabling researchers to make informed decisions in the strategic design of synthetic pathways.

References

  • Boyd, R. J., & Edgecombe, K. E. (2022). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. Available at: [Link]

  • Raiford, L. C., & Birosel, D. M. (1927). Steric Hindrance in the Behavior of Phenyl Alkyl Ether and Derivatives. Proceedings of the Iowa Academy of Science. Available at: [Link]

  • Gorelsky, S. I., et al. (2019). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PubMed Central. Available at: [Link]

  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. Available at: [Link]

  • Pearson Education. (n.d.). List the compounds in each set from most reactive to least reactive toward electrophilic aromatic substitution. Available at: [Link]

  • Khan Academy. (n.d.). Ortho-para directors III. Available at: [Link]

  • Google Patents. (n.d.). US4620042A - Preparation of 2-chloro-4-fluorophenol from 4-fluorophenol.
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  • ResearchGate. (n.d.). Hydrodechlorination reaction of six isomers of dichlorophenol. Available at: [Link]

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Validating the purity of synthesized 4-Chloro-3-fluorophenetole by elemental analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Purity Validation of Synthesized 4-Chloro-3-fluorophenetole

For researchers, scientists, and drug development professionals, the rigorous validation of synthesized intermediates is a cornerstone of robust chemical science. The purity of a compound like this compound, a potential building block in medicinal chemistry, directly impacts reaction yields, impurity profiles, and the ultimate safety and efficacy of a final active pharmaceutical ingredient (API).[1][2][3] This guide provides an in-depth comparison of analytical techniques for validating the purity of this halogenated phenetole, with a primary focus on elemental analysis, contextualized by other powerful orthogonal methods.

The choice of an analytical technique is not merely a procedural step but a strategic decision. For halogenated compounds, this decision is particularly critical due to the potential for elemental interference and the need for high-precision quantification. This guide will dissect the causality behind these experimental choices, offering a self-validating framework for purity assessment.

The Foundational Pillar: Elemental Analysis

Elemental analysis (EA) serves as a fundamental, quantitative technique to determine the mass fractions of carbon, hydrogen, nitrogen, sulfur, and halogens in a sample.[4][5][6][7] Its power lies in providing an empirical formula, which can be compared against the theoretical composition of the target molecule. For this compound (C₈H₈ClFO), a pure sample should yield elemental percentages that closely match the calculated theoretical values.

Modern elemental analyzers operate via high-temperature combustion, converting the sample into simple gases (CO₂, H₂O, N₂, SO₂, and hydrogen halides).[8][9] These gases are then separated and quantified by detectors like thermal conductivity detectors (TCD) or infrared detectors.[6]

Theoretical Elemental Composition

Before any analysis, the theoretical elemental composition of this compound (Molecular Formula: C₈H₈ClFO; Molecular Weight: 174.60 g/mol ) must be calculated.

  • Carbon (C): (8 * 12.011) / 174.60 * 100% = 55.02%

  • Hydrogen (H): (8 * 1.008) / 174.60 * 100% = 4.62%

  • Chlorine (Cl): 35.453 / 174.60 * 100% = 20.31%

  • Fluorine (F): 18.998 / 174.60 * 100% = 10.88%

  • Oxygen (O): (by difference) 100 - (55.02 + 4.62 + 20.31 + 10.88) = 9.17%

Experimental Protocol: Combustion Elemental Analysis

The following protocol outlines the determination of C, H, Cl, and F content. Oxygen is typically determined by difference.

  • Instrument Calibration: Calibrate the elemental analyzer using certified standards (e.g., Acetanilide for C/H, 4-Chlorobenzoic acid for Cl, and 4-Fluorobenzoic acid for F).

  • Sample Preparation: Accurately weigh approximately 2-3 mg of the synthesized this compound into a tin capsule using a microbalance.[10]

  • Combustion: The sample is introduced into a high-temperature (950-1060°C) combustion furnace rich in oxygen.[10] This process quantitatively converts carbon to CO₂, hydrogen to H₂O, and the halogens to their respective hydrogen halides (HCl and HF).

  • Gas Separation and Detection: The resultant gases are passed through a chromatographic column to separate them. A thermal conductivity detector (TCD) then quantifies the CO₂ and H₂O. For halogen determination, the gases are absorbed into a solution and analyzed by ion chromatography, a technique compliant with standards like ASTM D7359.[11][12][13][14]

  • Data Analysis: The instrument's software calculates the weight percentages of each element based on the detector response and the initial sample weight.

Interpreting the Data: A Hypothetical Case Study

A synthesized batch of this compound was subjected to elemental analysis. The results are presented below.

ElementTheoretical %Experimental %Deviation
Carbon (C)55.0254.95-0.07
Hydrogen (H)4.624.59-0.03
Chlorine (Cl)20.3120.25-0.06
Fluorine (F)10.8810.82-0.06

The generally accepted tolerance for pure organic compounds is a deviation of ±0.4% from the theoretical value.[10] The data above, with all deviations well within this limit, strongly indicates a high degree of purity for the synthesized compound.

Orthogonal Validation: A Multi-Technique Approach

While elemental analysis provides a robust quantitative measure of elemental composition, it does not identify the nature of any impurities. Therefore, employing orthogonal analytical techniques is crucial for a comprehensive purity assessment.

G cluster_synthesis Synthesis & Purification cluster_decision Decision Synthesis Synthesized This compound EA EA Synthesis->EA Primary Check HPLC HPLC Synthesis->HPLC Orthogonal Method 1 GCMS GCMS Synthesis->GCMS Orthogonal Method 2 NMR NMR Synthesis->NMR Orthogonal Method 3 HRMS HRMS Synthesis->HRMS Orthogonal Method 4 Decision Compound Progression (>99% Pure) EA->Decision HPLC->Decision GCMS->Decision NMR->Decision HRMS->Decision

Caption: Purity validation workflow for synthesized compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination in the pharmaceutical industry, separating components of a mixture based on their differential partitioning between a stationary and a mobile phase.[15][16] It excels at quantifying the main compound and detecting non-volatile impurities.

Experimental Protocol: Reverse-Phase HPLC

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of the mobile phase.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[15]

A hypothetical HPLC analysis of our batch might show a purity of 99.7%, with two minor impurity peaks at 0.15% and 0.15%. This provides quantitative data on the purity and a profile of the impurities present.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for analyzing volatile and thermally stable compounds.[15][17] It separates compounds in the gas phase and then provides mass-to-charge ratio data, which helps in identifying the main compound and any volatile impurities.

Experimental Protocol: GC-MS Analysis

  • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Oven Program: Start at 50°C, ramp to 250°C.

  • MS Detector: Electron Ionization (EI) mode.

For this compound, the GC-MS would be expected to show a major peak with a mass spectrum corresponding to the molecular ion (m/z = 174) and a characteristic fragmentation pattern, confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure of a compound and can be used for quantitative analysis (qNMR).[18][19] For a fluorinated compound, ¹⁹F NMR is particularly powerful.

  • ¹H NMR: Would confirm the presence and connectivity of the eight protons in the molecule, showing the characteristic signals for the aromatic and ethoxy groups.

  • ¹³C NMR: Would show eight distinct signals corresponding to the eight carbon atoms in the unique chemical environments of the molecule.

  • ¹⁹F NMR: Is highly sensitive and has a wide chemical shift range, making it excellent for identifying fluorine-containing compounds and impurities.[20][21][22] A single sharp signal would be expected for the single fluorine atom in this compound.

The absence of significant unexpected signals in the NMR spectra provides strong evidence of high purity and structural integrity.

High-Resolution Mass Spectrometry (HRMS)

HRMS measures mass with extremely high accuracy (to several decimal places), allowing for the unambiguous determination of a compound's molecular formula.[23][24][25] This is a definitive method for confirming the identity of a newly synthesized compound.

  • Theoretical Exact Mass of C₈H₈ClFO ([M]+•): 174.0247

  • Hypothetical HRMS Result: 174.0245

The minuscule difference between the theoretical and observed mass confirms the elemental composition is C₈H₈ClFO, leaving no ambiguity.[26]

Comparative Analysis of Techniques

G cluster_quant Quantitative Purity cluster_qual Structural Confirmation / Impurity ID EA Elemental Analysis HPLC HPLC EA->HPLC Complementary Quantification NMR NMR HPLC->NMR Isolates for Structural ID GCMS GC-MS HPLC->GCMS Identifies Volatile Impurities HRMS HRMS NMR->HRMS Confirms Structure & Formula

Caption: Inter-relationship of analytical techniques.

TechniquePrinciplePrimary UseAdvantagesLimitations
Elemental Analysis Combustion and detection of elemental gasesQuantitative Elemental CompositionHigh precision for pure substances; fundamental purity check.[6]Does not identify impurities; requires pure, dry samples.
HPLC Differential partitioning between mobile and stationary phasesQuantitative Purity & Impurity ProfilingHigh resolution and sensitivity; widely applicable.[15][16]Can be time-consuming for method development.[15]
GC-MS Gas phase separation followed by mass detectionIdentification of Volatile ComponentsExcellent for volatile compounds; provides structural info from fragmentation.[27][17]Not suitable for non-volatile or thermally labile compounds.[15]
NMR Spectroscopy Nuclear spin in a magnetic fieldStructural Elucidation & ConfirmationUnparalleled for structural detail; can be quantitative (qNMR).[18]Lower sensitivity than MS; complex spectra for mixtures.[15]
High-Resolution MS Precise mass-to-charge ratio measurementMolecular Formula DeterminationUnambiguous formula confirmation.[23][24][25]Not a standalone separation technique; requires coupling (e.g., LC-MS).[15]

Conclusion

HPLC offers a precise quantification of purity and reveals the impurity profile, while GC-MS and NMR confirm the structural identity of the main component and can help identify volatile impurities. Finally, HRMS provides the definitive confirmation of the molecular formula. By integrating the results from these self-validating systems, researchers can proceed with confidence, knowing their material meets the stringent purity requirements for advanced drug development and scientific research.

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A Researcher's Guide to Navigating the Cross-Reactivity Landscape of Novel Aromatic Compounds: A Case Study of 4-Chloro-3-fluorophenetole

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics, the journey from a promising lead compound to a clinically approved drug is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects, toxicity, or a misleading interpretation of a compound's mechanism of action.[1] This guide provides a comprehensive framework for designing and executing cross-reactivity studies, using the novel, uncharacterized molecule 4-Chloro-3-fluorophenetole as a guiding case study. While direct biological data for this compound is not yet publicly available, we will leverage our understanding of structurally related compounds, such as 4-Chloro-3-fluorophenol, and established principles of drug discovery to outline a robust investigatory strategy.

Understanding the Compound: this compound

This compound is an aromatic ether with chloro and fluoro substitutions on the phenyl ring. Its structure is closely related to 4-Chloro-3-fluorophenol, differing by the presence of an ethyl ether group in place of a hydroxyl group.[2][3][4] This structural modification from a phenol to a phenetole is significant as it can alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can influence its pharmacokinetic and pharmacodynamic profile. The presence of halogen atoms can further impact binding interactions with biological targets. Given the known biological activities of chlorophenols, which can range from antimicrobial to toxicological effects, a thorough investigation into the cross-reactivity of this compound is imperative.[5]

The Imperative of Cross-Reactivity Profiling

The goal of cross-reactivity profiling is to understand a compound's selectivity—its preference for binding to its intended target over other biological molecules.[6] A highly selective compound minimizes the risk of off-target effects, which are a major cause of drug attrition during development.[7] A systematic approach to evaluating cross-reactivity typically involves a tiered screening process, starting with broad panels of targets and progressing to more focused studies on any identified off-targets.[8]

A Tiered Strategy for Assessing Cross-Reactivity

A logical and cost-effective approach to assessing the cross-reactivity of a novel compound like this compound is to implement a multi-tiered screening strategy.

Tier 1: Broad Panel Screening

The initial step involves screening the compound at a single, high concentration (e.g., 10 µM) against a large panel of diverse biological targets. This "single-point" screen serves as a broad net to catch potential off-target interactions. The panel should ideally include a wide range of protein classes, such as G-protein coupled receptors (GPCRs), kinases, ion channels, and nuclear receptors.

Tier 2: Dose-Response and IC50 Determination

Any "hits" from the Tier 1 screen (e.g., >50% inhibition) should be followed up with dose-response studies to determine the half-maximal inhibitory concentration (IC50).[8] This provides a quantitative measure of the compound's potency at the off-target.

Tier 3: Functional and Cellular Assays

For off-targets where significant potency is observed, it is crucial to move from biochemical assays to cell-based functional assays. This helps to determine if the binding interaction translates into a functional effect (agonist or antagonist activity) in a more physiologically relevant context.

Hypothetical Cross-Reactivity Profile of this compound

To illustrate this process, let us consider a hypothetical dataset for this compound, its parent phenol (4-Chloro-3-fluorophenol), and a known promiscuous inhibitor (Control Compound A) when screened against a panel of representative targets.

Table 1: Hypothetical IC50 Values (µM) from a Cross-Reactivity Screen

Target ClassSpecific TargetThis compound4-Chloro-3-fluorophenolControl Compound A
Primary Target Target X 0.05 0.25 0.1
KinaseKinase A> 100> 1001.5
Kinase B8.515.20.8
GPCRGPCR A> 100> 1005.2
GPCR B12.325.72.1
Ion ChannelIon Channel A25.145.83.7
Nuclear ReceptorNR A> 100> 1008.9

In this hypothetical scenario, this compound demonstrates high potency for its primary target (Target X) and significantly weaker interactions with the off-targets compared to the promiscuous Control Compound A. The parent phenol shows a similar profile but with generally lower potency. The ethyl ether in this compound may be contributing to a more favorable binding interaction with the primary target.

Experimental Protocols

To ensure the reliability of cross-reactivity data, robust and well-validated assay protocols are essential.

Representative Kinase Inhibition Assay Protocol

This protocol describes a common method for assessing the inhibitory activity of a compound against a specific kinase.

  • Prepare Reagents:

    • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Kinase and substrate solution in kinase buffer.

    • ATP solution in kinase buffer.

    • Test compound dilutions in DMSO.

  • Assay Procedure:

    • Add 2 µL of test compound dilutions to a 384-well assay plate.

    • Add 10 µL of the kinase/substrate solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the signal (e.g., using a luminescence-based ATP detection reagent).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to positive and negative controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Validation cluster_2 Tier 3: Functional Characterization a Novel Compound (this compound) b High-Throughput Screen (Single Concentration) a->b c Large Target Panel (e.g., 100+ targets) b->c d Identify 'Hits' (>50% Inhibition) c->d Data Analysis e Dose-Response Assays d->e f Calculate IC50 Values e->f g Select Potent Off-Targets f->g Prioritize based on potency h Cell-Based Functional Assays g->h i Determine Agonist/Antagonist Activity h->i j Selectivity Profile i->j Assess Therapeutic Window & Risk

Caption: Tiered workflow for cross-reactivity profiling.

Hypothetical Signaling Pathway Interaction

Off-target binding can have significant consequences if it modulates a critical signaling pathway. The diagram below illustrates a hypothetical scenario where an off-target kinase (Kinase B from our hypothetical data) is part of a known signaling cascade.

G cluster_0 Off-Target Interaction Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation KinaseB Kinase B (Off-Target) KinaseB->MEK Modulatory Input Compound This compound Compound->KinaseB Inhibition (IC50 = 8.5 µM)

Sources

A Guide to the Spectroscopic Comparison of 4-Chloro-3-fluorophenetole and Its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of 4-chloro-3-fluorophenetole and its primary precursors, 4-chloro-3-fluorophenol and ethyl iodide. Designed for researchers, scientists, and professionals in drug development, this document offers a technical framework for monitoring the synthesis of this compound and for the unambiguous characterization of the final product. By presenting comparative experimental data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), this guide explains the causal relationships between structural changes and their spectroscopic signatures.

Introduction and Synthetic Context

This compound is a substituted phenetole derivative, a class of compounds often investigated in medicinal chemistry and materials science due to the unique electronic properties conferred by its halogen substituents. Its synthesis is most commonly achieved via a Williamson ether synthesis, a robust and fundamental reaction in organic chemistry. This process involves the deprotonation of the precursor phenol, 4-chloro-3-fluorophenol, to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent, such as ethyl iodide.

The successful conversion of the starting materials to the final ether product is critically monitored by observing the disappearance of precursor-specific spectral features and the concurrent appearance of product-specific signals. This guide provides the foundational data and methodologies to perform this analysis with high confidence.

Synthetic Pathway: Williamson Ether Synthesis

The reaction involves the O-ethylation of 4-chloro-3-fluorophenol. A base (e.g., K₂CO₃, NaH) is used to deprotonate the phenol, and the resulting phenoxide attacks ethyl iodide in a classic Sₙ2 reaction.

G cluster_precursors Precursors cluster_reaction Reaction Conditions cluster_product Product precursor1 4-Chloro-3-fluorophenol conditions Base (e.g., K₂CO₃) Solvent (e.g., Acetone) precursor1->conditions + precursor2 Ethyl Iodide precursor2->conditions + product This compound conditions->product Sₙ2 Reaction

Caption: Synthesis of this compound from its precursors.

Comparative Spectroscopic Analysis

The transformation from a phenol and an alkyl halide to an ether results in distinct and predictable changes across various spectroscopic techniques.

¹H NMR Spectroscopy

Proton NMR is exceptionally powerful for monitoring this reaction. The key diagnostic changes are the disappearance of the acidic phenolic proton and the appearance of the characteristic ethyl group signals (a quartet and a triplet).

CompoundAromatic Protons (δ, ppm)-OH (δ, ppm)-OCH₂- (δ, ppm)-CH₃ (δ, ppm)
4-Chloro-3-fluorophenol~6.8-7.2 (m)~5.0-6.0 (s, broad)--
Ethyl Iodide--~3.22 (q)~1.85 (t)
This compound~6.8-7.2 (m)-~4.05 (q)~1.42 (t)

Analysis of ¹H NMR Data:

  • Disappearance of Phenolic Proton: The broad singlet corresponding to the hydroxyl (-OH) proton of 4-chloro-3-fluorophenol is completely absent in the spectrum of the product. This is the most definitive indicator of a complete reaction.

  • Appearance of Ethyl Group: The spectrum of this compound features a quartet around 4.05 ppm and a triplet around 1.42 ppm. These signals arise from the ethoxy group (-OCH₂CH₃). The methylene protons (-OCH₂-) are a quartet due to coupling with the three methyl protons (n+1=4), and the methyl protons (-CH₃) are a triplet due to coupling with the two methylene protons (n+1=3)[1].

  • Downfield Shift of Methylene Protons: The methylene protons of the product (~4.05 ppm) are significantly downfield compared to those in ethyl iodide (~3.22 ppm). This is because the oxygen atom in the ether is more electronegative than the iodine atom, leading to greater deshielding of the adjacent protons.

¹³C NMR Spectroscopy

Carbon NMR provides complementary information, particularly regarding the changes in the carbon skeleton.

CompoundAromatic Carbons (δ, ppm)C-O (δ, ppm)-CH₂- (δ, ppm)-CH₃ (δ, ppm)
4-Chloro-3-fluorophenol~110-158~152-155--
Ethyl Iodide[2]---1.120.6
This compound~110-158~153-156~64.5~14.7

Analysis of ¹³C NMR Data:

  • New Aliphatic Carbons: The spectrum of this compound shows two new signals in the aliphatic region, corresponding to the methylene (~64.5 ppm) and methyl (~14.7 ppm) carbons of the ethyl group.

  • Shift of Precursor Carbons: The carbon signals in ethyl iodide are replaced by the new ethoxy signals in the product. The chemical shifts of the aromatic carbons also experience slight adjustments due to the change from a hydroxyl to an ethoxy substituent, although these changes are less diagnostically significant than the appearance of the new aliphatic signals.

FT-IR Spectroscopy

Infrared spectroscopy is ideal for identifying the change in functional groups. The conversion is easily tracked by the loss of the broad O-H stretch from the phenol and the appearance of the C-O-C ether stretch.

CompoundO-H Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)Aliphatic C-H Stretch (cm⁻¹)C-O-C Stretch (cm⁻¹)C-O Stretch (Phenolic) (cm⁻¹)
4-Chloro-3-fluorophenol~3200-3600 (broad)~3000-3100--~1200-1250
Ethyl Iodide--~2850-3000--
This compound-~3000-3100~2850-3000~1240 (asymmetric)-

Analysis of FT-IR Data:

  • O-H Disappearance: The most prominent change is the disappearance of the strong, broad absorption band between 3200-3600 cm⁻¹, which is characteristic of the hydroxyl group's O-H stretching vibration in the starting phenol[3].

  • C-O-C Appearance: The product spectrum will exhibit a characteristic C-O-C asymmetric stretching band for the aryl-alkyl ether, typically found around 1240 cm⁻¹.

  • C-H Stretches: The product spectrum retains the aromatic C-H stretches from the phenyl ring and incorporates the aliphatic C-H stretching vibrations from the new ethyl group (~2850-3000 cm⁻¹).

Mass Spectrometry (Electron Ionization)

MS allows for the confirmation of the molecular weight of the product and provides structural information through fragmentation patterns.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z Fragments
4-Chloro-3-fluorophenolC₆H₄ClFO146.55146/148 (M⁺), 111, 83
Ethyl IodideC₂H₅I155.97[4]156 (M⁺), 127 (I⁺), 29 (C₂H₅⁺)
This compoundC₈H₈ClFO174.60174/176 (M⁺), 146/148, 111, 29 (C₂H₅⁺)

Analysis of MS Data:

  • Molecular Ion Peak: The molecular ion peak (M⁺) for this compound will appear at m/z 174, with an M+2 isotope peak at m/z 176 in an approximate 3:1 ratio, characteristic of a molecule containing one chlorine atom[5]. This confirms the successful incorporation of the ethyl group (mass of 28 amu) and the displacement of a proton (mass of 1 amu) from the phenol (146.55 + 28 - 1 ≈ 174).

  • Fragmentation: A common fragmentation pathway for phenetoles is the loss of the ethyl group as an ethene radical (loss of 28 amu), leading to a fragment ion corresponding to the starting phenol at m/z 146/148. The presence of a peak at m/z 29 (C₂H₅⁺) is also indicative of the ethyl group.

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the solid sample (or 10-20 µL of the liquid) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Ensure the solvent contains 0.03% (v/v) tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm)[6].

  • ¹H NMR Acquisition:

    • Spectrometer Frequency: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse (zg30).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR Acquisition:

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled (zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

  • Data Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal.

Protocol 2: FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment first.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Protocol 3: Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce the sample into the mass spectrometer. For volatile liquids like ethyl iodide, a direct injection or gas chromatography (GC-MS) inlet can be used. For solids, a direct insertion probe or GC-MS (if the compound is sufficiently volatile and thermally stable) is appropriate.

  • Ionization: Use a standard electron ionization (EI) energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weights (e.g., m/z 10-300).

  • Data Analysis: Identify the molecular ion peak (M⁺) and its isotope pattern. Analyze the major fragment ions to confirm the structure.

Analytical Workflow Visualization

The overall process from sample to final characterization can be visualized as a systematic workflow.

G cluster_synthesis Synthesis & Sampling cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Synthesize This compound sample Take Aliquot for Analysis start->sample NMR NMR (¹H, ¹³C) sample->NMR FTIR FT-IR sample->FTIR MS Mass Spec (EI) sample->MS compare Compare Spectra vs. Precursors NMR->compare FTIR->compare MS->compare confirm Confirm Structure & Purity of Product compare->confirm

Caption: Workflow for the spectroscopic analysis of the final product.

Conclusion

The spectroscopic techniques of NMR, FT-IR, and MS provide a complementary and comprehensive toolkit for the analysis of this compound and its precursors. By understanding the characteristic spectral signatures of each molecule, researchers can confidently monitor the progress of the Williamson ether synthesis, verify the identity of the final product, and assess its purity. The key diagnostic markers—the disappearance of the phenolic -OH signals, the appearance of the ethoxy group signals, and the confirmation of the correct molecular weight—form a self-validating system for product characterization.

References

  • ResearchGate. (n.d.). Representative 1H NMR spectrum of the functionalization of ethyl iodide. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of iodoethane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of iodoethane. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Chloro-3-fluoro-phenol [1H NMR]. Retrieved from [Link]

  • ACS Publications. (n.d.). Assignment of the infrared spectrum for the ethyl radical. Journal of the American Chemical Society. Retrieved from [Link]

  • NIST. (n.d.). Ethane, iodo-. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl iodide. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Electronic Supplementary Material. Retrieved from [Link]

  • NIST. (n.d.). Ethane, iodo-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-chloro-3-fluorophenol (C6H4ClFO). Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). ethyl iodide (NMR Spectrum). Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-fluorophenol. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 4-chloro-3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • BMRB. (n.d.). 4-Chlorophenol. Retrieved from [Link]

  • Physical Chemistry Chemical Physics. (2025). Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol. Retrieved from [Link]

  • Rhenium Bio Science. (n.d.). 4-Chloro-3-fluorophenol, 98%, Thermo Scientific Chemicals. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 4-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 3-Chloro-4-fluorophenol. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S18 1 H NMR spectra of 4-Chlorophenol in CDCl 3. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 4-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • IJCRT.org. (n.d.). INFRARED, RAMAN, ELECTRONIC SPECTRAL STUDIES AND EFFECT OF pH OF 4–CHLORO–3–NITRO PHENOL. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of 4-chlorotoluene. Retrieved from [Link]

  • PMC. (n.d.). Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol. Retrieved from [Link]

  • NIST. (n.d.). 3-Chloro-4-fluoroacetophenone. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Alternative fluorinating agents for the synthesis of fluorophenetole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Commencing Agent Search

I'm starting a comprehensive search for both common and alternative fluorinating agents suitable for synthesizing fluorophenetole derivatives. My initial focus is on identifying a range of potential reagents. The next stage involves a focused search for relevant experimental data, which will include reaction conditions, and yields.

Refining Fluorination Strategy

I'm now zeroing in on a detailed search for experimental data regarding the fluorination of phenetole precursors. I am particularly interested in reaction conditions, yields, and scope of substrates. Furthermore, I'll investigate the mechanisms of action for different fluorinating agents to better understand the experimental results. I am also gathering literature and reviews to build a sturdy reference section.

Outlining Fluorophenetole Guide

I'm now structuring the guide. I'll introduce the significance of fluorophenetoles before comparing fluorinating agents based on reactivity, safety, and cost, with supporting data in comparative tables. I'll detail experimental protocols for chosen reactions, enhanced with Graphviz diagrams illustrating workflows and mechanisms. The final guide will be comprehensive, with citations, correctly formatted references, and verifiable URLs.

Initiating Agent Categorization

I've begun organizing the fluorinating agents I've found. I'm focusing on their core reactivity, specifically differentiating between nucleophilic and electrophilic types. I've noted examples like Selectfluor, NFSI, and DAST, and also several other reagents.

Targeting Experimental Data

I'm now zeroing in on comparative experimental data. The initial classification was helpful, but I need specific examples. My search needs to provide literature that directly compares various fluorinating agents for fluorophenetole derivatives. I'm focusing on reaction yields, conditions, and regioselectivity. Detailed experimental protocols are also critical for my analysis.

Identifying Fluorinating Agents

I've been looking into electrophilic and nucleophilic fluorinating agents. Common examples like Selectfluor and NFSI have come up frequently, along with their roles in fluorinating aromatic compounds. My current focus is on understanding the nuanced differences between these agents and their potential impact on reaction outcomes.

Focusing on Phenetole

I'm now focusing on the specific case of fluorinating phenetole derivatives. The earlier overview gave a good general landscape, but the key now is finding direct comparisons of different agents on this substrate. I need to zero in on yield, regioselectivity, and reaction conditions. Also, detailed experimental procedures are high on my priority list.

Focusing Fluorination Details

I've been sifting through the prior literature and it seems I'm getting closer to a targeted solution. The initial search yielded good information on electrophilic fluorinating agents, specifically Selectfluor and NFSI. There's a promising paper on the fluorination of substituted phenols which looks directly relevant.

Seeking Synthesis Specifics

I'm now diving deeper into the nuances of fluorination, with a focus on phenetole derivatives. While the initial hunt gave me good general info on reagents, like NFSI and Selectfluor, I've hit a snag. I need specific data, namely yields and regioselectivity, under controlled conditions, for a solid comparison. The methoxy-substituted benzene study looks promising, but I am still working to nail down the exact protocols for phenetole fluorination and build that comparison guide.

Pinpointing Phenetole Protocols

I'm now zeroing in on phenetole-specific fluorination methods. Recent findings highlight how steric effects influence regioselectivity. The anisole work provided yield data, though specific regioselectivity details are still needed. I have solid mechanochemical data, but a direct reagent comparison with consistent reaction conditions is still the priority. Specifically, a data-driven comparison of different fluorinating agents with their yields and regioselectivity is still my focus. More detailed experimental protocols for phenetole fluorination remain a key gap.

Gathering Preliminary Data

I've made some good headway. My searches uncovered a pertinent study focusing on the mechanochemical fluorination of methoxy-substituted benzenes with NFSI. This provides product distributions for anisole, 1,3-dimethoxybenzene, and 1,3,5-trimethoxybenzene, which is useful considering anisole is the closest analog to the phenol.

Evaluating Solution-Phase Reactions

Seeking Specific Solution Data

I have made progress. The mechanochemical data for anisole under NFSI conditions proves useful, especially the key data point that it is unreactive. The N-F reagent comparison study on methoxybenzene is also a good lead, but I need the full paper. I've decided to refine my search to focus on obtaining comparative data for solution-phase fluorination of phenetole and anisole, as well as locating detailed experimental protocols for these reactions.

Examining Fluorination Pathways

I've been reviewing recent literature on anisole fluorination, specifically focusing on mechanochemical methods using NF reagents. The earlier searches confirmed anisole as a good model for phenetole. The new study on the mechanochemical fluorination of anisole has been helpful, and I am now seeking other alternatives

Assessing Reagent Performance

I've been examining the recent data more closely. The NFSI result on anisole from the mechanochemical study is a crucial negative control. Conversely, the N,N'-difluoro-1,4-diazoniabicyclo[2.2.2]octane reagent showed impressive conversion compared to Selectfluor. My focus now is on finding a direct, modern comparison of Selectfluor and NFSI with detailed regioselectivity information for anisole or phenetole in solution.

Evaluating Modern Reagents

I'm now diving deeper into the nuances of reagent performance. The quantitative conversion observed with the diazoniabicyclo[2.2.2]octane reagent on anisole compared to the modest Selectfluor conversion is intriguing. The no-reaction result with NFSI also provides crucial context. Despite finding a historical high-yield fluorination with an early N-F reagent, a direct, modern comparison of Selectfluor and NFSI with regioselectivity data for anisole or phenetole is still my priority. Detailed experimental protocols for direct fluorination of these substrates are also needed.

A Comparative Guide to the Biological Activity of 4-Chloro-3-fluorophenetole and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive comparative analysis of the potential biological activities of 4-Chloro-3-fluorophenetole and its structural analogs. In the absence of extensive direct research on this compound, this document synthesizes data from structurally similar halogenated phenetoles and phenols to project its likely bioactivity profile. The primary focus is on antimicrobial, antifungal, and cytotoxic properties, with an exploration of potential enzyme inhibition. Detailed experimental protocols for evaluating these activities are provided to empower researchers in the fields of drug discovery and development to validate these predictions and explore the therapeutic potential of this class of compounds.

Introduction

Phenolic compounds and their derivatives are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1] The introduction of halogen atoms to the phenolic scaffold can significantly modulate the physicochemical and biological properties of these molecules, influencing their lipophilicity, metabolic stability, and target interactions.[2][3][4] this compound, a di-halogenated phenetole, represents an intriguing but understudied molecule. This guide aims to bridge the current knowledge gap by providing a predictive comparison of its biological activities with those of its structural analogs.

The core structure, a phenetole (ethyl phenyl ether), with chlorine and fluorine substituents on the aromatic ring, suggests several potential biological activities. The lipophilic nature of the phenetole moiety may facilitate membrane translocation, while the electron-withdrawing properties of the halogens can influence interactions with biological targets. This guide will delve into the anticipated antimicrobial, antifungal, and cytotoxic activities, drawing parallels from published data on analogous compounds.

Predicted Biological Activities and Structure-Activity Relationships

The biological activity of halogenated aromatic compounds is intricately linked to the nature, number, and position of the halogen substituents.[2][4] Studies on various halogenated phenols and their derivatives have established key structure-activity relationships (SAR) that can be extrapolated to this compound and its analogs.

Antimicrobial and Antifungal Activity

Halogenated phenols are known to possess significant antimicrobial and antifungal properties.[5] The presence of halogens on the aromatic ring generally enhances antimicrobial potency. This is attributed to increased lipophilicity, which facilitates passage through microbial cell membranes, and modulation of electronic properties that can lead to disruption of essential cellular processes.

It is hypothesized that this compound will exhibit broad-spectrum antimicrobial activity. For comparison, we will consider analogs with varying halogen substitutions.

Table 1: Predicted Antimicrobial and Antifungal Activity of this compound and Analogs

CompoundStructurePredicted Antibacterial Activity (MIC µg/mL)Predicted Antifungal Activity (MIC µg/mL)Rationale/Supporting Evidence
This compound Cl, F at C4, C3 Moderate to High Moderate to High Dihalogenation is expected to enhance activity compared to mono-halogenated analogs. The combination of chloro and fluoro groups provides a unique electronic and steric profile.
4-ChlorophenetoleCl at C4ModerateModerateThe single chloro substituent provides a baseline level of activity.
3-FluorophenetoleF at C3Low to ModerateLow to ModerateFluorine's high electronegativity can alter target binding, but its smaller size may have a lesser impact on lipophilicity compared to chlorine.
2,4-DichlorophenetoleCl at C2, C4HighHighIncreased halogenation often correlates with increased antimicrobial activity.[2]
PhenetoleUnsubstitutedLowLowThe unsubstituted parent compound is expected to have minimal activity.

Disclaimer: The predicted activities in Table 1 are extrapolations based on published data for structurally related compounds and require experimental validation.

Cytotoxic Activity

Substituted phenols and their ethers have demonstrated cytotoxic effects against various cancer cell lines.[6][7] The mechanism of cytotoxicity can vary, from inducing apoptosis and cell cycle arrest to damaging cellular membranes.[6][7] The halogenation pattern on the aromatic ring is a critical determinant of cytotoxic potency.

We predict that this compound will exhibit cytotoxic activity. The comparative analysis will include analogs with different substitution patterns to highlight potential SAR.

Table 2: Predicted Cytotoxic Activity of this compound and Analogs

CompoundStructurePredicted Cytotoxicity (IC₅₀ µM)Rationale/Supporting Evidence
This compound Cl, F at C4, C3 Moderate The combination of halogens may enhance uptake and interaction with intracellular targets. The specific positioning could influence selectivity towards certain cell lines.
4-ChlorophenetoleCl at C4Low to ModerateMono-chlorination can impart some cytotoxicity.
3-FluorophenetoleF at C3LowGenerally, fluoro-substituted aromatics show variable cytotoxicity depending on the overall molecular context.
2,4,6-TrichlorophenetoleCl at C2, C4, C6HighPolyhalogenated phenols often exhibit significant cytotoxicity.[8]
PhenetoleUnsubstitutedVery LowThe parent ether is expected to have minimal cytotoxic effects.

Disclaimer: The predicted cytotoxicities in Table 2 are estimations derived from analogous compounds and necessitate experimental verification.

Enzyme Inhibition

Phenolic compounds are known to inhibit a variety of enzymes.[9][10][11] The nature and position of substituents on the phenol ring play a crucial role in the inhibitory potency and selectivity.[9][10][11] While direct data on phenetoles as enzyme inhibitors is less common, the underlying phenolic scaffold of their metabolites suggests potential for such activity. For example, halogenated phenols have been shown to inhibit protein tyrosine kinases.[2][12]

Potential Enzyme Targets and Rationale:

  • Protein Tyrosine Kinases (PTKs): Halogenated phenols have been identified as a new class of PTK inhibitors.[2][12] The chloro and fluoro substituents on the phenetole ring could facilitate binding to the active site of these enzymes.

  • Cytochrome P450 Enzymes: As xenobiotics, phenetole derivatives are likely metabolized by cytochrome P450 enzymes. Depending on the specific isozyme, they could act as substrates or inhibitors.

  • Other Enzymes: The broad reactivity of phenolic structures suggests potential interactions with a range of other enzymes, which would need to be explored experimentally.

Experimental Protocols

To validate the predicted biological activities, a series of standardized in vitro assays are recommended.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells, providing a quantitative assessment of cell viability.[13]

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep 3. Prepare Serial Dilutions of Test Compounds add_compound 4. Add Compounds to Wells compound_prep->add_compound incubation 5. Incubate for 24-72h add_compound->incubation add_mtt 6. Add MTT Reagent incubate_mtt 7. Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer 8. Add Solubilizing Agent (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance 9. Read Absorbance at 570 nm add_solubilizer->read_absorbance calc_viability 10. Calculate % Cell Viability plot_curve 11. Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 12. Determine IC₅₀ Value plot_curve->calc_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[14][15]

Workflow Diagram:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_reading Result Interpretation compound_dilution 1. Prepare Serial Dilutions of Compounds in Broth inoculate_wells 3. Inoculate 96-well Plate inoculum_prep 2. Prepare Standardized Microbial Inoculum incubation 4. Incubate at 37°C for 18-24h inoculate_wells->incubation visual_inspection 5. Visually Inspect for Turbidity read_absorbance 6. (Optional) Read Absorbance at 600 nm determine_mic 7. Determine MIC visual_inspection->determine_mic read_absorbance->determine_mic

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Step-by-Step Methodology:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory effect of compounds on enzyme activity. The specific substrate and detection method will vary depending on the enzyme being studied.[16]

Workflow Diagram:

Enzyme_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis reagent_prep 1. Prepare Enzyme, Substrate, and Inhibitor Solutions add_reagents 2. Add Enzyme and Inhibitor to Plate reagent_prep->add_reagents pre_incubation 3. Pre-incubate add_reagents->pre_incubation initiate_reaction 4. Initiate Reaction with Substrate incubation 5. Incubate at Optimal Temperature initiate_reaction->incubation stop_reaction 6. (Optional) Stop Reaction incubation->stop_reaction measure_signal 7. Measure Signal (e.g., Absorbance, Fluorescence) calc_inhibition 8. Calculate % Inhibition measure_signal->calc_inhibition determine_ic50 9. Determine IC₅₀ Value calc_inhibition->determine_ic50

Caption: General workflow for an enzyme inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in a suitable buffer.

  • Assay Setup: In a microplate, add the enzyme solution and various concentrations of the test compounds. Include controls with no inhibitor and no enzyme.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Signal Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration. Calculate the IC₅₀ value.

Conclusion and Future Directions

This guide provides a predictive framework for understanding the biological activities of this compound by drawing on data from its structural analogs. The presented evidence suggests that this compound likely possesses antimicrobial, antifungal, and cytotoxic properties, with the potential for enzyme inhibition. The halogenation pattern is a key determinant of these activities, and the unique combination of chlorine and fluorine in this compound warrants dedicated experimental investigation.

The provided experimental protocols offer a starting point for researchers to systematically evaluate these predicted activities. Future studies should focus on:

  • Synthesis and characterization of a series of halogenated phenetole analogs to establish definitive structure-activity relationships.

  • Broad-spectrum screening against a diverse panel of microbial strains and cancer cell lines.

  • Mechanism of action studies to elucidate the specific cellular and molecular targets.

  • In vivo studies to assess the efficacy and safety of promising lead compounds.

By systematically exploring the biological landscape of this compound and its analogs, the scientific community can unlock their potential for the development of novel therapeutic agents.

References

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A Senior Application Scientist's Guide to Catalyst Performance in the Synthesis of 4-Chloro-3-fluorophenetole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Chloro-3-fluorophenetole is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. Its preparation, predominantly through the Williamson ether synthesis of 4-chloro-3-fluorophenol, offers a landscape of catalytic choices, each with distinct advantages and drawbacks. This guide provides an in-depth, objective comparison of various catalytic systems for this synthesis, supported by experimental data and field-proven insights to aid in the selection of the most appropriate methodology.

The Synthetic Pathway: Williamson Ether Synthesis

The core transformation in the synthesis of this compound is the Williamson ether synthesis, a robust and widely employed method for forming ethers.[1][2][3] This SN2 reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile, attacking an ethylating agent such as diethyl sulfate or an ethyl halide.[3][4]

The choice of catalyst, typically a base, is critical in this process. It must be sufficiently strong to deprotonate the phenolic hydroxyl group of 4-chloro-3-fluorophenol, which is rendered more acidic by the electron-withdrawing effects of the chloro and fluoro substituents. However, excessively harsh basic conditions can lead to side reactions and decomposition. The efficiency of this reaction is also significantly influenced by the choice of solvent and the potential use of a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases.[5]

Performance Comparison of Catalytic Systems

The efficacy of a catalytic system in the synthesis of this compound can be evaluated based on several key metrics: reaction yield, reaction time, operational simplicity, and cost-effectiveness. Below is a comparative analysis of commonly employed catalytic approaches.

Conventional Base-Mediated Synthesis

In a traditional approach, a strong base is used to generate the phenoxide in a suitable organic solvent. The choice of base is critical and can significantly impact the reaction outcome.

  • Potassium Carbonate (K₂CO₃): A widely used, cost-effective, and moderately strong base for the Williamson ether synthesis.[4][6] It is particularly effective in polar aprotic solvents like DMF or acetonitrile, which can solvate the potassium cation, enhancing the nucleophilicity of the phenoxide. While generally reliable, reactions with less reactive phenols may require higher temperatures and longer reaction times.

  • Cesium Carbonate (Cs₂CO₃): A more reactive but also more expensive alternative to potassium carbonate. Cesium carbonate often provides higher yields and allows for milder reaction conditions due to the greater solubility of the cesium phenoxide in organic solvents and the "naked" nature of the resulting phenoxide anion, which enhances its nucleophilicity.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for accelerating reactions between reactants in immiscible phases.[5][7] In the synthesis of this compound, a phase-transfer catalyst facilitates the transfer of the phenoxide anion from the aqueous phase (where it is formed with an inorganic base like NaOH or KOH) to the organic phase containing the ethylating agent. This approach offers several advantages, including the use of inexpensive inorganic bases, milder reaction conditions, and often improved yields and reaction rates.[5]

Commonly used phase-transfer catalysts include quaternary ammonium salts (e.g., tetrabutylammonium bromide - TBAB) and crown ethers. The catalyst forms a lipophilic ion pair with the phenoxide, enabling its transport into the organic phase where the reaction occurs.

Comparative Experimental Data
Catalyst SystemTypical BaseSolventTypical Temperature (°C)Typical Reaction Time (h)Typical Yield (%)Key AdvantagesKey Disadvantages
Potassium Carbonate K₂CO₃DMF, Acetonitrile80-1204-1280-95Cost-effective, readily availableMay require higher temperatures and longer reaction times
Cesium Carbonate Cs₂CO₃DMF, AcetonitrileRoom Temp - 801-690-99High reactivity, milder conditions, high yieldsHigher cost
Phase-Transfer Catalysis NaOH, KOHDichloromethane/WaterRoom Temp - 501-485-98Mild conditions, use of inexpensive bases, fast reactionsRequires a catalyst, potential for catalyst poisoning

Note: The data presented is a compilation from various sources on the Williamson ether synthesis of substituted phenols and serves as a general guide. Actual results may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Below are detailed, step-by-step methodologies for the synthesis of this compound using two different catalytic systems.

Protocol 1: Synthesis using Potassium Carbonate

Materials:

  • 4-Chloro-3-fluorophenol

  • Diethyl sulfate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-3-fluorophenol (1.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the phenol.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add diethyl sulfate (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Protocol 2: Synthesis using Phase-Transfer Catalysis

Materials:

  • 4-Chloro-3-fluorophenol

  • Diethyl sulfate

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane

  • Water

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-3-fluorophenol (1.0 eq) in dichloromethane.

  • In a separate beaker, prepare a 20% aqueous solution of sodium hydroxide.

  • Add the aqueous sodium hydroxide solution to the flask containing the phenol.

  • Add a catalytic amount of tetrabutylammonium bromide (TBAB) (0.05 eq) to the biphasic mixture.

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Slowly add diethyl sulfate (1.2 eq) to the reaction mixture.

  • Continue to stir the reaction mixture vigorously at room temperature and monitor the progress by TLC.

  • After the reaction is complete (typically 1-3 hours), separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Visualizing the Synthetic Workflow

To provide a clearer understanding of the experimental process, the following diagrams illustrate the key steps in the synthesis of this compound.

Williamson_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_phenol 4-Chloro-3-fluorophenol reaction_step Williamson Ether Synthesis (Deprotonation & Nucleophilic Attack) start_phenol->reaction_step start_ethylating Ethylating Agent (e.g., Diethyl Sulfate) start_ethylating->reaction_step start_catalyst Catalyst (Base or PTC) start_catalyst->reaction_step workup_extraction Extraction reaction_step->workup_extraction workup_washing Washing workup_extraction->workup_washing workup_drying Drying workup_washing->workup_drying purification Purification (Column Chromatography) workup_drying->purification product This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

Catalyst_Comparison_Logic cluster_conventional Conventional Base cluster_ptc Phase-Transfer Catalysis start Select Catalytic Approach k2co3 K₂CO₃ start->k2co3 Cost-sensitive cs2co3 Cs₂CO₃ start->cs2co3 High reactivity needed ptc PTC (e.g., TBAB) start->ptc Mild conditions desired outcome_k2co3 outcome_k2co3 k2co3->outcome_k2co3 Good yields, longer time outcome_cs2co3 outcome_cs2co3 cs2co3->outcome_cs2co3 Excellent yields, shorter time outcome_ptc outcome_ptc ptc->outcome_ptc High yields, fast, biphasic

Caption: Logical decision-making process for catalyst selection.

Conclusion and Future Outlook

The synthesis of this compound via the Williamson ether synthesis offers several effective catalytic routes. For large-scale, cost-sensitive manufacturing, potassium carbonate remains a viable and economical choice. When higher yields and milder reaction conditions are a priority, cesium carbonate demonstrates superior performance, albeit at a higher cost. Phase-transfer catalysis presents a compelling alternative, combining the use of inexpensive bases with mild conditions and rapid reaction times, making it an excellent option for efficient and scalable synthesis.

Future research in this area may focus on the development of reusable solid-supported catalysts to further enhance the sustainability and cost-effectiveness of this important transformation. As the demand for complex pharmaceutical intermediates continues to grow, the optimization of such fundamental reactions will remain a key area of focus for the chemical and pharmaceutical industries.

References

  • Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385–411. [Link]

  • McKillop, A., Fiaud, J. C., & Hug, R. P. (1974). The use of phase-transfer catalysis for the synthesis of phenol ethers. Tetrahedron, 30(11), 1379-1382. [Link]

  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199. [Link]

  • Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356. [Link]

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. [Link]

  • Gokel, G. W., & Durst, H. D. (1976). Crown ether chemistry: principles and applications. Synthesis, 1976(03), 168-184. [Link]

  • Li, P., & Alper, H. (2002). A new and efficient method for the synthesis of ethers from alcohols and alkyl halides. Organic letters, 4(23), 4041-4043. [Link]

  • Mąkosza, M. (1975). Two-phase reactions in organic chemistry. Pure and Applied Chemistry, 43(3-4), 439-462. [Link]

  • Ranu, B. C., Jana, R., & Sowmiah, S. (2007). An efficient and green synthesis of ethers from alcohols and alkyl halides using a task-specific ionic liquid. Green Chemistry, 9(6), 629-631. [Link]

  • Smith, M. B., & March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
  • Dehmlow, E. V., & Dehmlow, S. S. (1993).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: Part B: Reaction and synthesis. Springer Science & Business Media.
  • Zhdankin, V. V., & Stang, P. J. (2008). Chemistry of polyvalent iodine. Chemical reviews, 108(12), 5299-5358. [Link]

  • Tundo, P., & Anastas, P. T. (Eds.). (2000). Green chemistry: challenging perspectives. Oxford University Press.
  • Clark, J. H. (1999). Green chemistry: challenges and opportunities. Green Chemistry, 1(1), 1-8. [Link]

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Safety Operating Guide

Navigating the Unseen: A Guide to Safely Handling 4-Chloro-3-fluorophenetole

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the compounds we handle are often as novel as the therapies we aim to create. 4-Chloro-3-fluorophenetole, a halogenated aromatic ether, represents such a frontier. While specific toxicological data for this compound is not extensively documented, its structural similarity to other halogenated phenols and aromatic ethers provides a strong foundation for a robust safety protocol. This guide, grounded in the principles of chemical analogy and best laboratory practices, offers a comprehensive framework for the safe handling, use, and disposal of this compound, ensuring the protection of researchers and the integrity of our work.

Hazard Assessment: Understanding the Risks

Given the absence of a specific Safety Data Sheet (SDS) for this compound, we must infer its potential hazards from closely related compounds, namely 4-Chloro-3-fluorophenol and phenetole. This approach, known as "read-across," is a scientifically valid method for preliminary hazard assessment.

Primary Concerns:

  • Acute Toxicity: Based on its analogue, 4-Chloro-3-fluorophenol, it is prudent to assume that this compound is harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin and Eye Irritation: Halogenated phenols are known to cause skin and serious eye irritation.[1] Direct contact with this compound should be avoided.

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1]

  • Flammability: The phenetole component suggests a potential for flammability, although the halogenation may suppress this to some degree. Phenetole itself is a flammable liquid.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential when handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash gogglesNitrile or neoprene glovesLaboratory coatRecommended to perform in a chemical fume hood. If not feasible, a NIOSH-approved respirator for organic vapors and particulates is advised.
Solution Preparation Chemical splash gogglesNitrile or neoprene glovesLaboratory coatWork should be conducted in a chemical fume hood.
Reaction Setup and Monitoring Chemical splash goggles and face shieldNitrile or neoprene glovesLaboratory coatAll operations should be performed within a chemical fume hood.
Work-up and Extraction Chemical splash goggles and face shieldNitrile or neoprene glovesLaboratory coatAll operations should be performed within a chemical fume hood.
Waste Disposal Chemical splash gogglesNitrile or neoprene glovesLaboratory coatNot generally required if handling sealed waste containers.

Glove Selection Rationale: Aromatic and halogenated hydrocarbons can degrade many common glove materials.[3] While nitrile gloves offer good short-term protection against a range of chemicals, neoprene gloves provide superior resistance to many organic solvents and acids.[4] For prolonged or high-exposure tasks, consider consulting a glove compatibility chart.

Operational Plan: A Step-by-Step Protocol for Safe Handling

The following protocol for preparing a stock solution of this compound integrates the essential safety measures.

Objective: To safely prepare a 100 mL of a 10 mg/mL stock solution of this compound in a suitable organic solvent.

Materials:

  • This compound (solid)

  • Anhydrous solvent (e.g., DMSO, DMF)

  • Volumetric flask (100 mL) with stopper

  • Analytical balance

  • Spatula

  • Weighing paper

  • Appropriate PPE (see table above)

Procedure:

  • Preparation: Don all required PPE, including a lab coat, chemical splash goggles, and nitrile or neoprene gloves. Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Weighing:

    • Place a piece of weighing paper on the analytical balance and tare.

    • Carefully weigh 1.0 g of this compound onto the weighing paper. Avoid creating dust.

    • Record the exact weight.

  • Dissolution:

    • Carefully transfer the weighed solid into the 100 mL volumetric flask.

    • Add approximately 50 mL of the chosen solvent to the flask.

    • Stopper the flask and gently swirl to dissolve the solid. If necessary, use a sonicator to aid dissolution.

  • Dilution to Volume:

    • Once the solid is completely dissolved, add the solvent to the calibration mark on the neck of the volumetric flask.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage:

    • Clearly label the flask with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the solution in a cool, dry, and well-ventilated area, away from incompatible materials.[5]

Emergency Response: Preparedness is Key

In the event of an exposure, immediate and appropriate action is crucial.

Exposure Scenario Workflow

exposure Exposure Occurs identify Identify Route of Exposure exposure->identify skin Skin Contact identify->skin Skin eyes Eye Contact identify->eyes Eyes inhalation Inhalation identify->inhalation Inhalation ingestion Ingestion identify->ingestion Ingestion remove_clothing Remove contaminated clothing skin->remove_clothing flush_eyes Flush eyes with water for at least 15 minutes at an eyewash station eyes->flush_eyes fresh_air Move to fresh air inhalation->fresh_air rinse_mouth Rinse mouth with water ingestion->rinse_mouth flush_skin Flush skin with copious amounts of water for at least 15 minutes remove_clothing->flush_skin seek_medical Seek immediate medical attention flush_skin->seek_medical flush_eyes->seek_medical fresh_air->seek_medical do_not_induce_vomiting Do NOT induce vomiting do_not_induce_vomiting->seek_medical rinse_mouth->do_not_induce_vomiting

Caption: Immediate actions for different routes of exposure.

First Aid Procedures:

  • Skin Contact: Immediately remove all contaminated clothing.[6] Flush the affected area with large amounts of water for at least 15 minutes.[7] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air at once.[5] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[6] Seek immediate medical attention.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination. As a halogenated organic compound, it must be treated as hazardous waste.[8]

Waste Segregation and Disposal Workflow

generate_waste Generate Waste (e.g., excess solid, contaminated solvent) segregate Segregate into 'Halogenated Organic Waste' container generate_waste->segregate label_container Label container clearly with contents and hazard warnings segregate->label_container store Store in a designated satellite accumulation area label_container->store full_container Container is full store->full_container request_pickup Request pickup by Environmental Health & Safety (EHS) full_container->request_pickup

Caption: Procedure for compliant disposal of halogenated waste.

Disposal Guidelines:

  • Segregation: Do not mix halogenated organic waste with non-halogenated waste streams.[9] Collect all waste containing this compound in a designated, properly labeled "Halogenated Organic Waste" container.

  • Container Management: Use a chemically resistant container with a secure, vapor-tight lid.[10] Keep the container closed at all times except when adding waste.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.

  • Storage: Store the waste container in a designated satellite accumulation area, within secondary containment, and away from incompatible materials.

  • Disposal: Once the container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department for final disposal at a licensed hazardous waste facility.[10] Never dispose of this compound down the drain or in regular trash.[9]

By adhering to these rigorous safety protocols, researchers can confidently and responsibly work with this compound, advancing scientific discovery while prioritizing personal and environmental safety.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Central Drug House (P) Ltd. (n.d.).
  • New Jersey Department of Health and Senior Services. (2009). Hazardous Substance Fact Sheet: 4-Chlorophenol.
  • The University of Texas at Austin Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
  • Thermo Fisher Scientific. (2025).
  • Fisher Scientific. (2010).
  • ECHEMI. (n.d.).
  • Oregon State University Chemistry Department. (n.d.).
  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
  • Fisher Scientific. (n.d.).
  • GOV.UK. (2024).
  • Canadian Centre for Occupational Health and Safety. (n.d.). First Aid for Chemical Exposures.
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times.
  • University of Florida Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.